Linagliptin Methyldimer
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C50H56N16O4 |
|---|---|
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1 |
InChI-Schlüssel |
CEWRYIAJQLCIAT-BZDWUGKRSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Linagliptin Methyldimer: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of linagliptin methyldimer, a known impurity and degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. This document details the primary synthetic routes, experimental protocols for its formation, and a thorough analysis of its characterization using modern analytical techniques.
Introduction
Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
During the synthesis and storage of linagliptin, various process-related impurities and degradation products can form. One of the significant impurities is a dimeric adduct, often referred to as this compound or AD2. The formation of this dimer is a critical concern for quality control in the pharmaceutical industry, as impurities can affect the safety and efficacy of the final drug product. Understanding the synthesis and characterization of this dimer is therefore essential for developing robust manufacturing processes and analytical methods.
Synthesis of this compound
The formation of this compound primarily occurs under two conditions: acid-catalyzed reactions and azo-catalyzed radical reactions.
Acid-Catalyzed Synthesis
The most common pathway for the formation of this compound is through an acid-catalyzed aza-enolization mechanism.[1] Under acidic conditions, a molecule of linagliptin undergoes a transformation to a reactive aza-enol intermediate. This intermediate then acts as an electrophile and is attacked by a second molecule of linagliptin, leading to the formation of the dimer.
Key Factors Influencing Acid-Catalyzed Dimerization:
-
pH: Acidic conditions are the primary driver for the formation of this impurity.
-
Temperature and Reaction Time: Increased temperature and longer reaction times can lead to higher yields of the dimer.
-
Solvent: The choice of solvent can significantly impact the reaction rate.
-
Acid Catalyst: Various acids, including hydrochloric acid and formic acid, have been shown to effectively catalyze this reaction.[2]
Azo-Catalyzed Synthesis
An alternative synthetic route involves the use of azo catalysts, such as dimethyl azodiisobutyrate.[2] This method proceeds through a radical-mediated dimerization process. The azo catalyst initiates the formation of reactive radical intermediates from linagliptin, which then couple to form the dimer. This method can achieve high yields and purity under controlled conditions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol for Acid-Catalyzed Synthesis
This protocol is based on forced degradation studies where the dimer is intentionally generated.
Materials:
-
Linagliptin
-
Methylene dichloride
-
Hydrochloric acid (2.0 M) or Formic acid (1.0 M)[2]
-
Methyl tert-butyl ether
-
Ethanol
Procedure:
-
Dissolve linagliptin in a mixed solvent system of dichloromethane and ethanol (e.g., in a 10:1 volume ratio).[2]
-
Add 2.0 molar equivalents of hydrochloric acid or 1.0 molar equivalent of formic acid to the solution.[2]
-
Stir the reaction mixture at a controlled temperature, for example, 30-35°C, for approximately 10 hours.[2]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add methyl tert-butyl ether to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the this compound.
Protocol for Azo-Catalyzed Synthesis
Materials:
-
Linagliptin
-
Methylene dichloride
-
Ethanol
-
Dimethyl azodiisobutyrate[2]
-
Hydrochloric acid
-
Methyl tert-butyl ether
Procedure:
-
Dissolve linagliptin (0.2 mol) in a mixed solvent of dichloromethane and ethanol (400 ml, 10:1 v/v).
-
Add dimethyl azodiisobutyrate (e.g., 0.02 mol) and hydrochloric acid (e.g., 110 ml, 2.0 M) to the solution.
-
Heat the reaction mixture to 35°C and maintain for approximately 10 hours.
-
Concentrate the solution under reduced pressure until it becomes turbid.
-
Cool the mixture to 15-20°C and add methyl tert-butyl ether (200 ml).
-
Stir for 1 hour, then filter the precipitate.
-
Wash the filter cake with cold ethanol (100 ml, 0-5°C) and dry under vacuum at 45°C for 12 hours to yield the linagliptin dimer impurity.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of linagliptin and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., 0.3% triethylamine) and an organic solvent (e.g., methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
Table 1: Typical HPLC parameters for the analysis of Linagliptin and its impurities.[3][4]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is crucial for the identification and structural elucidation of the dimer.
| Technique | Information Obtained |
| LC-MS | Provides the molecular weight of the impurity. |
| HRMS | Determines the exact molecular formula. |
| MS/MS | Provides fragmentation patterns that help in confirming the structure and linkage of the two linagliptin monomers.[1] |
Table 2: Mass spectrometry techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, confirming the connectivity of the atoms within the dimer.
| Technique | Key Observations for Dimer Identification |
| ¹H NMR | Comparison with the linagliptin spectrum reveals additional signals or shifts in existing signals, indicating the formation of the dimer linkage. |
| ¹³C NMR | The appearance of new carbon signals or shifts in the carbon resonances confirms the dimeric structure. |
Table 3: NMR spectroscopy for structural elucidation of this compound.
Visualization of Pathways and Workflows
Synthesis Pathway of this compound
Caption: Acid-catalyzed synthesis of this compound.
Characterization Workflow
Caption: Analytical workflow for dimer characterization.
Linagliptin's Mechanism of Action: DPP-4 Inhibition
Caption: Linagliptin's DPP-4 inhibition signaling pathway.
Conclusion
The synthesis and characterization of this compound are of paramount importance for ensuring the quality, safety, and efficacy of linagliptin drug products. This technical guide has provided a detailed overview of the primary synthetic routes, comprehensive experimental protocols, and the analytical methodologies required for its characterization. The provided diagrams visually summarize the key processes involved. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with linagliptin and its related substances.
References
- 1. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
Linagliptin Methyldimer: A Technical Guide to its Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of the linagliptin methyldimer, a known impurity in the synthesis and degradation of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. Understanding the pathways leading to the formation of this and other related impurities is critical for the quality control and manufacturing of linagliptin.
Introduction to Linagliptin and its Dimer Impurities
Linagliptin is a potent and selective inhibitor of DPP-4, widely used in the management of type 2 diabetes mellitus. During its synthesis and under certain stress conditions, various process-related and degradation impurities can form. Among these are several dimeric impurities. This guide focuses on a specific impurity often referred to as this compound.
The this compound has been identified with a molecular formula of C50H56N16O4 and a molecular weight of 945.08 g/mol .[][2][3] It is crucial to distinguish this from other dimeric impurities, such as the Linagliptin N,N'-Methylene Dimer, which has a different molecular formula (C51H56N16O4).[3][4] The formation of these impurities can impact the safety and efficacy profile of the final drug product.
Formation Mechanisms of this compound
The formation of the this compound has been observed to occur primarily through two distinct pathways: acid-mediated condensation and a process involving an azo catalyst in an acidic environment.
Acid-Mediated Condensation
Under acidic stress conditions, linagliptin can undergo dimerization to form the methyldimer, which has been identified as a significant degradation product.[4]
The proposed mechanism for this transformation is an acid-catalyzed aza-enolization.[4][5] The process is initiated by the protonation of a nitrogen atom on the quinazoline ring of a linagliptin molecule. This protonation facilitates the formation of a reactive intermediate. This intermediate then acts as an electrophile and undergoes a nucleophilic attack by a second linagliptin molecule. The subsequent formation of a Schiff base intermediate, followed by cyclization, yields the final dimeric structure.[4][5]
Azo-Catalyzed Formation in Acidic Medium
A specific method for the preparation of a linagliptin dimer impurity, referred to as "impurity I," involves the use of an azo catalyst in the presence of an acid.[6][7] This process has been shown to produce the dimer in high yield and purity.
The reaction typically involves dissolving linagliptin in a solvent mixture, such as dichloromethane and ethanol, followed by the addition of an azo catalyst, like dimethyl azodiisobutyrate, and an acid, such as hydrochloric or formic acid.[6][7] The reaction is then heated to facilitate the formation of the dimer.
While the detailed mechanism for this specific pathway is not fully elucidated in the provided search results, it can be inferred that the azo catalyst may initiate a radical-mediated process, or the combination of the azo compound and acid creates a specific catalytic environment that promotes the dimerization reaction.
Quantitative Data on Dimer Formation
The formation of this compound is influenced by various factors, including the reaction conditions. The following table summarizes the available quantitative data.
| Formation Pathway | Conditions | Yield/Level | Purity | Reference |
| Acid-Mediated Condensation | 0.1 M HCl at 60°C for 24 hours | > 5.0% | - | [4][8] |
| Azo-Catalyzed (Dimethyl azodiisobutyrate) + HCl | Dichloromethane/Ethanol (10:1), 35°C for ~10h | 97.12% | 99.91% (HPLC) | [6][7] |
| Azo-Catalyzed (Dimethyl azodiisobutyrate) + Formic Acid | Dichloromethane/Tetrahydrofuran (10:1), 30°C for ~10h | 93.40% | 99.82% (HPLC) | [6][7] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments related to the formation of the this compound impurity.
Protocol for Acid-Mediated Dimer Formation (Forced Degradation Study)
This protocol is based on the conditions used in forced degradation studies to generate the methyldimer.[8]
-
Preparation of Linagliptin Solution: Accurately weigh approximately 52.36 mg of linagliptin into a 50 mL volumetric flask.
-
Acid Treatment: Add 5 mL of 0.1 mol/L HCl solution to the flask.
-
Incubation: Place the flask in an oven maintained at 60°C for 24 hours.
-
Neutralization: After cooling the solution, add 5 mL of 0.1 mol/L NaOH to neutralize the acid.
-
Dilution: Add 15 mL of water and dilute to the final volume with acetonitrile.
-
Analysis: Analyze the resulting solution using a suitable chromatographic method, such as UPLC-PDA, to identify and quantify the degradation products.[8]
Protocol for Azo-Catalyzed Synthesis of Linagliptin Dimer Impurity I
This protocol describes a synthetic method to produce the dimer impurity in high yield.[6][7]
-
Reactant Preparation: In a suitable reaction vessel, add linagliptin (94.51g, 0.2mol) to a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v). Stir until the linagliptin is fully dissolved.
-
Reagent Addition: Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L) to the solution.
-
Reaction: Heat the reaction mixture to 35°C and maintain for approximately 10 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure until it becomes turbid.
-
Precipitation: Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml). Continue stirring for 1 hour to facilitate precipitation.
-
Isolation and Purification: Filter the solid product and wash the filter cake with cold ethanol (100ml, 0-5°C).
-
Drying: Dry the isolated solid in a vacuum oven at 45°C for 12 hours to obtain the linagliptin dimer impurity.
Analytical Characterization
The identification and quantification of the this compound impurity are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[5][9] The relative retention time of dimeric impurities is generally 1.25 to 1.35 times that of the parent linagliptin compound.[4] For structural elucidation, techniques such as high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are employed.[9]
Conclusion
The formation of the this compound is a critical consideration in the development and manufacturing of linagliptin. This impurity can be generated under acidic stress conditions through an acid-catalyzed aza-enolization mechanism and can also be synthesized in high yields using an azo catalyst in an acidic medium. A thorough understanding of these formation pathways, along with robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of linagliptin drug products. The information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy Linagliptin Methyl Dimer [smolecule.com]
- 5. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 6. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]
- 7. Preparation method of linagliptin dimer impurity - Eureka | Patsnap [eureka.patsnap.com]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Degradation Pathway of Linagliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of linagliptin degradation products. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products (DPs). Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of linagliptin drug products. This document outlines the key degradation products identified, the experimental methodologies for their detection, and visual representations of the degradation pathways and analytical workflows.
Executive Summary
Forced degradation studies of linagliptin have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.[1][2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for the separation, identification, and structural elucidation of these degradation products.[1][3] This guide synthesizes findings from multiple studies to present a consolidated view of the current knowledge on linagliptin degradation.
Identified Degradation Products of Linagliptin
Several degradation products of linagliptin have been identified and characterized. The following table summarizes the key degradation products found under various stress conditions.
| Degradation Product (DP) ID | Stress Condition | Method of Identification | Key Characterization Data | Reference |
| AD1 | Acid Hydrolysis | LC-Q-ToF-MS, NMR | m/z 474.23 | [1] |
| OX1 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 0.96 | [1] |
| OX2 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.04 | [1] |
| OX3 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.07 | [1] |
| OX4 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.31 | [1] |
| Dimer Impurity | Process-Related | LC-MS/MS, NMR | m/z 957 | [3] |
| Impurity 2 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |
| Impurity 3 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |
| Impurity 5 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |
| Impurity-VII | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |
| Impurity-VIII | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |
| Impurity-IX | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |
| Adduct | Oxidative Stress | LC-MS | m/z 468.51 | [6] |
RRT: Relative Retention Time
Experimental Protocols
The identification of linagliptin degradation products involves a systematic approach encompassing forced degradation studies followed by sophisticated analytical characterization.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[7] These studies are typically performed according to International Council for Harmonisation (ICH) guidelines.[7]
1. Acid Hydrolysis:
-
Procedure: Linagliptin solution is treated with an acid (e.g., 1 M HCl) and heated in a water bath.[8]
-
Conditions: The duration and temperature of heating can be varied (e.g., 1 hour at boiling temperature).[8]
-
Neutralization: After degradation, the solution is neutralized with an equivalent concentration of a base (e.g., NaOH).[8]
2. Base Hydrolysis:
-
Procedure: Linagliptin solution is treated with a base (e.g., 0.1 M NaOH) and heated.[8]
-
Conditions: Similar to acid hydrolysis, the reaction is typically carried out in a boiling water bath for a specified time.[8]
-
Neutralization: The solution is then neutralized with an equivalent concentration of an acid (e.g., HCl).[8]
3. Oxidative Degradation:
-
Procedure: Linagliptin solution is exposed to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-10% H₂O₂).[8][9]
-
Conditions: The reaction may be performed at elevated temperatures (e.g., 80°C for 1 hour) to accelerate degradation.[8]
4. Thermal Degradation:
-
Dry Heat: Linagliptin powder is exposed to high temperatures (e.g., 100°C for 8 hours) in a thermostated oven.[8]
-
Wet Heat: A solution of linagliptin is heated in a water bath (e.g., 100°C for 1 hour).[8]
5. Photolytic Degradation:
-
Procedure: Solutions of linagliptin are exposed to daylight and/or UV light (e.g., 254 nm) for an extended period.[8]
-
Control: A sample protected from light is used as a control to differentiate between photolytic and other forms of degradation.[8]
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate linagliptin from its degradation products.
-
Typical Column: C18 columns (e.g., Zorbax SB-Aq 250 × 4.6 mm, 5 µm) are commonly used.[5][10]
-
Mobile Phase: A gradient or isocratic elution is employed, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[10][11]
-
Detection: A Diode Array Detector (DAD) or UV detector is typically set at a wavelength around 225 nm.[5][10]
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the degradation products, aiding in their structural identification.
-
Techniques: Electrospray ionization (ESI) is a common ionization source. High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-ToF) provide accurate mass measurements for elemental composition determination.[1][2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information about the degradation products.
-
Techniques: ¹H-NMR and ¹³C-NMR are used to elucidate the complete chemical structure of the isolated impurities.[3][4]
Visualizing the Pathways and Processes
Linagliptin Degradation Pathways
The following diagram illustrates the plausible degradation pathways of linagliptin under different stress conditions.
Caption: Plausible degradation pathways of linagliptin under various stress conditions.
Experimental Workflow for Degradation Product Identification
This diagram outlines the typical experimental workflow for the identification and characterization of linagliptin degradation products.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. wjpr.net [wjpr.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
An In-depth Technical Guide on the Structure Elucidation of Linagliptin Methyldimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of a significant Linagliptin impurity, a methyldimer that can form during synthesis or degradation. This document details the analytical techniques, experimental protocols, and key data that are instrumental in identifying and characterizing this impurity, ensuring the quality and safety of the final drug product.
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. During the manufacturing process and stability studies of Linagliptin, various process-related and degradation impurities can emerge. Regulatory guidelines necessitate the identification and characterization of impurities present at levels of 0.10% or higher. One such critical impurity is a dimeric adduct of Linagliptin, herein referred to as Linagliptin Methyldimer. This guide focuses on the methodologies and data pivotal to the structural elucidation of this specific impurity.
Formation Pathway
The this compound is known to form under acidic conditions.[1] Forced degradation studies have demonstrated that acid-catalyzed aza-enolization can lead to the dimerization of Linagliptin.[2] A proposed mechanism involves the protonation of the quinazoline nitrogen, followed by the formation of an enamine intermediate which then acts as a nucleophile, attacking a second protonated Linagliptin molecule. A plausible synthesis route involves reacting Linagliptin with an azo catalyst and an acid.[3]
Analytical Characterization
The structure of the this compound was elucidated using a combination of modern analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-resolution mass spectrometry (HRMS) is a primary tool for determining the elemental composition of unknown impurities.[1] The mass spectrum of the this compound shows a protonated molecular ion [M+H]⁺ at m/z 957.3, which is crucial for confirming its dimeric structure.[3]
| Parameter | Value | Source |
| Ionization Mode | ESI+ | [3] |
| [M+H]⁺ (m/z) | 957.3 | [3] |
| Molecular Formula | C₅₁H₅₆N₁₆O₄ | |
| Molecular Weight | 957.1 g/mol |
¹H and ¹³C NMR spectroscopy are indispensable for providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The following tables summarize the key NMR data obtained for the this compound.[3]
Table 1: ¹H-NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.00 | t | 2H | Aromatic CH |
| 7.87 | dd | 2H | Aromatic CH |
| 7.75 | m | 2H | Aromatic CH |
| 7.51 | m | 2H | Aromatic CH |
| 5.52 | m | 4H | N-CH₂-Ar |
| 4.83 | m | 4H | N-CH₂-C≡ |
| 3.63 | m | 2H | Piperidine CH |
| 3.63-3.21 | m | 8H | Piperidine CH₂ |
| 3.52 | s | 3H | N-CH₃ |
| 3.49 | s | 3H | N-CH₃ |
| 3.42 | m | 2H | Piperidine CH |
| 3.21 | m | 2H | Piperidine CH |
| 2.86 | s | 3H | Ar-CH₃ |
| 2.04-1.59 | m | 4H | Piperidine CH₂ |
| 1.90-1.73 | m | 4H | Piperidine CH₂ |
| 1.76 | t | 3H | C≡C-CH₃ |
| 1.70 | t | 3H | C≡C-CH₃ |
Table 2: ¹³C-NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ ppm) | Assignment |
| 168.70, 168.48 | C=O |
| 161.19, 160.84 | Aromatic C-N |
| 155.95, 155.86 | Aromatic C-N |
| 154.47, 154.39 | Aromatic C-N |
| 151.94, 151.88 | Aromatic C-N |
| 150.16, 149.97 | Aromatic C-N |
| 147.97, 147.92 | Aromatic C |
| 133.80, 133.41 | Aromatic CH |
| 129.18, 128.90 | Aromatic CH |
| 127.37, 126.84 | Aromatic CH |
| 124.95, 124.16 | Aromatic C |
| 123.22, 122.65 | Aromatic C |
| 104.76, 104.63 | Aromatic C |
| 81.64, 81.51 | C≡C |
| 73.37, 73.16 | C≡C |
| 55.54 | Piperidine CH |
| 53.64, 53.50 | Piperidine CH |
| 50.77 | Piperidine CH₂ |
| 46.44, 46.36 | N-CH₂-Ar |
| 43.27 | N-CH₂-C≡ |
| 35.84, 35.77 | Piperidine CH₂ |
| 31.56, 30.98 | Piperidine CH₂ |
| 29.92, 29.87 | N-CH₃ |
| 29.32 | N-CH₃ |
| 23.49 | Ar-CH₃ |
| 22.72, 21.83 | Piperidine CH₂ |
| 3.76 | C≡C-CH₃ |
Experimental Protocols
The following protocol is adapted from a patented synthesis method.[3]
-
Dissolution: Dissolve crude Linagliptin product in a mixed solvent of dichloromethane and ethanol (10:1 v/v).
-
Addition of Reagents: Sequentially add an azo catalyst (e.g., dimethyl azodiisobutyrate) and hydrochloric acid.
-
Reaction: Heat the mixture to approximately 35°C and allow it to react for about 10 hours.
-
Concentration and Precipitation: Concentrate the reaction mixture under reduced pressure until it becomes turbid. Cool the mixture to 15-20°C and add methyl tert-butyl ether to precipitate the product.
-
Stirring and Filtration: Continue stirring for 1 hour, then filter the precipitate.
-
Washing and Drying: Wash the filter cake with cold ethanol (0-5°C) and dry it under vacuum at 45°C for 12 hours to obtain the this compound impurity.
This protocol is based on methods used for the analysis of Linagliptin and its degradation products.[2]
-
Chromatographic System: Waters ACQUITY UPLC system with a PDA detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the dimer from the parent drug and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1.0 µL.
-
PDA Wavelength: 225 nm.
-
Mass Spectrometer: Waters SQD mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 1.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Nitrogen Flow: 800 L/Hr.
-
Cone Voltage: 30 V.
Conclusion
The structural elucidation of the this compound is a critical step in ensuring the quality and safety of Linagliptin drug products. Through the systematic application of advanced analytical techniques such as mass spectrometry and NMR spectroscopy, a comprehensive characterization of this impurity has been achieved. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Linagliptin. This knowledge is instrumental in developing robust manufacturing processes and analytical methods to control impurities within acceptable limits.
References
- 1. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of process-related impurities in Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) like Linagliptin is paramount, making the identification and control of impurities a critical aspect of drug development and manufacturing.[3] This document details the origins of key impurities, presents analytical methodologies for their detection, and offers a structured view of the data for comparative analysis.
The Genesis of Impurities: Synthesis of Linagliptin
The manufacturing process of Linagliptin, while robust, can give rise to several process-related impurities.[1] Understanding the synthetic route is crucial to pinpointing the potential sources of these unintended byproducts. A common industrial synthesis involves several key steps where impurities can be introduced or formed.[1][4]
During the process development of Linagliptin, five notable process-related impurities have been detected by High-Performance Liquid Chromatography (HPLC), with levels ranging from 0.15% to 0.5%.[1][4] These impurities were subsequently identified, synthesized, and characterized using a suite of spectroscopic techniques.[1][2]
Below is a diagram illustrating a logical workflow for the general process of identifying such impurities.
Profile of Key Process-Related Impurities
An extensive study led to the identification and characterization of five specific process-related impurities.[1] Their formation is often linked to incomplete reactions, side reactions, or the presence of residual starting materials or reagents. For instance, Impurity 2 is a byproduct of incomplete aminolysis, while Impurity 3 can form from the subsequent hydrolysis of another intermediate.[1]
The diagram below illustrates the formation pathway for two identified impurities stemming from a common intermediate during synthesis.
Quantitative Data and Characterization
The identified impurities were characterized using mass spectrometry (MS), high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and infrared (IR) spectroscopy.[1] This multi-technique approach is essential for unambiguous structure elucidation.
Table 1: Summary of Identified Linagliptin Process-Related Impurities
| Impurity Name/Code | Chemical Name | Molecular Formula | Key Spectroscopic Data (m/z) |
| Impurity 2 | (R)-N¹-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N²-(2-hydroxyethyl)phthalamide | C₃₅H₃₅N₉O₅ | ESI-MS: 678.4 (M+H)⁺ |
| Impurity 3 | (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid | C₃₃H₃₀N₈O₅ | ESI-MS: 635.3 (M+H)⁺ |
| Impurity 4 | N,N'-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide | C₅₈H₅₈N₁₆O₆ | ESI-MS: 1083.6 (M+H)⁺ |
| Impurity 5 | 8-(2-hydroxyethylamino)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | C₂₃H₂₃N₇O₃ | ESI-MS: 446.3 (M+H)⁺ |
| Impurity 6 | (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C₂₅H₂₈N₈O₂ | ESI-MS: 473.3 (M+H)⁺ |
| Source: Data compiled from Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.[1] |
Experimental Protocols
Accurate detection and quantification of impurities rely on validated analytical methods. A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for separating Linagliptin from its process-related and degradation impurities.[5]
RP-HPLC Method for Impurity Profiling
This protocol is a representative example of a method developed to separate Linagliptin and its related substances.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array (PDA) detector.[5][6]
-
Column : Zorbax SB-Aq, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A : 0.02M KH₂PO₄ buffer, with pH adjusted to 3.0 using Orthophosphoric Acid (OPA), mixed with Methanol (90:10 v/v).[5]
-
Mobile Phase B : Acetonitrile, Water, and Methanol (70:15:15 v/v/v).[5]
-
Gradient Program :
-
0-8 min: 25% B
-
8-30 min: 25% to 55% B
-
30-50 min: 55% to 75% B
-
50-55 min: 75% B
-
55-60 min: 75% to 25% B
-
60-65 min: 25% B[5]
-
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 45 °C.[5]
-
Injection Volume : 10 µL.
Structure Elucidation
Following isolation, the definitive structure of each impurity is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS/LC-MS) : Provides the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR (including DEPT) experiments are conducted to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1][5]
-
Infrared Spectroscopy (IR) : Identifies the functional groups present in the impurity molecule.[1][5]
Conclusion and Control Strategies
The comprehensive study of process-related impurities is a cornerstone of ensuring the quality, safety, and efficacy of Linagliptin.[7] Through the identification of impurity structures and their formation pathways, process chemists can implement targeted control strategies. For instance, certain impurities can be minimized by adjusting reaction conditions, while others can be effectively removed through purification steps like salification or recrystallization.[1] The development and validation of robust analytical methods are essential for monitoring and controlling these impurities within regulatory limits, ultimately safeguarding patient health.[8]
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alentris.org [alentris.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Spectroscopic Analysis of Linagliptin Methyldimer: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the characterization of Linagliptin Methyldimer, a known impurity of the antidiabetic drug Linagliptin. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Linagliptin.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During its synthesis and storage, or under stress conditions, various impurities can form. One such process-related and degradation impurity is the this compound.[2] The presence of impurities can impact the quality, safety, and efficacy of the final drug product, making their identification and characterization crucial.[3][4][5] Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are instrumental in understanding the degradation pathways and identifying potential impurities like the methyldimer.[6][7] Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[3][4][5] The this compound has a molecular formula of C₅₀H₅₆N₁₆O₄ and a molecular weight of approximately 945.11 g/mol .[2][8]
This guide details the application of various spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, for the structural elucidation and quantification of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the identification and characterization of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₅₀H₅₆N₁₆O₄ | [2][8] |
| Molecular Weight | 945.11 | [8] |
| Ionization Mode | ESI+ | [3][9] |
| [M+H]⁺ | 957.3 | [9] |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 8.00 | t | 2H | [9] |
| 7.87 | dd | 2H | [9] |
| 7.75 | m | 2H | [9] |
| 7.51 | m | 2H | [9] |
| 5.52 | m | 4H | [9] |
| 4.83 | m | 4H | [9] |
| 3.63 | m | 2H | [9] |
| 3.63-3.21 | m | 8H | [9] |
| 3.52 | s | 3H | [9] |
| 3.49 | s | 3H | [9] |
| 3.42 | m | 2H | [9] |
| 3.21 | m | 2H | [9] |
| 2.86 | s | 3H | [9] |
| 2.04-1.59 | m | 4H | [9] |
| 1.90-1.73 | m | 4H | [9] |
| 1.76 | t | 3H | [9] |
| 1.70 | t | 3H | [9] |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Reference |
| 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76 | [9] |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3243 | Amide N-H stretch | [2] |
| ~1700 - 1650 | C=O (Carbonyl) stretching | [2] |
| ~2250 - 2100 | C≡C (Alkyne) stretching | [2] |
| ~1600 - 1450 | Aromatic C=C stretching | [2] |
Table 5: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Reference |
| Methanol | ~225-226 and 293 | [2][10][11] |
| Methanol:Water (15:85, v/v) | 290 | [12][13] |
| Methanol | 295 | [14] |
| Acetonitrile | ~226 and 293 | [10][11] |
| Ethanol | ~226 and 293 | [10][11] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is essential for the separation, identification, and quantification of Linagliptin and its impurities.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (single quadrupole or Q-ToF).[3]
-
Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm).[3]
-
Mobile Phase: Gradient elution is typically used. The specific gradient profile should be optimized to achieve adequate separation.
-
Mass Spectrometer:
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of the mobile phase components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A sufficient amount of the isolated impurity is dissolved in the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
-
Instrument: FT-IR Spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
UV-Visible Spectrophotometry
This technique is primarily used for quantitative analysis and can be coupled with HPLC.
-
Instrument: UV-Visible Spectrophotometer (double beam).
-
Solvent: Methanol, acetonitrile, or a mixture of methanol and water are commonly used.[12]
-
Procedure: A solution of the sample is prepared in the chosen solvent, and the absorbance is measured over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[12][13] For quantification, a calibration curve is constructed using standard solutions of known concentrations.
Visualizations
Linagliptin Degradation and Dimer Formation Pathway
The following diagram illustrates the degradation of Linagliptin under acidic conditions, leading to the formation of the methyldimer.
Caption: Acid-catalyzed degradation pathway of Linagliptin.
General Workflow for Spectroscopic Analysis of this compound
This workflow outlines the typical steps involved in the identification and characterization of the this compound impurity.
Caption: General analytical workflow for impurity analysis.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.net [wjpr.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. scispace.com [scispace.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. ejbps.com [ejbps.com]
Linagliptin Methyldimer: A Technical Guide to CAS Numbers, Synonyms, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Linagliptin Methyldimer, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. This document elucidates the chemical identity, including CAS numbers and synonyms, and presents available quantitative data, experimental protocols, and the relevant signaling pathway of the parent compound, Linagliptin.
Chemical Identity: CAS Numbers and Synonyms
Linagliptin, a medication for type 2 diabetes, can have several process-related impurities.[1] Among these are dimeric impurities, often referred to as "this compound." It is crucial to note that this term can refer to more than one distinct chemical entity, each with its own Chemical Abstracts Service (CAS) number. The primary identified dimeric impurities of Linagliptin are detailed below.
Table 1: CAS Numbers and Synonyms for Linagliptin Dimeric Impurities
| Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| This compound (Linagliptin Dimer Impurity 2) | 1418133-47-7 | C₅₀H₅₆N₁₆O₄ | 945.11 | 8-((R)-3-aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione[2] |
| Linagliptin N,N'-Methylene Dimer (Linagliptin Impurity 88) | 2489212-72-6 | C₅₁H₅₆N₁₆O₄ | 957.12 | 8,8'-((3R,3'R)-(methylenebis(azanediyl))bis(piperidine-3,1-diyl))bis(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione)[3] |
| Linagliptin Dimer Impurity | Not specified | C₅₈H₅₈N₁₆O₆ | - | N,N-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide[1] |
Quantitative Data
The characterization of these impurities is essential for quality control in the manufacturing of Linagliptin.[1] Various analytical techniques are employed to identify and quantify their presence.
Table 2: Analytical Data for Linagliptin Dimeric Impurities
| Impurity Name | Analytical Technique | Observed Data |
| Linagliptin Dimer Impurity (unspecified) | Mass Spectrometry (MS ESI+) | m/z: 957.3 [M+H]⁺[4] |
| ¹H-NMR (400MHz, CDCl₃) | δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 4H), 3.40 (m, 4H), 3.05 (m, 4H), 2.80 (s, 6H), 2.65 (m, 2H), 2.40 (m, 2H), 2.05 (m, 4H), 1.85 (m, 2H), 1.75 (s, 6H)[4] | |
| This compound (CAS 1418133-47-7) | HPLC | Purity: 92.98%[2] |
| N,N-bis((R)-1-(...)-yl)phthalamide (Impurity 4) | ¹³C-NMR | Showed 29 carbon atoms, indicating symmetry in the structure.[1] |
| IR | 3243 cm⁻¹ (amide N-H)[1] |
Experimental Protocols
The synthesis of Linagliptin impurities is crucial for their use as reference standards in analytical method development and validation.
Synthesis of Linagliptin Dimer Impurity (Compound I)
A preparation method for a Linagliptin dimer impurity has been described in a patent, which involves the reaction of crude Linagliptin with an azo catalyst and an acid.[4]
Protocol:
-
Linagliptin (94.51g, 0.2mol) is dissolved in a 10:1 mixture of dichloromethane and ethanol (400ml).
-
Dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L) are sequentially added to the solution.
-
The reaction mixture is heated to 35°C for approximately 10 hours.
-
The solution is then concentrated under reduced pressure until it becomes turbid.
-
After cooling to 15-20°C, methyl tert-butyl ether (200ml) is added, and stirring is continued.
-
The resulting solid is filtered, and the filter cake is leached with cold ethanol.
-
The product is dried under vacuum at 45°C to yield the Linagliptin dimer impurity.[4]
Synthesis of N,N-bis((R)-1-(...)-yl)phthalamide (Impurity 4)
This impurity can be synthesized from the parent drug, Linagliptin.[1]
Protocol:
-
To a solution of Linagliptin (4.8 g, 0.010 mol) and triethylamine (5.0 g, 0.05 mol) in dichloromethane (50.0 mL) at room temperature, phthaloyl dichloride (1.0 g, 0.005 mol) is added slowly.
-
The mixture is refluxed for 24 hours.
-
After cooling to room temperature, 1 mol/L aqueous NaOH (30 mL) is added, and the mixture is maintained for 2 hours.
-
The isolated solid is collected by filtration and washed with water (20.0 mL), dichloromethane (20.0 mL), and methanol (20.0 mL).[1]
Signaling Pathway of Linagliptin
Understanding the mechanism of action of the parent drug, Linagliptin, provides essential context for the significance of its purity. Linagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[5] The inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5]
Caption: Linagliptin's inhibition of DPP-4 enhances incretin action and downstream signaling.
This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately lowering blood glucose levels.[5] Beyond its glycemic effects, Linagliptin has been shown to exert neuroprotective actions through the activation of the Akt/mTOR pathway and to have anti-inflammatory effects.[6]
Conclusion
The precise identification and characterization of impurities such as this compound are paramount for ensuring the safety and efficacy of Linagliptin drug products. This guide provides a foundational reference for researchers and professionals in drug development, summarizing the key identifiers, analytical data, and synthetic methodologies for major dimeric impurities. Furthermore, understanding the signaling pathway of Linagliptin underscores the therapeutic importance of the active pharmaceutical ingredient and the necessity of controlling its impurity profile.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Linagliptin N,N’-Methylene Dimer | CAS.2489212-72-6 [chemicea.com]
- 4. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]
- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 6. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of Linagliptin Methyldimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of Linagliptin Methyldimer, a known impurity of the antidiabetic drug Linagliptin.
Core Molecular and Physical Data
This compound is a process-related impurity of Linagliptin, an orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[1] Therefore, the identification, synthesis, and characterization of such impurities are crucial for quality control and analytical method validation in the manufacturing of Linagliptin.[1]
Below is a summary of the key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Name | 8-((R)-3-Aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | --INVALID-LINK-- |
| CAS Number | 1418133-47-7 | --INVALID-LINK-- |
| Molecular Formula | C₅₀H₅₆N₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 945.08 g/mol | --INVALID-LINK-- |
| Appearance | Off-White to Pale Beige Solid | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
| Storage Condition | 2-8 °C | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A method for the preparation of a Linagliptin dimer impurity has been described, which can be adapted for the synthesis of this compound. This process involves the reaction of Linagliptin with an azo catalyst and an acid.[2]
Materials:
-
Linagliptin (crude product)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (C₂H₅OH)
-
Dimethyl azodiisobutyrate
-
Hydrochloric acid (HCl, 2.0 mol/L)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve Linagliptin (94.51g, 0.2mol) in a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v) with stirring.
-
Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L).
-
Heat the reaction mixture to 35°C for approximately 10 hours.
-
Concentrate the solution under reduced pressure until it becomes turbid.
-
Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml).
-
Continue stirring for 1 hour.
-
Filter the resulting solid and wash the filter cake with cold ethanol (100ml, 0-5°C).
-
Dry the product in a vacuum at 45°C for 12 hours to obtain the Linagliptin dimer impurity.[2]
This method has been reported to yield a product with a high purity of 99.91% (HPLC).[2]
Forced Degradation for Dimer Formation (Acid Hydrolysis)
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[3] Linagliptin has been shown to be susceptible to degradation under acidic conditions, leading to the formation of dimer impurities.[4]
Materials:
-
Linagliptin standard stock solution (1000 µg/ml)
-
0.1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (NaOH)
-
Mobile phase (as per the chosen HPLC method)
Procedure:
-
Mix 1 ml of the Linagliptin standard stock solution with 1 ml of 0.1N HCl.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the resulting solution with 0.1N NaOH.
-
Dilute the solution to 10 ml with the mobile phase to achieve a final concentration of 100 µg/ml.
-
Inject the prepared solution into the HPLC system for analysis.[5]
Analytical Characterization
A stability-indicating RP-HPLC method is crucial for the separation and quantification of Linagliptin and its impurities.
Chromatographic Conditions:
-
Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid (80:20 v/v)
-
Flow Rate: 1 ml/min
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm[5]
Procedure:
-
Prepare standard and sample solutions of Linagliptin and its impurities in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
Under acidic stress conditions, degradation peaks can be observed and quantified.[5]
Mass spectrometry is used to confirm the molecular weight of the synthesized dimer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI)+
-
Expected [M+H]⁺: 957.3[2]
¹H and ¹³C NMR are used for the structural elucidation of the dimer impurity.
¹H NMR (400MHz, CDCl₃): δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 2H), 3.63-3.21 (m, 8H), 3.52 (s, 3H), 3.49 (s, 3H), 3.42 (m, 2H), 3.21 (m, 2H), 2.86 (s, 3H), 2.04-1.59 (m, 4H), 1.90-1.73 (m, 4H), 1.76 (t, 3H), 1.70 (t, 3H).[2]
¹³C NMR (100MHz, CDCl₃): δ 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76.[2]
Visualizations
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Logical Relationship: Forced Degradation Study
This diagram outlines the logical steps involved in a forced degradation study to generate and identify impurities like the methyldimer.
Caption: Logical Flow of a Forced Degradation Study for Linagliptin.
References
Potential Biological Effects of Linagliptin Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological effects of impurities associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product.[1][2][3] Therefore, a thorough understanding of these impurities and their potential biological activities is crucial for drug development and regulatory compliance.
This document summarizes the identified impurities of Linagliptin, outlines detailed experimental protocols for their biological evaluation, and discusses their potential interactions with the primary signaling pathway of the parent drug.
Identified Linagliptin Impurities
Forced degradation studies and analysis of the manufacturing process have identified several impurities related to Linagliptin. These can be broadly categorized as degradation products (formed under stress conditions such as acid, base, oxidation, and light exposure) and process-related impurities (arising from the synthesis route).[1][4][5][6]
A summary of key identified impurities is presented in Table 1. Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[4][5][7]
| Impurity Name/Identifier | Type | Source/Conditions | Notes |
| AD1 | Degradation | Acidic Hydrolysis | Arises from the partial hydrolysis of the quinazoline ring.[4] |
| AD2 | Degradation | Acidic Hydrolysis | A dimer of Linagliptin formed through acid-catalyzed aza-enolization.[4] |
| OX1, OX2, OX3, OX4 | Degradation | Oxidative Stress | A series of oxidation-induced degradants. OX1 is a previously undescribed impurity.[4][5] |
| Impurity-I | Process-Related | Synthesis | The (S)-isomer of Linagliptin.[8] |
| Impurity-II | Process-Related | Synthesis | Identified as 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione.[8] |
| N-formyl Linagliptin | Degradation | Thermal and Oxidative Stress | A known degradation product. |
| N-acetyl Linagliptin | Degradation | Thermal Stress | A known degradation product. |
| Linagliptin Dimer Impurity | Process-Related | Synthesis | A dimeric impurity identified during synthesis.[9][10] |
| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Process-Related | Synthesis Intermediate | A key intermediate in the synthesis of Linagliptin.[11][12][13][14][15] |
Potential Biological Effects and Data Gaps
The presence of impurities, even in small amounts, can potentially introduce unexpected toxicities or alter the pharmacological profile of the drug.[2][4][5] Some studies have suggested that certain Linagliptin impurities may possess mutagenic or genotoxic properties, and this has been confirmed in some cases through in vitro biological safety studies, although specific data is often not publicly disclosed.[16]
The following sections provide detailed experimental protocols that can be employed to generate this critical data, thereby enabling a comprehensive risk assessment of these impurities.
Recommended Experimental Protocols for Biological Evaluation
To address the data gaps in the biological activity of Linagliptin impurities, the following standard in vitro assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2, CHO) to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the Linagliptin impurity in the appropriate cell culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test impurity. Include a vehicle control (medium with the solvent used to dissolve the impurity) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a further 72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the 72-hour treatment period, remove the medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT solution from the wells.
-
Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the impurity relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the impurity concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) due to mutations in the histidine operon.
Principle: The test measures the ability of a chemical to induce reverse mutations in the his- bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Detailed Protocol:
-
Strain Selection and Preparation:
-
Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Grow overnight cultures of each bacterial strain in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Perform the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial as some chemicals only become mutagenic after metabolic activation.
-
-
Plate Incorporation Method:
-
To a sterile tube, add 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin.
-
Add 0.1 mL of the bacterial culture and 0.1 mL of the test impurity solution (or vehicle control).
-
If metabolic activation is required, add 0.5 mL of the S9 mix.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
Compare the number of revertant colonies on the test plates to the number on the vehicle control plates (spontaneous revertants).
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background.
-
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemicals in cultured mammalian cells.
Principle: Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. The assay scores the frequency of micronuclei in cells that have undergone cell division.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.
-
Expose the cells to at least three concentrations of the test impurity, along with negative and positive controls, for a suitable duration (e.g., 3-6 hours with S9 mix, or 1.5-2.0 cell cycles without S9 mix).
-
-
Cytokinesis Block:
-
Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored for micronuclei.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated binucleated cells for each concentration.
-
A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
-
Pharmacological Activity Assessment: DPP-4 Inhibition Assay
This assay determines if the Linagliptin impurities retain any of the pharmacological activity of the parent drug by measuring their ability to inhibit the DPP-4 enzyme.
Principle: The assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC. The rate of fluorescence increase is proportional to the DPP-4 activity. Inhibitors will reduce the rate of this reaction.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Dilute the human recombinant DPP-4 enzyme in the assay buffer.
-
Dilute the Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test impurities and a positive control inhibitor (e.g., Linagliptin itself).
-
-
Assay Procedure (96-well plate format):
-
Add 30 µL of the assay buffer to each well.
-
Add 10 µL of the diluted DPP-4 enzyme to the wells (except for background wells).
-
Add 10 µL of the test impurity dilution (or vehicle/positive control) to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically for 15-30 minutes at 37°C, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each impurity concentration relative to the uninhibited enzyme control.
-
Plot the percentage of inhibition against the log of the impurity concentration to calculate the IC50 value.
-
Linagliptin Signaling Pathway and Potential for Interference
Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, Linagliptin increases the levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressed glucagon secretion from pancreatic α-cells.
-
Reduced hepatic glucose production.
The net effect is a lowering of blood glucose levels in patients with type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Linagliptin Dimer Impurity 2 | CAS No- 1418133-47-7 [chemicea.com]
- 11. 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | C20H17BrN6O2 | CID 24750049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. veeprho.com [veeprho.com]
- 14. 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | 853029-57-9 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. researchgate.net [researchgate.net]
Linagliptin Methyldimer: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of linagliptin methyldimer, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. Understanding the physicochemical properties of this impurity is critical for the development of robust analytical methods, formulation strategies, and ensuring the quality and safety of linagliptin drug products.
Introduction to Linagliptin and its Methyldimer Impurity
Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
During the synthesis and storage of linagliptin, various process-related and degradation impurities can form. One such critical impurity is the this compound. There appear to be at least two recognized dimer impurities, with the most frequently cited being the methyldimer. The structural details of these dimers are provided in the table below. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their properties is paramount.
Table 1: Physicochemical Properties of Linagliptin and its Dimer Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Linagliptin | C₂₅H₂₈N₈O₂ | 472.54 | 668270-12-0 |
| This compound | C₅₀H₅₆N₁₆O₄ | 945.08 | 1418133-47-7 |
| Linagliptin Dimer Impurity | C₅₁H₅₆N₁₆O₄ | 957.1 | 2489212-72-6 |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods.
Solubility of Linagliptin
Linagliptin is reported to be soluble in methanol, sparingly soluble in ethanol, and very slightly soluble in isopropanol and water.[1][2]
Table 2: Solubility of Linagliptin in Organic Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Sparingly Soluble |
| Isopropanol | Very Slightly Soluble |
| N,N-Dimethylformamide | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Solubility of this compound
Specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, one source indicates its solubility in a common organic solvent.
Table 3: Known Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[3] |
Stability Profile and Degradation Pathway
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions.
Forced Degradation of Linagliptin
Multiple studies have demonstrated that linagliptin is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress.[4][5][6][7][8]
Table 4: Summary of Linagliptin Forced Degradation Studies
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Significant degradation. Formation of the this compound is a prominent degradation pathway. | [4][6] |
| Base Hydrolysis | Relatively stable; minimal degradation observed. | [4][5][6] |
| Oxidative Degradation | Susceptible to degradation. | [4][5][6] |
| Thermal Degradation | Generally stable. | [4][5][6] |
| Photolytic Degradation | Generally stable. | [4][5][6] |
Formation of this compound
The formation of the this compound is particularly noted under acidic stress conditions. The dimerization process is also reported to be dependent on temperature. A patented synthesis method describes the formation of a linagliptin dimer impurity by reacting linagliptin with an azo catalyst and an acid.[9] This suggests a potential mechanism for its formation as a degradation product.
Experimental Protocols
This section outlines the methodologies for key experiments related to the analysis of linagliptin and its methyldimer.
Stability-Indicating HPLC Method for Linagliptin and its Impurities
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying linagliptin from its degradation products, including the methyldimer.
-
Objective: To develop a validated RP-HPLC method capable of resolving linagliptin from its process-related and degradation impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient program to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of linagliptin reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sample Solution: Dissolve the linagliptin drug substance or a crushed tablet in the diluent to achieve a known concentration.
-
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Protocol for Determining Thermodynamic Solubility
The shake-flask method is a common and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
-
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
-
Materials:
-
This compound reference standard.
-
A range of solvents (e.g., water, phosphate buffer at different pH values, methanol, ethanol, acetonitrile, DMSO).
-
Vials with screw caps.
-
A constant temperature shaker bath or orbital shaker.
-
A validated analytical method for quantification (e.g., the HPLC method described above).
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter may be necessary.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using the validated HPLC method.
-
Repeat the experiment in triplicate for each solvent.
-
Visualizations
Linagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This action prevents the breakdown of incretin hormones, leading to a cascade of events that ultimately results in improved glucose homeostasis.
Caption: Linagliptin inhibits DPP-4, increasing incretin levels and improving glycemic control.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on a drug substance like linagliptin.
Caption: Workflow for subjecting linagliptin to various stress conditions for stability analysis.
Conclusion
The this compound is a significant impurity that primarily forms under acidic stress conditions. While its solubility profile is not yet fully characterized, its stability profile highlights the importance of controlling pH during the manufacturing and storage of linagliptin. The experimental protocols provided in this guide offer a framework for the analysis and characterization of this and other related impurities. Further research into the comprehensive solubility of the this compound in various pharmaceutically relevant media is warranted to better inform formulation development and risk assessment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. academicstrive.com [academicstrive.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Linagliptin dimer | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Linagliptin | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Comprehensive Guide to Forced Degradation Studies of Linagliptin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation behavior of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding the degradation pathways and the stability of an active pharmaceutical ingredient (API) under various stress conditions is a critical component of drug development, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). This document summarizes key findings from published literature, presenting detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows to support research and development efforts.
Introduction to Linagliptin Stability
Linagliptin is a xanthine-based molecule that is susceptible to degradation under certain environmental conditions. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, heat, and light.[3] The insights gained from this are crucial for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life for the drug product.[4]
Summary of Forced Degradation Behavior
Published studies consistently demonstrate that linagliptin is most susceptible to degradation under acidic and oxidative conditions.[1] In contrast, it exhibits greater stability under basic, thermal, and photolytic stress.[5] The extent of degradation and the nature of the degradants formed are highly dependent on the specific stress conditions applied, including the concentration of the stressor, temperature, and duration of exposure.
Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on linagliptin, providing a comparative overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | 60°C (reflux) | 4 hours | ~21.39% | [5] |
| 0.1N HCl | 60°C | 24 hours | 16.42% | [1] | |
| 0.1N HCl | Room Temp. | 2 hours | 29.76% | [6] | |
| Base Hydrolysis | 0.1N NaOH | 60°C | 10 days | 2.56% | [1] |
| 0.1N NaOH | Room Temp. | 30 minutes | 80.86% | [6] | |
| Oxidative | 3% H₂O₂ | - | - | 39.22% | [7] |
| H₂O₂ | - | - | Significant | [1] | |
| Thermal | Dry Heat | 60°C | 10 days | 0.05% | |
| Photolytic | UV-VIS light | 60°C, 60% RH | - | 0.56% | [1] |
Note: The significant variation in degradation percentages, especially under basic conditions, highlights the critical influence of specific experimental parameters (e.g., temperature, duration, and analytical method).
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the forced degradation studies of linagliptin. These protocols are intended to serve as a practical guide for researchers designing their own stability studies.
Acid Hydrolysis Protocol
-
Preparation of Stock Solution: Prepare a standard stock solution of linagliptin (e.g., 1000 µg/ml) by dissolving an accurately weighed amount of the drug substance in a suitable solvent, such as methanol.[6]
-
Stress Application: Mix 1 ml of the linagliptin stock solution with 1 ml of 0.1N or 1N hydrochloric acid (HCl).[1][6]
-
Incubation: Keep the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 2 to 24 hours).[1][6]
-
Neutralization: After the incubation period, neutralize the solution with an equivalent concentration and volume of sodium hydroxide (NaOH).[6]
-
Dilution and Analysis: Dilute the neutralized solution to a final concentration suitable for analysis (e.g., 100 µg/ml) with the mobile phase of the analytical method and inject it into the HPLC system.[6]
Base Hydrolysis Protocol
-
Preparation of Stock Solution: Prepare a linagliptin stock solution as described in the acid hydrolysis protocol.[6]
-
Stress Application: Mix 1 ml of the linagliptin stock solution with 1 ml of 0.1N sodium hydroxide (NaOH).[6]
-
Incubation: Maintain the solution at a specific temperature (e.g., room temperature or 60°C) for a predetermined duration (e.g., 30 minutes to 10 days).[1][6]
-
Neutralization: Neutralize the solution with an equivalent concentration and volume of hydrochloric acid (HCl).[6]
-
Dilution and Analysis: Dilute the resulting solution to the target concentration with the mobile phase and analyze using HPLC.[6]
Oxidative Degradation Protocol
-
Stress Application: Treat a solution of linagliptin with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3%.[7]
-
Incubation: The reaction is often carried out at room temperature for a specified duration.
-
Analysis: Directly inject the resulting solution, or after appropriate dilution, into the HPLC system for analysis.
Thermal Degradation Protocol
-
Sample Preparation: Place the solid linagliptin drug substance in a temperature-controlled environment, such as an oven.[1]
-
Stress Application: Expose the sample to a high temperature (e.g., 60°C) for an extended period (e.g., 10 days).[1]
-
Sample Analysis: After the stress period, dissolve the sample in a suitable solvent, dilute to the desired concentration, and analyze by HPLC.
Photolytic Degradation Protocol
-
Sample Preparation: Prepare a solution of linagliptin or expose the solid drug substance directly.[1][8]
-
Stress Application: Expose the sample to UV-VIS light. One approach involves exposure to daylight for 72 hours or UV light at 254 nm for 4 hours.[8] Another study specifies exposure to UV-VIS radiation at 60°C and 60% relative humidity.[1]
-
Control Sample: A control sample should be protected from light and subjected to the same temperature and humidity conditions.[8]
-
Analysis: Prepare the exposed and control samples for analysis by dissolving and diluting as necessary, followed by HPLC analysis.
Analytical Methodologies
The primary analytical tool for assessing the stability of linagliptin and separating its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Various stability-indicating HPLC methods have been developed and validated according to ICH guidelines.[11] For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-Q-ToF-MS), are employed.[1][12]
Visualization of Pathways and Workflows
Linagliptin Degradation Pathways
The following diagram illustrates the principal degradation pathways of linagliptin under various stress conditions. Under acidic conditions, hydrolysis of the quinazoline ring and other parts of the molecule can occur.[13] Oxidative conditions can lead to the formation of N-oxides and other oxidation products.
Caption: Linagliptin degradation pathways under different stress conditions.
Experimental Workflow for Forced Degradation Studies
The diagram below outlines the typical experimental workflow for conducting forced degradation studies of linagliptin, from sample preparation to the identification of degradation products.
Caption: General workflow for linagliptin forced degradation studies.
Conclusion
This technical guide has synthesized the available scientific literature on the forced degradation of linagliptin. The data clearly indicates that linagliptin is most sensitive to acidic and oxidative stress, while it remains relatively stable under basic, thermal, and photolytic conditions. The provided experimental protocols, summarized quantitative data, and graphical representations offer a valuable resource for scientists and researchers involved in the development, formulation, and quality control of linagliptin-containing pharmaceutical products. A thorough understanding of these degradation profiles is paramount for ensuring the safety, efficacy, and quality of the final drug product throughout its lifecycle.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.net [wjpr.net]
- 4. wjpps.com [wjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. jchr.org [jchr.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Dimeric Impurities in Linagliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origins, formation mechanisms, and analytical characterization of dimeric impurities in the antidiabetic drug Linagliptin. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy.[1][2][3] Dimeric impurities, in particular, can pose significant challenges during drug development and manufacturing due to their potential for altered pharmacological activity and toxicity.
Introduction to Linagliptin and its Impurity Profile
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[2][][5] Its complex chemical structure, a xanthine derivative, makes it susceptible to the formation of various impurities during synthesis and storage.[1][2] These impurities can arise from starting materials, intermediates, reagents, solvents, or as degradation products resulting from exposure to environmental factors such as acid, heat, light, and oxygen.[1][3][6][7] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at levels greater than 0.10%.[2]
The Origin of Dimeric Impurities: A Tale of Synthesis and Degradation
Dimeric impurities of Linagliptin have been identified as both process-related impurities, forming during the chemical synthesis of the API, and degradation products that can develop during storage under specific stress conditions.[8]
Formation as a Degradation Product
Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance and identifying potential impurities that may form under stability testing.[1][9] In the case of Linagliptin, these studies have consistently demonstrated its particular vulnerability to acidic and oxidative environments.[1][3][6][8]
Specifically, a significant dimeric impurity, designated as AD2 in some studies, is formed under acidic conditions.[1][6] The proposed mechanism for its formation is an acid-catalyzed aza-enolization reaction.[1][6][8] This highlights the critical need to avoid acidic environments during the manufacturing, formulation, and storage of Linagliptin to minimize the formation of this dimer.[1] In contrast, Linagliptin shows no significant degradation under alkaline, thermolytic, or photolytic stress conditions.[1][6]
Formation as a Process-Related Impurity
The synthesis of Linagliptin involves multiple chemical steps, and the conditions of these reactions can influence the impurity profile of the final product.[2] The dimeric impurity can also be formed during the synthesis process, particularly if acidic conditions are employed in any of the steps or during workup and purification.[8][10] The presence of this impurity in the final API underscores the importance of robust process development and control to ensure its removal. In fact, the difficulty in removing this specific impurity has led to the development of patented processes aimed at its reduction or elimination.[10]
Quantitative Analysis of Dimer Formation
Forced degradation studies provide valuable quantitative data on the propensity of a drug to degrade under specific conditions. One study reported the following results for Linagliptin under acidic stress:
| Stress Condition | Duration | Temperature | % Degradation of Linagliptin | Level of Dimeric Impurity (AD2) | Reference |
| Acid Hydrolysis | 24 hours | 60 °C | 16.42% | > 5.0% | [1] |
This data clearly indicates that a significant portion of Linagliptin can convert to its dimeric form under relatively mild acidic and thermal stress over a 24-hour period.
Experimental Protocols for Impurity Analysis
The identification and quantification of dimeric and other impurities in Linagliptin rely on a variety of advanced analytical techniques.[1][11] A general workflow for the analysis of these impurities is outlined below.
Forced Degradation Study Protocol
A typical forced degradation study for Linagliptin involves subjecting the drug substance to the following conditions as per ICH guidelines:[1][6][9]
-
Acid Hydrolysis: Linagliptin solution is treated with an acid (e.g., 0.5N HCl) and heated (e.g., at 60-70°C) for a specified period (e.g., 24 hours).[1][12]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.5N NaOH) at room temperature.[12]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H2O2) at room temperature.[12]
-
Thermal Degradation: The solid drug substance is heated (e.g., at 60°C) for an extended period (e.g., 10 days).[1]
-
Photolytic Degradation: The drug substance is exposed to UV radiation.[12]
Analytical Methodologies
The primary analytical techniques used for the separation, identification, and characterization of Linagliptin impurities include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating impurities from the main drug substance.[1][2][11] A common approach involves using a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic solvent like acetonitrile.[1][11]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of impurities.[1][2] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the elucidation of the elemental composition of the impurities.[1][3][6] Tandem mass spectrometry (MS/MS) is crucial for structural characterization by analyzing the fragmentation patterns of the impurity molecules.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the impurity molecules.[2]
Visualizing the Pathways and Processes
The following diagrams illustrate the key pathways and workflows related to the formation and analysis of dimeric impurities in Linagliptin.
Caption: Linagliptin degradation pathway under stress conditions.
Caption: General workflow for impurity identification and characterization.
Conclusion
The formation of dimeric impurities in Linagliptin is a critical quality attribute that must be carefully controlled. These impurities can arise from both the synthetic process and degradation, with acidic conditions being a key contributing factor to the formation of a specific dimer through acid-catalyzed aza-enolization. A thorough understanding of these formation pathways, coupled with robust analytical methodologies for their detection and quantification, is essential for ensuring the safety and efficacy of Linagliptin-containing drug products. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Linagliptin.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 9. wjpr.net [wjpr.net]
- 10. An Improved Process For Removal Of Linagliptin Dimer Impurity From [quickcompany.in]
- 11. academicstrive.com [academicstrive.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Linagliptin
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Developed by Boehringer Ingelheim, it works by increasing the levels of incretin hormones, which help to regulate blood sugar levels.[1] The manufacturing of any active pharmaceutical ingredient (API) requires rigorous control over its synthesis and the potential impurities that may arise. The presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2][3] Therefore, a thorough understanding of the synthetic pathways and the impurity profile is critical for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the core synthetic routes for Linagliptin, a comprehensive analysis of its process-related and degradation impurities, and the analytical methodologies employed for their control.
Core Synthesis of Linagliptin
The synthesis of Linagliptin primarily revolves around the construction of its xanthine-based core structure. Various synthetic strategies have been developed, with a key approach involving the coupling of a substituted xanthine derivative with a chiral amino piperidine moiety.[1]
A widely referenced synthetic route, developed by Boehringer Ingelheim, starts with the preparation of a key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.[2] This intermediate is then condensed with a protected form of (R)-3-aminopiperidine. The use of a protecting group, such as a phthalimide or Boc group, is crucial to prevent side reactions.[1][4] The final step involves the deprotection of the amino group to yield Linagliptin.
The choice of reagents and reaction conditions is critical to control the formation of process-related impurities and to ensure high chemical and enantiomeric purity of the final product.[1][4]
Summary of Synthetic Steps and Conditions
The table below summarizes the key transformations and typical reagents used in a common Linagliptin synthesis.
| Step | Transformation | Key Reagents and Conditions | Yield (%) | Reference |
| 1 | Preparation of 2-(chloromethyl)-4-methylquinazoline | 1-(2-aminophenyl)ethanone, 2-chloroacetonitrile, HCl, 1,4-dioxane, 6°C | 74-85 | [2][5] |
| 2 | Condensation with Xanthine derivative | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, Na2CO3, NMP, 140°C | 76-83 | [2][5] |
| 3 | Coupling with protected aminopiperidine | (R)-3-Phthalimidopiperidine, Diisopropanolamine, NMP, 140°C | 90-94 | [2][5] |
| 4 | Deprotection | Ethanolamine, THF/H2O, 60°C | 81.9 | [2][5] |
Linagliptin Impurities: A Detailed Profile
According to the International Conference on Harmonisation (ICH) guidelines, any impurity present in a drug substance at a level greater than 0.10% should be identified and characterized.[2] Impurities in Linagliptin can be broadly classified into process-related impurities, which arise during synthesis, and degradation products, which form upon storage or exposure to stress conditions.[6]
Process-Related Impurities
These impurities can originate from starting materials, intermediates, or side reactions occurring during the synthesis.[6] Controlling these requires careful optimization of reaction conditions and purification procedures.[5]
| Impurity Name/Type | Potential Origin |
| Regioisomers | Non-selective alkylation at the N1 and N7 positions of the xanthine ring.[1][7] |
| Bromo Impurity | Incomplete substitution of the bromine atom on the xanthine core by the aminopiperidine moiety.[1] |
| Di-butynyl Impurity | Dialkylation of the xanthine ring with the butynyl group.[8] |
| Phthalimide-related Impurity | Incomplete deprotection of the phthalimide-protected Linagliptin intermediate.[5] |
| N-Formyl, Acetamide, N-Boc Impurities | Related to specific reagents or side reactions involving the amino group of the piperidine ring.[9] |
| Dimer Impurity | Can be formed during the deprotection step.[10] |
Degradation Products
Forced degradation studies are essential to understand the stability of the drug substance and to identify potential degradants that could form under various environmental conditions. Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[3][6][11]
| Stress Condition | Key Degradation Products | Observations | Reference |
| Acid Hydrolysis | Multiple degradation products observed. | Significant degradation occurs. | [3][11] |
| Base Hydrolysis | No significant degradation. | Generally stable under alkaline conditions. | [3][11] |
| **Oxidative (e.g., H₂O₂) ** | Several oxidative degradants (e.g., OX 1, OX 2, OX 3, OX 4). | Significant degradation with the formation of multiple impurities. | [11] |
| Thermal | Minor degradation (e.g., one impurity at 0.05% after 10 days at 60°C). | Relatively stable to heat. | [11] |
| Photolytic | No significant degradation. | Generally stable to light exposure. | [3][11] |
Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantitative determination of Linagliptin and its impurities.[9][12] These methods must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.[11]
Typical HPLC Method Parameters
The following table summarizes typical parameters for an HPLC method used for impurity profiling of Linagliptin.
| Parameter | Description | Reference |
| Column | Kromasil C18 or Zorbax SB-Aq (e.g., 250 x 4.6 mm, 5 µm) | [9][13] |
| Mobile Phase | A: 0.1% Phosphoric Acid (pH 2.5) or Formic Acid bufferB: Acetonitrile | [14][9] |
| Elution Mode | Isocratic or Gradient | [14][9] |
| Flow Rate | 0.6 - 1.0 mL/min | [14][9] |
| Detection Wavelength | 225 nm or 292 nm | [9][12] |
| Column Temperature | 25-35 °C | [15] |
| Injection Volume | 3-10 µL | [9][15] |
General Experimental Protocols
Protocol 1: Synthesis of Linagliptin Intermediate (Condensation Step) This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.
-
Charge a suitable reactor with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, (R)-3-phthalimidopiperidine, and a base such as diisopropanolamine.[2][5]
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Maintain the temperature for 2 hours or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
After completion, cool the reaction mixture.
-
Proceed with workup and isolation procedures, which may include precipitation, filtration, and washing to obtain the crude protected Linagliptin intermediate.
Protocol 2: HPLC Analysis of Linagliptin for Impurities This is a representative protocol and specific parameters may vary.
-
Solution Preparation:
-
Diluent: Prepare a mixture of Milli-Q water and acetonitrile (e.g., 50:50 v/v).[9]
-
Standard Solution: Accurately weigh and dissolve Linagliptin reference standard and known impurity standards in the diluent to achieve a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a specified concentration (e.g., 1 mg/mL).[15]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table above (e.g., C18 column, mobile phase gradient, flow rate of 1.0 mL/min, detection at 225 nm).
-
-
Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms.
-
Identify and quantify impurities in the sample solution by comparing their retention times and peak areas to those of the standards.
-
Conclusion
The synthesis of Linagliptin is a multi-step process that requires precise control to achieve high purity and yield. A thorough understanding of the potential process-related and degradation impurities is fundamental for the development of a robust manufacturing process and a safe and effective drug product. The implementation of validated, stability-indicating analytical methods, primarily HPLC, is essential for monitoring and controlling these impurities within regulatory limits, ensuring the quality of Linagliptin API for patient use.
References
- 1. cbijournal.com [cbijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2468749A1 - Process for the preparation of Linagliptin - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110872292A - A route for synthesizing linagliptin as diabetes medicine - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Study on Synthesis Process of Linagliptin and Its Related Substances [cjph.com.cn]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicstrive.com [academicstrive.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN114235972A - Method for determining linagliptin impurity RBP-1 content - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Detection of Linagliptin Methyldimer Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of the Linagliptin Methyldimer impurity in Linagliptin drug substances and formulations. The method is designed to be stability-indicating, capable of separating the methyldimer impurity from the active pharmaceutical ingredient (API) and other potential degradation products. This document provides a comprehensive protocol, including system suitability parameters and experimental workflows, to ensure accurate and reproducible results, which are critical for quality control and regulatory compliance in drug development.
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] During the synthesis and storage of Linagliptin, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the drug product.[3][4] One such potential impurity is the this compound. The diligent monitoring and control of impurities are mandated by regulatory bodies and are essential for ensuring the quality and safety of pharmaceutical products.[5][6] This application note presents a validated HPLC method specifically developed for the detection and quantification of the this compound impurity.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of Linagliptin and its methyldimer impurity.
Materials and Reagents
-
Linagliptin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 30 | |
| 50 | |
| 55 | |
| 60 | |
| 65 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Methanol (50:50, v/v) |
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Linagliptin reference standard and 1 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
Sample Solution: Accurately weigh and transfer a quantity of the sample (drug substance or crushed tablets) equivalent to 10 mg of Linagliptin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm membrane filter before injection.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.
References
Application Note: High-Throughput LC-MS/MS Method for the Analysis of Linagliptin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of impurities in Linagliptin active pharmaceutical ingredient (API). The method is stability-indicating and can be used for routine quality control analysis as well as for the characterization of process-related impurities and degradation products. The protocol herein provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The presence of impurities in pharmaceutical products, even in trace amounts, can affect the safety and efficacy of the drug.[2] Therefore, it is crucial to have a reliable analytical method to detect, identify, and quantify any potential impurities. This application note describes a highly efficient Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) method for the comprehensive analysis of Linagliptin and its impurities. The method is suitable for both process development and quality control applications.
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-ToF)).
Sample Preparation
-
Standard Solution: Prepare a stock solution of Linagliptin reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phases) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Linagliptin API in the diluent to achieve a final concentration of 1 mg/mL.
Chromatographic Conditions
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water or 10mM Ammonium acetate |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C[4] |
| Injection Volume | 1-5 µL |
| PDA Detection | 225 nm[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 0.8 kV[6] |
| Source Temperature | 120 °C[6] |
| Desolvation Gas Flow | 800 L/h[6] |
| Desolvation Temperature | 550 °C[6] |
| Cone Gas Flow | 50 L/h[6] |
| Cone Voltage | 40 V[6] |
| Scan Range | m/z 50-1000 |
Experimental Workflow and Data Analysis
Impurity Identification and Characterization
The identification of unknown impurities is a critical step in drug development. A logical workflow for this process is outlined below.
Results and Discussion
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[7] Linagliptin has been shown to be susceptible to degradation under acidic and oxidative conditions, while being relatively stable under alkaline, thermal, and photolytic stress.[7][8]
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of Linagliptin.
| Stress Condition | Degradation (%) | Major Impurities Detected (m/z) | Reference |
| Acid Hydrolysis (0.5N HCl, 70°C) | Significant | Not specified | [9] |
| Base Hydrolysis (0.5N NaOH, RT) | ~0.25% | m/z 100 | [9] |
| Oxidative (3% H₂O₂, RT) | Significant | Adduct at m/z 468.51 | [5] |
| Thermal (105°C) | No significant degradation | Not applicable | [9] |
| Photolytic (UV-VIS) | 0.56% | Minor impurities below 0.1% | [6] |
Process-Related Impurities
Several process-related impurities of Linagliptin have been identified and characterized.[2] These impurities can arise from starting materials, intermediates, or by-products in the manufacturing process. The developed LC-MS method is capable of separating and detecting these impurities at levels as low as 0.05%.
Conclusion
The LC-MS method described in this application note is a powerful tool for the analysis of Linagliptin and its impurities. The method is sensitive, specific, and stability-indicating, making it suitable for a wide range of applications in the pharmaceutical industry. The detailed protocol and workflows provided will enable researchers and scientists to implement this method for routine quality control and in-depth impurity characterization studies.
References
- 1. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Linagliptin and its Dimer Impurity
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] During the manufacturing process and storage, impurities can develop, which may affect the safety and efficacy of the drug product. One such potential impurity is the Linagliptin dimer, which can form under acidic stress conditions.[3][4] Regulatory agencies require that all impurities are appropriately identified and quantified to ensure the quality of the final drug product.
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Linagliptin from its dimer impurity. The method is suitable for routine quality control analysis of bulk drug substance and finished pharmaceutical products.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector (e.g., Waters Alliance HPLC system).[5]
-
Data acquisition and processing software (e.g., Empower).[5]
Chemicals and Reagents:
-
Linagliptin reference standard
-
Linagliptin dimer reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid[1] |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v)[1] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 225 nm[1][6] |
| Injection Volume | 10 µL[6] |
| Diluent | Mobile Phase A:Methanol (50:50, v/v)[1] |
Experimental Protocols
1. Preparation of Mobile Phase:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Mix acetonitrile and methanol in a ratio of 90:10 (v/v). Degas the solution.
2. Preparation of Standard Solutions:
-
Linagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Linagliptin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Linagliptin Dimer Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Linagliptin dimer reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL of Linagliptin and 10 µg/mL of Linagliptin Dimer): Pipette 5 mL of the Linagliptin standard stock solution and 0.5 mL of the Linagliptin dimer standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3. Sample Preparation (Forced Degradation Study):
-
Acid Degradation: To 10 mg of Linagliptin, add 5 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.[3] Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the diluent.
-
Alkali Degradation: To 10 mg of Linagliptin, add 5 mL of 0.1 N NaOH. Keep the solution at 60°C for 10 days.[3] Neutralize the solution with 0.1 N HCl and dilute to 10 mL with the diluent.
-
Oxidative Degradation: To 10 mg of Linagliptin, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the diluent.
-
Thermal Degradation: Keep 10 mg of Linagliptin in an oven at 60°C for 10 days.[3] Dissolve the sample in 10 mL of the diluent.
Results and Discussion
The developed RP-HPLC method successfully separated Linagliptin from its dimer impurity and other degradation products. The system suitability parameters were found to be within the acceptable limits. A representative chromatogram is shown in Figure 1. The retention times and relative retention times of Linagliptin and its dimer are summarized in Table 1.
Table 1: Retention Data for Linagliptin and its Dimer
| Compound | Retention Time (min) | Relative Retention Time |
| Linagliptin | ~10.5 | 1.00 |
| Linagliptin Dimer | ~15.2 | ~1.45 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 8 | 75 | 25 |
| 30 | 45 | 55 |
| 50 | 25 | 75 |
| 55 | 25 | 75 |
| 60 | 75 | 25 |
| 65 | 75 | 25 |
Forced Degradation Studies:
The forced degradation studies indicated that Linagliptin is susceptible to degradation under acidic conditions, leading to the formation of the dimer impurity.[3][4] Significant degradation was also observed under oxidative and basic conditions, while the drug was relatively stable to thermal stress.[1][7] The mass balance for all stress conditions was found to be within 95-105%, indicating the stability-indicating nature of the method.
Visualization of Workflow and Dimer Formation
Caption: Experimental workflow for the analysis of Linagliptin and its dimer.
Caption: Proposed formation of Linagliptin dimer under acidic conditions.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of Linagliptin and its dimer impurity. The method was successfully validated and can be used for the routine quality control analysis of Linagliptin in bulk and pharmaceutical dosage forms. The forced degradation studies confirmed the stability-indicating nature of the method.
References
- 1. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII [mdpi.com]
Application Note: Quantification of Linagliptin Methyldimer in Bulk Drug Substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above a certain threshold.
Linagliptin Methyldimer (CAS No. 1418133-47-7) is a known process-related and potential degradation impurity of Linagliptin.[1][2] Its effective monitoring and control are crucial during drug development and manufacturing to ensure the purity and stability of the bulk drug. This application note provides a detailed protocol for the quantification of this compound in Linagliptin bulk drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method described is based on established analytical principles for Linagliptin and its related substances and should be fully validated by the user for its intended purpose.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the quantification of this compound.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PVDF)
-
HPLC vials
-
Ultrasonic bath
Reagents and Chemicals
-
This compound reference standard
-
Linagliptin bulk drug substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound from Linagliptin.
| Parameter | Recommended Condition |
| Column | Zorbax SB-Aq (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid : Methanol (90:10 v/v) |
| Mobile Phase B | Acetonitrile : Water : Methanol (70:15:15 v/v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Methanol (50:50 v/v) |
Preparation of Solutions
2.4.1. Buffer Preparation (Mobile Phase A)
Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 900 mL of this buffer with 100 mL of methanol. Filter the solution through a 0.45 µm membrane filter and degas.
2.4.2. Standard Stock Solution of this compound (100 µg/mL)
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
2.4.3. Standard Solution (1 µg/mL)
Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
2.4.4. Sample Solution (1000 µg/mL of Linagliptin)
Accurately weigh about 100 mg of the Linagliptin bulk drug substance and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the Linagliptin peak and any other impurities. No interference from blank or placebo should be observed.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range (e.g., LOQ to 150% of the specification limit). |
| Accuracy (% Recovery) | 98.0% to 102.0% at three different concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (typically in the range of 0.02% to 0.05% of the sample concentration).[2][4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (typically in the range of 0.05% to 0.15% of the sample concentration).[2][4] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate.[3] |
Data Presentation
The results of the analysis can be summarized in the following tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| % RSD of Peak Area | ≤ 2.0% (for n=6) |
Table 2: Quantitative Results for this compound in Bulk Drug
| Sample ID | Peak Area of this compound | Concentration (µg/mL) | % of this compound |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Average | |||
| % RSD |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between Linagliptin, its methyldimer impurity, and quality control.
Conclusion
The described RP-HPLC method provides a robust framework for the quantification of this compound in bulk drug substance. Adherence to the detailed protocol and proper method validation will ensure accurate and reliable results, contributing to the overall quality and safety of Linagliptin-containing pharmaceutical products. This application note serves as a comprehensive guide for analytical scientists involved in the quality control of Linagliptin.
References
Application Notes and Protocols: Linagliptin Methyldimer Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper handling and use of the Linagliptin Methyldimer reference standard. This document is intended to support quality control, analytical method development, and validation for drug substances and products containing Linagliptin.
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] this compound is a known process-related impurity and potential degradation product of Linagliptin.[2][3] As per regulatory guidelines, it is crucial to monitor and control impurities in active pharmaceutical ingredients (APIs) and formulated drug products to ensure their safety and efficacy.[4] This reference standard provides a qualified and well-characterized source of this compound for analytical purposes.
Physicochemical Properties
The this compound reference standard is a well-characterized compound.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 8-((R)-3-aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | [5] |
| Synonyms | Linagliptin Methyl Dimer, Linagliptin Dimer Impurity 2 | [2][5] |
| CAS Number | 1418133-47-7 | [3] |
| Molecular Formula | C₅₀H₅₆N₁₆O₄ | [2][3] |
| Molecular Weight | 945.11 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [2] |
Mechanism of Action of Linagliptin (Parent Drug)
This compound is an impurity and does not have a therapeutic effect. The relevant biological pathway is the mechanism of action of the parent drug, Linagliptin. Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing their breakdown, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[1] This leads to improved glycemic control. Downstream signaling pathways, including the Akt/mTOR pathway, are also implicated in its cellular effects.[6]
Experimental Protocols
Handling and Storage of the Reference Standard
-
Storage: Store the this compound reference standard in a well-closed container, protected from light, at the temperature specified on the certificate of analysis (typically 2-8 °C).
-
Handling: Handle the reference standard in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of the reference standard.
-
Dissolve the weighed standard in a suitable solvent, such as a mixture of mobile phase A and acetonitrile (70:30 v/v), to obtain a known concentration (e.g., 0.5 mg/mL).[7]
-
Use sonication if necessary to ensure complete dissolution.
-
Store the stock solution under refrigerated conditions and protect it from light. The stability of the solution should be determined as part of method validation.
-
Analytical Method Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a drug sample.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound from Linagliptin and other related substances.
| Parameter | Recommended Conditions | Reference |
| Column | Octadecylsilane bonded silica (C18), e.g., Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase A | 0.1% Methanoic Acid in water (pH 2.5) or Phosphate buffer | [7][8] |
| Mobile Phase B | Acetonitrile or a mixture of Methanol and Acetonitrile | [7][8] |
| Gradient Program | A gradient program should be optimized to achieve separation. An example gradient is: Time(min)/%B: 0/5, 18/40, 30/70, 30.1/5, 35/5. | [8] |
| Flow Rate | 1.5 mL/min | [8] |
| Column Temperature | 55 °C | [7][8] |
| Detection | UV at 225 nm | [7][8] |
| Injection Volume | 5 µL | [8] |
| Diluent | Acetonitrile or a mixture of mobile phase A and acetonitrile (70:30 v/v) | [7][8] |
System Suitability: Before sample analysis, the chromatographic system should be evaluated for its suitability. A solution of the reference standard should be injected, and parameters such as theoretical plates, tailing factor, and reproducibility of injections (%RSD of peak area) should be monitored to ensure the system is performing adequately.
Mass Spectrometry (MS) for Identification
For the confirmation of the identity of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS can be employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[8]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurement and determination of the elemental composition.[9]
-
Fragmentation Analysis: MS/MS analysis can be performed to obtain a characteristic fragmentation pattern, which can be used to confirm the structure of the dimer by comparing it with the fragmentation of the Linagliptin monomer.[2] The linkage between the two Linagliptin units can be confirmed through the analysis of the fragment ions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural characterization of the reference standard.
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[9]
-
Spectra to Acquire:
-
¹H NMR: To determine the proton environment in the molecule. A ¹H NMR spectrum for this compound is publicly available and can be used for comparison.[5]
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Data Interpretation: The chemical shifts, coupling constants, and integrations of the signals in the NMR spectra should be consistent with the proposed structure of this compound.
Data Interpretation and Reporting
The concentration of this compound in a test sample is typically calculated using the peak area obtained from the HPLC analysis and comparing it to the peak area of the reference standard of a known concentration. The results should be reported as a percentage of the Linagliptin API. All analytical data, including chromatograms, spectra, and calculations, should be documented in accordance with good laboratory practices (GLP) and internal standard operating procedures. The use of a fully characterized reference standard is essential for ensuring the quality and regulatory compliance of pharmaceutical products.[4]
References
- 1. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 2. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound(1418133-47-7) 1H NMR spectrum [chemicalbook.com]
- 6. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105503872A - Linagliptin impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC Method for the Separation of Linagliptin and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin is an orally administered, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates insulin release and reduces glucagon secretion in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus.
Impurity profiling is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Unwanted chemicals, including process-related impurities and degradation products, can affect the safety and efficacy of the final drug product. Therefore, a robust, stability-indicating analytical method is essential for separating and quantifying linagliptin from its potential impurities.
This application note describes a sensitive and reliable stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of linagliptin and its related substances. The method is designed to effectively separate the active pharmaceutical ingredient (API) from its process impurities and degradation products formed under various stress conditions.
Principle
The method utilizes reversed-phase UPLC, where the separation is based on the differential partitioning of the analytes between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution program, involving an aqueous buffer and an organic modifier, is employed to achieve optimal resolution between linagliptin and its impurities, which may have a wide range of polarities. Detection is performed using a UV detector at a wavelength where linagliptin and its impurities exhibit significant absorbance.
Materials and Apparatus
-
Chemicals and Reagents:
-
Linagliptin Reference Standard (RS)
-
Linagliptin Impurity Standards (e.g., N-Formyl Linagliptin, N-Acetyl Linagliptin, N-Boc Linagliptin)[1]
-
Acetonitrile (ACN), HPLC or UPLC grade
-
Methanol (MeOH), HPLC or UPLC grade
-
Ammonium Acetate, analytical grade
-
Glacial Acetic Acid, analytical grade
-
Purified water (e.g., Milli-Q® or equivalent)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
-
Apparatus:
-
UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV detector.
-
Data acquisition and processing software (e.g., Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Sonicator.
-
Syringe filters (0.22 µm).
-
Experimental Protocols
Chromatographic Conditions
A summary of the optimized UPLC conditions is provided in the table below.
| Parameter | Condition |
| UPLC Column | Acquity BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10mM Ammonium Acetate buffer, pH adjusted to 3.8 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile: Methanol (90:10, v/v) |
| Flow Rate | 0.25 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 10.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 24.0 | |
| 26.0 | |
| Column Temperature | 30°C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 225 nm |
| Diluent | Mobile Phase A: Methanol (50:50, v/v) |
Note: This gradient is adapted from a published method and may require optimization based on the specific system and impurities being analyzed.[2]
Preparation of Solutions
-
Mobile Phase A (10mM Ammonium Acetate, pH 3.8): Dissolve approximately 0.77 g of Ammonium Acetate in 1000 mL of purified water. Adjust the pH to 3.8 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (ACN:MeOH, 90:10): Mix 900 mL of Acetonitrile and 100 mL of Methanol. Degas before use.
-
Diluent (Mobile Phase A:MeOH, 50:50): Mix Mobile Phase A and Methanol in a 1:1 ratio.
-
Standard Stock Solution (approx. 800 µg/mL): Accurately weigh and dissolve about 40 mg of Linagliptin Reference Standard in 35 mL of diluent in a 50 mL volumetric flask. Sonicate to dissolve if necessary, and dilute to volume with the diluent.[2]
-
Working Standard Solution (approx. 8 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution (approx. 800 µg/mL): Accurately weigh and dissolve an amount of the test sample equivalent to 40 mg of Linagliptin in 35 mL of diluent in a 50 mL volumetric flask. Sonicate to dissolve, and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.
System Suitability
To ensure the analytical system is performing adequately, inject the Working Standard Solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the Linagliptin peak.
-
Theoretical Plates: Not less than 2000 for the Linagliptin peak.
-
% RSD: The relative standard deviation (%RSD) of the peak areas from the six replicate injections should be not more than 2.0%.
Protocol for Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Linagliptin API.[2][3] A sample solution (e.g., 800 µg/mL) is subjected to the following stress conditions.
-
Acid Hydrolysis: Mix the sample solution with 0.1N HCl and heat at 60°C for 24 hours.[3] Neutralize the solution before dilution and injection.
-
Base Hydrolysis: Mix the sample solution with 0.1N NaOH and keep at 60°C for 10 days.[3] Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for 10 days.[3] Dissolve the sample in diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Dissolve the sample in diluent for analysis.
Data Presentation
Typical Retention Data
The following table summarizes the expected retention times (RT) and relative retention times (RRT) for Linagliptin and some of its potential impurities.
| Compound Name | Typical RT (min) | RRT (vs. Linagliptin) |
| Impurity 1 (Polar) | ~2.6 | ~0.39 |
| Impurity 2 (Polar) | ~3.2 | ~0.48 |
| Linagliptin | ~6.6 | 1.00 |
| Impurity AD 1 | ~7.0 | ~1.06 |
| Impurity AD 2 | ~8.5 | ~1.29 |
Note: RT and RRT values are estimates based on published data and will vary with the specific chromatographic system used.[3]
Summary of Forced Degradation Results
The method effectively separates degradation products from the main Linagliptin peak, demonstrating its stability-indicating capability.
| Stress Condition | Conditions | % Degradation of Linagliptin | Observations |
| Acid Hydrolysis | 0.1N HCl, 60°C, 24h | ~16.4%[3] | Significant degradation with major degradants observed. |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 10 days | ~2.6%[3] | Minor degradation observed. |
| Oxidation | 3% H₂O₂, RT, 24h | Significant[2] | Significant degradation observed. |
| Thermal | Solid state, 60°C, 10 days | ~0.05%[3] | The drug is relatively stable to heat. |
| Photolytic | Solid state, ICH Q1B | ~0.56%[3] | The drug is relatively stable to light. |
Visualizations
Experimental Workflow
References
- 1. Linagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Profiling of Linagliptin Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin is an orally administered, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[1] Therefore, it is crucial to develop and validate a robust analytical method for the identification and quantification of process-related and degradation impurities of Linagliptin. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Linagliptin, adhering to the guidelines of the International Conference on Harmonization (ICH).[2][3]
The method described herein is capable of separating Linagliptin from its known process impurities and degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.[2][4] This allows for the accurate quantification of impurities and a thorough assessment of the stability of the Linagliptin drug substance.
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard and impurity standards (e.g., LNGN N-formyl, LNGN acetamide, LNGN N-Boc, LNGN amino) were sourced from a certified supplier.[5]
-
Acetonitrile (HPLC grade), methanol (HPLC grade), and water (Milli-Q or equivalent) were used for the preparation of mobile phases and sample solutions.[5]
-
Phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (analytical grade) were used for forced degradation studies.[3]
Instrumentation and Chromatographic Conditions
A validated HPLC method was employed for the separation and quantification of Linagliptin and its impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a PDA detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Phosphoric acid in water (pH 2.5)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Elution Mode | Isocratic or Gradient (as required for optimal separation) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 10 µL[5] |
| Diluent | Water:Acetonitrile (50:50, v/v)[5] |
Preparation of Solutions
-
Standard Stock Solution: A stock solution of Linagliptin (e.g., 5000 ppm) was prepared by dissolving an accurately weighed amount of the reference standard in the diluent.[5]
-
Impurity Stock Solution: Individual or mixed stock solutions of impurity standards (e.g., 3000 ppm each) were prepared in the diluent.[5]
-
Working Standard and Calibration Solutions: Working standard solutions and a series of calibration solutions were prepared by diluting the stock solutions with the diluent to achieve the desired concentrations for linearity studies.[5]
-
Sample Solution: An accurately weighed amount of the Linagliptin API sample was dissolved in the diluent to obtain a specific concentration (e.g., 5000 ppm).[5]
Forced Degradation Studies
Forced degradation studies were performed on the Linagliptin API to demonstrate the stability-indicating nature of the method.[2][6] The API was subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: The sample was treated with 0.5N HCl at 70°C.[3]
-
Base Hydrolysis: The sample was treated with 0.5N NaOH at room temperature.[3]
-
Oxidative Degradation: The sample was treated with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: The sample was exposed to dry heat at 60°C for 10 days.[2]
-
Photolytic Degradation: The sample was exposed to UV radiation.[3]
After the specified exposure period, the stressed samples were diluted with the diluent and analyzed by HPLC.
Data Presentation
The quantitative data for the validation of the analytical method are summarized in the following tables.
Table 2: Linearity of Impurities
| Impurity | Concentration Range (ppm) | Correlation Coefficient (r²) |
| LNGN N-formyl | 0.463 - 450 | >0.99[5] |
| LNGN acetamide | 0.574 - 450 | >0.99[5] |
| LNGN N-Boc | 0.045 - 450 | >0.99[5] |
| LNGN amino | 0.115 - 450 | >0.99[5] |
Table 3: LOD and LOQ of Impurities
| Impurity | LOD (ppm) | LOQ (ppm) |
| LNGN N-formyl | 0.153[5] | 0.463[5] |
| LNGN acetamide | 0.190[5] | 0.574[5] |
| LNGN N-Boc | 0.015[5] | 0.045[5] |
| LNGN amino | 0.038[5] | 0.115[5] |
Table 4: Accuracy (Recovery) of Impurities
| Impurity | Recovery Range (%) |
| LNGN N-formyl | 99.13 - 101.35[5] |
| LNGN acetamide | 100.37 - 101.76[5] |
| LNGN N-Boc | 100.83 - 101.61[5] |
| LNGN amino | 99.14 - 99.96[5] |
Table 5: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products Observed |
| Acid Hydrolysis (0.5N HCl, 70°C) | 16.42% (after 24h)[2] | Impurities at RRT 1.06 and 1.29[2] |
| Base Hydrolysis (0.5N NaOH, 60°C) | 2.56% (after 10 days)[2] | Impurities at RRT 0.39 and 0.483[2] |
| Oxidative (3% H₂O₂) | Significant | Adduct formation observed by LC-MS[5] |
| Thermal (60°C) | 0.05% (after 10 days)[2] | Minor degradation |
| Photolytic | No significant degradation | - |
Mandatory Visualization
Caption: Workflow for Linagliptin Impurity Profiling.
Caption: Forced Degradation of Linagliptin.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. wjpps.com [wjpps.com]
Application of Nuclear Magnetic Resonance (NMR) in the Characterization of Linagliptin Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic drug.[1][2][3] The manufacturing process and storage of linagliptin can lead to the formation of various process-related and degradation impurities.[4][5] According to the International Council for Harmonisation (ICH) guidelines, it is mandatory to identify and characterize any impurity present in a drug substance above a certain threshold to ensure the safety and efficacy of the final pharmaceutical product.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unequivocal structure elucidation of these impurities.[6][7][8][9] Its non-destructive nature and the wealth of structural information it provides, including atomic connectivity and stereochemistry, make it a primary tool for impurity profiling.[6][9] This document provides detailed application notes and protocols for the use of NMR in the characterization of linagliptin impurities.
Impurity Identification Workflow
The general workflow for the identification and characterization of impurities in linagliptin involves a combination of chromatographic separation and spectroscopic analysis. High-performance liquid chromatography (HPLC) is typically employed for the detection and isolation of impurities, followed by structural elucidation using NMR and mass spectrometry (MS).[4][10]
Figure 1: Workflow for Linagliptin Impurity Characterization.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is a general guideline and may need to be optimized based on the specific impurity and available quantity.
Materials:
-
Isolated impurity of linagliptin (typically 1-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) of high purity (≥99.95% D)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS, for organic solvents)
-
Glass vials
-
Pipettes
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the impurity is fully soluble. DMSO-d₆ is a common choice for linagliptin and its impurities.[11]
-
Weighing: Accurately weigh 1-10 mg of the isolated impurity into a clean, dry glass vial. The amount will depend on the molecular weight of the impurity and the type of NMR experiments to be performed (¹H NMR requires less sample than ¹³C NMR).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is required for chemical shift referencing, it can be added at this stage.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Filtering (if necessary): If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra for structural elucidation. These may need to be adjusted based on the specific instrument and sample concentration.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 or more, as ¹³C has low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC).
-
Standard pulse programs available on the spectrometer software should be used.
-
The number of scans and other parameters will need to be optimized based on the sample concentration to achieve an adequate signal-to-noise ratio.
Quantitative NMR (qNMR) Protocol
qNMR can be used for the accurate quantification of impurities without the need for a specific reference standard of the impurity itself.
Protocol:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum, is stable, not volatile, does not react with the sample or solvent, and has at least one signal that is well-resolved from the analyte signals. Maleic acid is a commonly used internal standard.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the linagliptin sample containing the impurity.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
-
¹H NMR Data Acquisition:
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is critical for accurate integration. A value of 30-60 seconds is often used.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the impurity and the internal standard.
-
Calculate the concentration of the impurity using the following formula:
Cimpurity = (Iimpurity / Nimpurity) * (NIS / IIS) * (MWimpurity / MWIS) * (mIS / msample) * PIS
Where:
-
Cimpurity = Concentration of the impurity (% w/w)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: NMR Data of Known Linagliptin Impurities
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for linagliptin and some of its reported impurities. This data is essential for the identification of unknown impurities by comparing their spectra with those of known related substances.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Reference |
| Linagliptin | 8.24 (d, 1H), 7.91 (t, 1H), 7.82 (d, 1H), 7.67 (t, 1H), 5.32 (s, 2H), 4.88 (s, 2H), 3.40 (s, 3H), 2.89 (s, 3H) | 168.0, 160.7, 156.4, 155.8, 151.2, 148.1, 134.5, 129.3, 128.0, 126.1, 124.9, 106.1, 52.1, 47.9, 34.2, 29.5, 22.8, 3.2 | [11] |
| Impurity 2 | 8.25 (d, 1H), 8.04-7.47 (m, 8H, aromatic), 5.33 (s, 2H), 4.89 (s, 2H), 3.41 (s, 3H) | 168.2, 167.5, 160.8, 156.5, 155.9, 151.3, 148.2, 137.9, 134.6, 131.5, 129.4, 128.1, 126.2, 125.0, 106.2 | [4] |
| Impurity 3 | 8.26 (d, 1H), 7.92-7.50 (m, 8H, aromatic), 5.33 (s, 2H), 4.89 (s, 2H), 3.41 (s, 3H) | 168.9, 167.8, 160.8, 156.5, 155.9, 151.3, 148.2, 138.1, 134.6, 132.1, 129.4, 128.1, 126.2, 125.0, 106.2 | [4] |
| Impurity 6 | 10.94 (s, 1H, D₂O exch.), 8.27 (s, 2H, D₂O exch.), 4.87 (s, 2H), 3.39 (s, 3H), 1.78 (s, 3H) | 156.3, 155.7, 151.1, 148.0, 105.9, 81.2, 74.9, 51.9, 47.8, 34.1, 29.4, 22.7, 3.1 | [4][5] |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of an unknown impurity from its NMR data is a logical puzzle. The diagram below illustrates the relationships between different types of NMR data and the structural information they provide.
Figure 2: Logical Flow of NMR Data Interpretation.
Conclusion
NMR spectroscopy is a cornerstone technique in the pharmaceutical industry for the identification, characterization, and quantification of impurities. For a drug substance like linagliptin, a thorough understanding and application of various NMR techniques are essential for ensuring its quality, safety, and regulatory compliance. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the impurity profiling of linagliptin.
References
- 1. emerypharma.com [emerypharma.com]
- 2. enovatia.com [enovatia.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. drugfuture.com [drugfuture.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole | Semantic Scholar [semanticscholar.org]
- 11. seer.ufrgs.br [seer.ufrgs.br]
Introduction
Linagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes. The quality control of Linagliptin drug substance and product is critical to ensure its safety and efficacy. This involves the identification and quantification of any related substances, which can be process-related impurities or degradation products. This document provides detailed application notes and protocols for the chromatographic analysis of Linagliptin and its related substances, intended for researchers, scientists, and drug development professionals. The methodologies are based on established and validated techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are pivotal for ensuring the purity and stability of the drug.
Chromatographic Methods for Analysis
Various reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed for the determination of Linagliptin and its related substances. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
Method 1: Isocratic RP-HPLC for Linagliptin and Four Related Substances
This method provides a simple and rapid isocratic separation for the quantification of Linagliptin and four of its known related substances.
Table 1: Chromatographic Conditions for Isocratic RP-HPLC Method
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Phosphoric acid (pH 2.5)[1] B: Acetonitrile[1] Composition: 65% A : 35% B (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 225 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Not Specified |
Method 2: Gradient RP-HPLC for Linagliptin and Nine Specified Impurities
This gradient method is suitable for the separation of Linagliptin from a larger number of specified impurities, making it ideal for comprehensive impurity profiling.[2]
Table 2: Chromatographic Conditions for Gradient RP-HPLC Method
| Parameter | Condition |
| Column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 0.02M KH₂PO₄ buffer (pH 3.0 with OPA):MeOH (90:10 v/v)[2] B: ACN:Water:MeOH (70:15:15 v/v/v)[2] |
| Gradient Program | Time (min) / %B: 0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C[2] |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | Not Specified |
Method 3: UPLC Method for Rapid Analysis
For higher throughput and faster analysis times, UPLC methods offer significant advantages.
Table 3: Chromatographic Conditions for UPLC Method
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | A: Alkaline pH buffer[3] B: Acetonitrile[3] |
| Gradient Program | Gradient elution (specifics not detailed in the provided context)[3] |
| Flow Rate | Not Specified |
| Column Temperature | Not Specified |
| Detection | PDA Detector[4] |
| Injection Volume | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for Isocratic RP-HPLC
Materials:
-
Linagliptin reference standard
-
Linagliptin API or drug product sample
-
Diluent (Mobile Phase A: Acetonitrile, specific ratio to be optimized)
-
Volumetric flasks, pipettes, and syringes
-
Sonicator
Procedure:
-
Standard Stock Solution Preparation (5000 ppm): Accurately weigh about 50.0 mg of Linagliptin reference standard and transfer it to a 10 mL volumetric flask. Add diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.[1]
-
Working Standard Solution Preparation (500 ppm): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.[1]
-
Sample Solution Preparation: Prepare the sample solution in a similar manner to the standard solution to achieve a final concentration of approximately 500 ppm of Linagliptin.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.[1]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat.[6] A study showed 16.42% degradation after 24 hours at 60 °C.[4]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat.[6] One study reported 2.56% degradation after 10 days at 60 °C.[4]
-
Oxidative Degradation: Treat the drug solution with a hydrogen peroxide solution (e.g., 3% or 10% H₂O₂) and heat.[6][7]
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug solution or solid substance to UV and visible light.[6]
General Procedure for Forced Degradation:
-
Prepare a stock solution of Linagliptin.
-
For each stress condition, transfer a known volume of the stock solution into a separate flask.
-
Add the respective stress agent (acid, base, or peroxide). For thermal and photolytic studies, use the drug substance directly or in solution.
-
Expose the samples to the specified conditions for a defined period.
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the developed chromatographic method alongside a non-degraded control sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the development and validation of a stability-indicating chromatographic method for Linagliptin.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.net [wjpr.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Use of Linagliptin Methyldimer in Analytical Validation
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The manufacturing process and storage of Linagliptin can lead to the formation of various process-related impurities and degradation products.[3] Regulatory agencies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. Linagliptin Methyldimer is an impurity of Linagliptin.[4][5] As a reference standard, this compound is crucial for the development and validation of analytical methods to detect and quantify this specific impurity in bulk drug substances and pharmaceutical dosage forms.[6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the analytical validation of Linagliptin.
Data Presentation
The following tables summarize typical validation parameters and acceptance criteria for an analytical method intended for the quantification of Linagliptin and its impurities, including this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Table 2: Method Validation Parameters for Impurity Quantification
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and other known impurities at the retention time of this compound. |
| Linearity (r²) | ≥ 0.99 |
| Range | LOQ to 150% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (% RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in method parameters (e.g., flow rate, mobile phase composition, column temperature). |
Experimental Protocols
The following protocols describe the use of a stability-indicating HPLC method for the determination of Linagliptin and the separation of its related substances, including this compound.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution of Linagliptin (1000 µg/mL): Accurately weigh 100 mg of Linagliptin working standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes to dissolve. Make up the volume with methanol.[7]
-
Standard Stock Solution of this compound: Due to the small quantities typically available, accurately weigh 1 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Linagliptin at a known concentration (e.g., 1000 µg/mL). Spike this solution with the this compound stock solution to achieve a final concentration at the level of the specification limit (e.g., 0.15% of the Linagliptin concentration).
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Linagliptin into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon syringe filter.
Protocol 2: Chromatographic Conditions and System Suitability
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Linagliptin and its impurities.[1][8][9]
-
Chromatographic Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[1][7]
-
Mobile Phase: A gradient elution using a phosphate buffer and an organic modifier is often used for optimal separation. For example:
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more non-polar impurities.
-
Column Temperature: 30 °C[10]
-
Injection Volume: 10 µL
System Suitability: Before sample analysis, inject the standard solution (or a system suitability solution containing Linagliptin and its known impurities) five times. The system is deemed suitable for use if the acceptance criteria in Table 1 are met.
Protocol 3: Method Validation Procedures
-
Specificity: Inject the blank (mobile phase), placebo solution, Linagliptin standard solution, and the this compound standard solution. There should be no interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
-
Linearity: Prepare a series of solutions of this compound over the desired concentration range (e.g., from LOQ to 150% of the expected impurity level). Plot a graph of peak area versus concentration and determine the correlation coefficient.[9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within the acceptance limits.[9]
-
Precision:
-
Repeatability (System Precision): Inject the standard solution of this compound six times and calculate the %RSD of the peak areas.[7]
-
Method Precision: Prepare six independent samples of Linagliptin spiked with this compound at the target concentration and calculate the %RSD of the determined concentrations.[7]
-
-
LOD and LOQ: Determine the LOD and LOQ by injecting solutions with decreasing concentrations of this compound and calculating the signal-to-noise ratio.[9]
-
Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, pH of the mobile phase buffer by ±0.2 units) and assess the impact on the results. The method is considered robust if the results remain unaffected by these small variations.[9]
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linagliptin Methyl Dimer | CymitQuimica [cymitquimica.com]
- 5. Linagliptin Dimer Impurity 2 | CAS No- 1418133-47-7 [chemicea.com]
- 6. Linagliptin Dimer Impurity | SynZeal [synzeal.com]
- 7. jetir.org [jetir.org]
- 8. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
Application Notes and Protocols for Sample Preparation in Linagliptin Impurity Analysis
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. The manufacturing process and storage of Linagliptin can lead to the formation of various impurities. Rigorous monitoring and control of these impurities are critical to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the sample preparation of Linagli-ptin for impurity analysis, targeting researchers, scientists, and drug development professionals. The methodologies outlined are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC).
Core Principles in Sample Preparation for Linagliptin Impurity Analysis
The primary objective of sample preparation is to extract Linagliptin and its associated impurities from the drug substance or drug product matrix efficiently and reproducibly, while minimizing degradation and interference. The choice of the sample preparation technique is contingent on the nature of the sample, the impurities of interest, and the analytical method employed. Common steps in sample preparation include dissolution, extraction, and filtration to remove insoluble excipients and particulates.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC/UPLC Analysis of Linagliptin and its Process-Related and Degradation Impurities
This protocol is designed for the quantitative determination of known and unknown impurities in Linagliptin drug substances and tablets.
Materials and Reagents:
-
Linagliptin drug substance or tablets
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Orthophosphoric acid (OPA)[4]
-
0.45 µm Nylon or PVDF syringe filters
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Vortex mixer
-
Centrifuge (optional)
-
HPLC or UPLC system with UV/PDA detector
Procedure:
-
Diluent Preparation: A common diluent is a mixture of water and acetonitrile (50:50, v/v).[1] Another option is a mixture of the HPLC mobile phase A and methanol (50:50, v/v).[4]
-
Standard Solution Preparation:
-
Accurately weigh about 50.0 mg of Linagliptin reference standard into a 10 mL volumetric flask.[1]
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of 5000 ppm.[1]
-
Further dilutions can be made from this stock solution to prepare working standard solutions at the desired concentration (e.g., 500 ppm).[1]
-
-
Impurity Stock Solution Preparation:
-
Accurately weigh about 30.0 mg of each impurity reference standard into separate 10 mL volumetric flasks.[1]
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 3000 ppm for each impurity.[1]
-
A working solution containing a mixture of impurities can be prepared by diluting the individual stock solutions.[1]
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder a representative number of Linagliptin tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Linagliptin (e.g., 20 mg) into a suitable volumetric flask (e.g., 100 mL).
-
Add a significant volume of diluent (e.g., 70 mL).
-
Sonicate for a specified period (e.g., 10-15 minutes) with intermittent vigorous shaking to ensure complete dissolution of the drug.[5] It is important to note that prolonged sonication in acetonitrile-containing diluents can potentially lead to the formation of a Linagliptin urea derivative.[6] Vortex mixing can be an alternative to avoid this specific degradation.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Workflow for HPLC/UPLC Sample Preparation
Caption: Workflow for preparing Linagliptin samples for HPLC/UPLC analysis.
Protocol 2: Sample Preparation for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7][8][9]
Materials and Reagents:
-
Linagliptin drug substance
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M or 0.5 N)[2][7]
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 0.5 N)[7]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)[7]
-
Water (Milli-Q or equivalent)
-
Diluent from Protocol 1
Equipment:
-
As in Protocol 1
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of Linagliptin in the diluent.
-
Add an equal volume of HCl solution (e.g., 0.1 M HCl).[2]
-
Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]
-
Cool the solution and neutralize with an equivalent amount of NaOH solution.[2]
-
Dilute to the final concentration with the diluent.
-
-
Base Degradation:
-
Dissolve a known amount of Linagliptin in the diluent.
-
Add an equal volume of NaOH solution (e.g., 0.5 N NaOH).[7]
-
Keep the solution at room temperature for a specified time (e.g., 16 hours).[7]
-
Neutralize with an equivalent amount of HCl solution.
-
Dilute to the final concentration with the diluent.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Linagliptin drug substance in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 10 days).[7]
-
Alternatively, a solution of Linagliptin can be heated.
-
Prepare the sample solution as described in Protocol 1.
-
-
Photolytic Degradation:
-
Expose the Linagliptin drug substance or solution to UV light as per ICH guidelines (e.g., 1.2 million lux-hours).[7]
-
Prepare the sample solution as described in Protocol 1.
-
Logical Flow for Forced Degradation Studies
Caption: Logical flow diagram for forced degradation studies of Linagliptin.
Data Presentation
The following tables summarize typical quantitative data obtained from validated analytical methods for Linagliptin impurity analysis.
Table 1: Summary of Method Validation Parameters for Linagliptin Impurity Analysis by HPLC/UPLC
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Accuracy (% Recovery) | 99.13% to 101.76% | [1] |
| Precision (% RSD) | 0.128% to 0.969% | [1] |
| Limit of Detection (LOD) | 0.02% to 0.03% of nominal concentration | [3] |
| Limit of Quantitation (LOQ) | 0.05% to 0.07% of nominal concentration | [3] |
Table 2: Forced Degradation Results for Linagliptin
| Stress Condition | Reagents/Conditions | Observation | Reference |
| Acid Hydrolysis | 0.5 N HCl at 70°C | Significant degradation | [7] |
| Base Hydrolysis | 0.5 N NaOH at room temperature | Mild degradation (~0.25%) | [7] |
| Oxidative | 3% H₂O₂ at room temperature | Significant degradation | [7] |
| Thermal | 105°C | No major degradation | [7] |
| Photolytic | UV light (ICH guidelines) | No major degradation | [7] |
| Hydrolytic | Water at 70°C | Significant degradation | [7] |
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation of Linagliptin for impurity analysis. Adherence to these methodologies is crucial for obtaining accurate and reliable results, which are fundamental for the quality control and regulatory compliance of Linagliptin products. The choice of sample preparation technique and analytical method should be based on a thorough understanding of the drug substance, potential impurities, and the specific requirements of the analysis. Validation of the chosen method as per ICH guidelines is mandatory to ensure its suitability for its intended purpose.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII | MDPI [mdpi.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. wjpr.net [wjpr.net]
- 9. wjpps.com [wjpps.com]
Application Notes and Protocols for Pharmaceutical Impurity Identification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and quantification of impurities in pharmaceutical products. It is designed to guide researchers, scientists, and drug development professionals through the essential analytical techniques and regulatory considerations for ensuring the safety and efficacy of drug substances and products.
Introduction to Pharmaceutical Impurities
Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage.[1] Even at trace levels, these impurities can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical development and manufacturing.[1][2][3]
Impurities are classified into three main categories:
-
Organic Impurities: These can arise from starting materials, by-products of the manufacturing process, intermediates, degradation products, reagents, and catalysts.[1]
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, catalysts, heavy metals, or inorganic salts.[1][4]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the formulation of the drug product.[1][5]
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A, Q3B, Q3C, Q3D) to control impurities in pharmaceutical products.[6][7][8]
Key Analytical Techniques for Impurity Profiling
A variety of analytical techniques are employed for the detection, identification, and quantification of pharmaceutical impurities. The choice of technique depends on the nature of the impurity and the required sensitivity. The most commonly used methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, often in hyphenated formats.[2][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for pharmaceutical impurity analysis due to its high reliability, reproducibility, and wide applicability to both small and large molecule pharmaceuticals.[10][11] It is particularly effective for separating and quantifying non-volatile and thermally labile impurities.
This application note describes the use of HPLC for the separation and quantification of potential impurities in paracetamol (acetaminophen) drug substance.
Experimental Protocol:
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Xterra C8 (150 mm x 4.6 mm, 5 µm particle size).[10][12]
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 7.5) in a 30:70 (v/v) ratio.[10][12]
-
Injection Volume: 50.0 µL.[10]
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of paracetamol and its known impurities in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the paracetamol drug substance in the mobile phase to a final concentration of 6.5 µg/mL.[10]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
Quantitative Data:
The following table summarizes the results of an impurity analysis of a paracetamol sample, including known toxic impurities like p-aminophenol (PAP), p-nitrophenol (PNP), and p-chloroacetanilide (PCA).[10]
| Impurity | Retention Time (min) | Concentration (µg/mL) | Acceptance Criteria (%) |
| p-Aminophenol (PAP) | 2.5 | 0.05 | ≤ 0.1 |
| p-Nitrophenol (PNP) | 4.2 | Not Detected | ≤ 0.05 |
| p-Chloroacetanilide (PCA) | 6.8 | 0.02 | ≤ 0.01 |
| Paracetamol | 5.1 | 6.5 | 98.0 - 102.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[13] The combination of GC's separation power with the identification capabilities of MS makes it a highly sensitive and specific technique.[13]
This protocol outlines a generic method for the determination of residual solvents in a pharmaceutical product using static headspace GC-MS, in accordance with ICH Q3C and USP <467> guidelines.[5][14]
Experimental Protocol:
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector and a static headspace autosampler.
2. Chromatographic Conditions:
-
Column: DB-1301 (or equivalent G43 phase), 30 m x 0.53 mm I.D.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Pressurization Time: 1 minute.
-
Loop Fill Time: 0.5 minutes.
-
Injection Time: 1 minute.
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide, water) to dissolve the sample.[5]
-
Seal the vial.
5. Analysis:
-
Place the vial in the headspace autosampler.
-
The automated system will perform the heating, sampling, and injection into the GC-MS.
-
Identify and quantify residual solvents based on their retention times and mass spectra, comparing them to a library of known solvents.
Quantitative Data:
The following table shows typical Class 2 residual solvents and their ICH Q3C limits.
| Residual Solvent | ICH Limit (ppm) |
| Acetonitrile | 410 |
| Chloroform | 60 |
| Cyclohexane | 3880 |
| Dichloromethane | 600 |
| Toluene | 890 |
| n-Hexane | 290 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of unknown impurities.[14][15][16][17] It provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[15][18]
This protocol describes a general approach for the identification and structural characterization of an unknown impurity isolated from a drug substance using NMR spectroscopy.
Experimental Protocol:
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher).[16]
2. Sample Preparation:
-
Isolate the impurity using a suitable technique like preparative HPLC.
-
Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[16]
3. NMR Analysis:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to get an initial overview of the proton environment.
-
Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform two-dimensional (2D) NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
4. Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and cross-peaks from the 1D and 2D NMR spectra to deduce the chemical structure of the impurity.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of impurity profiling.[6] It involves subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products.[6] This helps in developing stability-indicating analytical methods and understanding the degradation pathways.[6]
Protocol for Forced Degradation Studies
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (50-60°C) for up to 7 days.[15]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated (50-60°C) for up to 7 days.[15]
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat at 40-80°C.[15]
-
Photostability: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[15]
2. Procedure:
-
Prepare solutions of the drug substance at a known concentration (e.g., 1 mg/mL).[15]
-
Expose the solutions to the different stress conditions for a defined period.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[9][15]
Visualizations
Caption: Workflow for pharmaceutical impurity identification.
Caption: Relationship between analytical techniques and their primary roles.
References
- 1. waters.com [waters.com]
- 2. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using… [ouci.dntb.gov.ua]
- 13. ptfarm.pl [ptfarm.pl]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. veeprho.com [veeprho.com]
Application Notes and Protocols for Quality Control Testing of Linagliptin Drug Substance
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the quality control testing of Linagliptin drug substance, ensuring its identity, purity, and quality. The protocols are based on established analytical techniques and principles outlined in international guidelines.
Introduction to Linagliptin and its Quality Control
Linagliptin is an orally administered, highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels.[2][3] By prolonging the action of incretins, Linagliptin enhances glucose-dependent insulin secretion and reduces glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes mellitus.
The quality of the Linagliptin drug substance is critical to its safety and efficacy. Therefore, a robust quality control strategy is essential to monitor and control critical quality attributes such as identity, strength, purity, and physicochemical characteristics.
Signaling Pathway of Linagliptin
Linagliptin's primary mechanism of action is the inhibition of the DPP-4 enzyme. This action initiates a signaling cascade that ultimately leads to improved glucose homeostasis.
Caption: Linagliptin inhibits DPP-4, increasing incretin levels and regulating glucose.
Quality Control Parameters and Acceptance Criteria
The following table summarizes the key quality control tests for Linagliptin drug substance, along with typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines and available literature. It is important to note that as of recent reports, Linagliptin is not yet described in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4] Therefore, these specifications should be confirmed against the manufacturer's approved specifications.
| Test | Acceptance Criteria | Typical Method |
| Description | White to yellowish crystalline powder.[5] | Visual Inspection |
| Identification | A. The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay. B. The infrared absorption spectrum of the sample corresponds to that of the Linagliptin reference standard. | A. HPLC B. Infrared Spectroscopy (IR) |
| Assay | 98.0% to 102.0% on a dried basis.[6] | High-Performance Liquid Chromatography (HPLC) |
| Related Substances | Individual unspecified impurity: ≤ 0.10% Total impurities: ≤ 1.0%[6] | High-Performance Liquid Chromatography (HPLC) |
| Chiral Purity (S-enantiomer) | ≤ 0.15%[6] | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Loss on Drying | ≤ 1.0%[6] | Thermogravimetric Analysis (TGA) or Drying Oven |
| Residue on Ignition | ≤ 0.1%[6] | Muffle Furnace |
| Residual Solvents | Meets the requirements of ICH Q3C. | Gas Chromatography (GC) with Headspace |
| Polymorphism | The sample should be consistent with the expected polymorphic form (e.g., a mixture of anhydrous form A and anhydrous form B).[4] | X-ray Powder Diffraction (XRPD) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is designed for the simultaneous determination of Linagliptin assay and its related substances. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products.
Caption: Workflow for HPLC analysis of Linagliptin.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 15mM Phosphate Buffer (pH 2.5) B: Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
4.1.2. Reagent Preparation
-
15mM Phosphate Buffer (pH 2.5): Dissolve 2.04 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
4.1.3. Standard Solution Preparation
-
Standard Stock Solution (for Assay): Accurately weigh about 25 mg of Linagliptin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (for Assay): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Standard Solution (for Related Substances): Dilute 1.0 mL of the Working Standard Solution to 100 mL with the diluent.
4.1.4. Sample Solution Preparation
-
Sample Stock Solution (for Assay): Accurately weigh about 25 mg of Linagliptin drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Sample Solution (for Assay): Dilute 5.0 mL of the Sample Stock Solution to 50 mL with the diluent.
-
Sample Solution (for Related Substances): Use the Working Sample Solution for Assay.
4.1.5. System Suitability
-
Inject the Working Standard Solution.
-
The relative standard deviation (RSD) for replicate injections should be not more than 2.0%.
-
The tailing factor for the Linagliptin peak should be not more than 2.0.
-
The theoretical plates for the Linagliptin peak should be not less than 2000.
4.1.6. Calculation
-
Assay: Calculate the percentage of Linagliptin in the drug substance using the peak areas of the sample and standard solutions.
-
Related Substances: Calculate the percentage of each impurity by comparing its peak area to the peak area of Linagliptin in the Standard Solution for Related Substances.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for S-enantiomer
This method is used to determine the enantiomeric purity of Linagliptin, specifically to quantify the S-enantiomer impurity.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (60:40:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
4.2.2. Solution Preparation
-
Diluent: Mobile Phase.
-
S-enantiomer Standard Stock Solution: Prepare a solution of the Linagliptin S-enantiomer reference standard in the diluent.
-
System Suitability Solution: Prepare a solution containing both Linagliptin and its S-enantiomer to demonstrate resolution.
-
Sample Solution: Accurately weigh about 10 mg of Linagliptin drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4.2.3. System Suitability
-
Inject the System Suitability Solution.
-
The resolution between the Linagliptin and S-enantiomer peaks should be not less than 1.5.
4.2.4. Calculation
-
Calculate the percentage of the S-enantiomer in the Linagliptin drug substance by comparing the peak area of the S-enantiomer in the sample chromatogram to the total area of both enantiomer peaks.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical methods and to understand the degradation pathways of the drug substance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Linagliptin and its Dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Linagliptin and its dimer.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Linagliptin dimer typically formed?
A1: The Linagliptin dimer is often formed under acidic stress conditions. Forced degradation studies have shown that acid-catalyzed aza-enolization can lead to the formation of this dimer.[1][2] It is also an impurity that can arise during the synthesis process, particularly if acidic conditions are used.[3]
Q2: What is a typical HPLC column and mobile phase for separating Linagliptin and its related substances?
A2: A common approach involves using a C18 or a similar reversed-phase column.[4][5] For instance, a Zorbax SB-Aq (250 x 4.6 mm, 5 µm) column has been successfully used.[6] Mobile phases are often composed of a phosphate buffer and an organic modifier like acetonitrile or methanol.[4][6][7] Gradient elution is frequently employed to achieve good separation of Linagliptin from its impurities, including the dimer.[6]
Q3: What detection wavelength is recommended for the analysis of Linagliptin and its dimer?
A3: A detection wavelength of around 225 nm is commonly used for the analysis of Linagliptin and its related substances.[6][8] Other reported wavelengths include 226 nm, 295 nm, and 299 nm.[4][5][9][10]
Q4: How can I confirm the identity of the Linagliptin dimer peak in my chromatogram?
A4: The identity of the dimer peak can be confirmed using mass spectrometry (MS) techniques, such as LC-MS.[1][2] This allows for the determination of the molecular weight of the compound in the peak, which should correspond to that of the Linagliptin dimer (C₅₁H₅₆N₁₆O₄, approximate molecular weight 957.1 g/mol ).[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of Linagliptin and its dimer.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Linagliptin and its dimer. | 1. Inappropriate mobile phase composition. 2. Suboptimal pH of the mobile phase buffer. 3. Inadequate column chemistry. 4. Flow rate is too high. | 1. Adjust the ratio of organic solvent (acetonitrile/methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage may improve resolution. 2. Optimize the pH of the buffer. Since the dimer is formed under acidic conditions, slight adjustments in pH can alter the ionization and retention of both compounds.[12] 3. Consider a different stationary phase. If using a standard C18, a column with a different selectivity (e.g., phenyl-hexyl or a polar-embedded phase) might provide better separation. 4. Reduce the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Peak tailing for the Linagliptin or dimer peak. | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column packing material. | 1. Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask silanol groups. 2. Reduce the sample concentration or injection volume. 3. Use a well-deactivated, high-purity silica column. If the column is old, consider replacing it. |
| Broad peaks for both Linagliptin and the dimer. | 1. Large dead volume in the HPLC system. 2. Column contamination or degradation. 3. Mobile phase flow rate is too low.[13] | 1. Check all fittings and tubing for leaks or excessive length. Ensure proper connections are made. 2. Flush the column with a strong solvent to remove any contaminants. If performance does not improve, the column may need to be replaced.[13] 3. Increase the flow rate to an optimal level for the column dimensions. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or sample diluent. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[14] 2. Implement a robust needle wash program in the autosampler method, using a strong solvent to clean the injection port and needle between injections.[14] |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Leaks in the pump or fittings.[13] | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[15] 2. Use a column oven to maintain a constant temperature.[13] 3. Inspect the HPLC system for any visible leaks and tighten fittings as necessary.[13] |
Experimental Protocols
Example HPLC Method for Linagliptin and Related Substances
This protocol is a representative method based on literature for the separation of Linagliptin and its impurities.[6]
| Parameter | Condition |
| Column | Zorbax SB-Aq, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |
| Gradient Program | Time (min) / %B: 0/25, 8/25, 25/40, 33/45, 38/45, 47/55, 57/80, 62/80, 65/25, 70/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Methanol (50:50, v/v) |
Forced Degradation Study Protocol
To investigate the formation of the Linagliptin dimer, a forced degradation study can be performed.
-
Acid Hydrolysis : Dissolve Linagliptin in a suitable diluent and add 0.1N HCl. Heat the solution at 60°C for 24 hours.[1] Neutralize the solution before injection.
-
Base Hydrolysis : Dissolve Linagliptin in a suitable diluent and add 0.1N NaOH. Heat the solution at 60°C for 10 days.[1] Neutralize the solution before injection.
-
Oxidative Degradation : Dissolve Linagliptin in a suitable diluent and add 3% hydrogen peroxide. Keep the solution at room temperature for 60 minutes.[16]
-
Thermal Degradation : Store solid Linagliptin at 60°C for 10 days.[1] Dissolve in diluent before injection.
-
Photolytic Degradation : Expose a solution of Linagliptin to UV light.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: The formation pathway of the Linagliptin dimer under acidic conditions.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Process For Removal Of Linagliptin Dimer Impurity From [quickcompany.in]
- 4. Quantitative analysis of linagliptin by UV and RP-HPLC techniques [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII [mdpi.com]
- 7. academicstrive.com [academicstrive.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Linagliptin dimer | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ijcrt.org [ijcrt.org]
reducing Linagliptin Methyldimer formation in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Linagliptin methyldimer and other related impurities during synthesis.
Troubleshooting Guide: Reducing this compound Formation
This guide addresses common issues encountered during Linagliptin synthesis that may lead to the formation of the methyldimer impurity.
Issue 1: High Levels of this compound Detected Post-Synthesis
-
Question: Analysis of my crude Linagliptin product shows a significant peak corresponding to the this compound. What are the likely causes and how can I mitigate this?
-
Answer: High levels of this compound are primarily attributed to acid-catalyzed condensation reactions. Linagliptin is particularly susceptible to degradation under acidic conditions, which can promote the formation of this dimer.[1]
Troubleshooting Steps:
-
pH Control: The ionization state of Linagliptin, which contains amine functionalities, is highly dependent on pH.[2][3] Acidic conditions can catalyze hydrolysis and other degradation pathways.[2]
-
Recommendation: Maintain the reaction and work-up conditions at a neutral or slightly basic pH to minimize acid-catalyzed side reactions. Buffer systems can be employed to stabilize the pH within a range that minimizes degradation.[2]
-
-
Reaction Temperature: Elevated temperatures can accelerate the rate of dimer formation, especially in the presence of acid.
-
Recommendation: Optimize the reaction temperature. Consider running the synthesis at the lowest effective temperature to achieve the desired conversion rate while minimizing impurity formation.
-
-
Choice of Catalyst: If an acid catalyst is used in your synthetic route, its strength and concentration can significantly impact dimer formation.
-
Solvent Selection: The polarity and type of solvent can influence reaction kinetics and impurity profiles.
-
Recommendation: Conduct solvent screening studies to identify a system that disfavors the dimer formation pathway. In some syntheses, replacing aqueous/THF solvent systems with toluene has been shown to alter reaction outcomes.[7]
-
-
Issue 2: Incomplete Removal of Methyldimer Impurity After Purification
-
Question: I am having difficulty removing the this compound from my final product using standard crystallization. What alternative purification strategies can I employ?
-
Answer: Due to structural similarities with the parent molecule, co-crystallization can sometimes make removal of dimer impurities challenging. Advanced purification techniques may be necessary for achieving high purity.
Troubleshooting Steps:
-
Recrystallization Optimization:
-
Recommendation: Systematically screen different solvent and anti-solvent systems for recrystallization. Toluene has been noted as a potential solvent for controlling certain Linagliptin impurities.[7]
-
-
Salification:
-
Recommendation: Converting Linagliptin to a salt (e.g., with hydrochloric acid) can alter its solubility properties and may facilitate the removal of non-basic impurities like the dimer during purification.[7]
-
-
Preparative Chromatography:
-
Recommendation: For high-purity requirements, preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective technique for separating structurally similar impurities from the active pharmaceutical ingredient (API).[8]
-
-
Organic Solvent Nanofiltration (OSN):
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound formation?
A1: The primary mechanism is an acid-mediated condensation reaction. This process involves the protonation of a nitrogen atom in the Linagliptin molecule, which leads to the formation of a reactive intermediate. This intermediate can then be attacked by another Linagliptin molecule, ultimately leading to the dimer.
Q2: At what stage of the synthesis is the methyldimer most likely to form?
A2: The methyldimer can form during any step where acidic conditions are present, particularly during acid-catalyzed reactions or acidic work-up procedures. It can also form as a degradation product during storage under improper conditions.[1]
Q3: What analytical methods are recommended for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (LC-MS) detectors are the most common and effective techniques.[1][10] These methods allow for the separation and quantification of the dimer from Linagliptin and other process-related impurities.[1][10]
Q4: Are there any "green chemistry" approaches to prevent dimer formation?
A4: Yes, applying green chemistry principles can help. This includes using heterogeneous solid acid catalysts that can be easily filtered out, minimizing the need for acidic aqueous work-ups.[11] Employing biocatalysis with enzymes for certain steps can also offer high selectivity under mild conditions, potentially avoiding the side reactions that lead to dimer formation.[12] Additionally, using greener solvents like water or ethanol where feasible can reduce environmental impact and may influence the impurity profile favorably.[12]
Data Summary
The following table summarizes the influence of various experimental parameters on the formation of this compound.
| Parameter | Condition | Impact on Dimer Formation | Rationale |
| pH | Acidic (Low pH) | High | Promotes acid-catalyzed condensation reaction.[1] |
| Neutral to Basic (pH > 7) | Low | Reduces the concentration of protonated, reactive intermediates. | |
| Temperature | High | High | Increases the rate of the dimerization side reaction. |
| Low | Low | Slows down the kinetics of impurity formation. | |
| Catalyst | Strong Acid | High | Potent catalysis of the condensation pathway. |
| Mild/Solid Acid or No Catalyst | Low | Reduces catalytic activity towards the side reaction.[11] | |
| Reaction Time | Extended | High | More time for the side reaction to proceed to a significant extent. |
| Optimized/Minimized | Low | Reduces the opportunity for dimer formation. |
Experimental Protocols
Protocol 1: General Method for Detection and Quantification of this compound by RP-HPLC
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Linagliptin and its methyldimer impurity.
-
Instrumentation:
-
HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A solution of a buffer such as 0.02M potassium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid.[13]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[13]
-
Gradient Elution: A gradient program should be developed to ensure separation of Linagliptin from its impurities. An example gradient could be: 0-10 min, 25% B; 10-30 min, 25-50% B; 30-40 min, 50-80% B; 40-45 min, 80% B; 45-50 min, 80-25% B; 50-60 min, 25% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45 °C.
-
Detection Wavelength: 225 nm or 292 nm.[13]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Linagliptin sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard of this compound in the same diluent.
-
-
Analysis:
-
Inject the sample and reference standard solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the reference standards.
-
Quantify the methyldimer impurity using the peak area, typically as a percentage of the total peak area or against a calibrated standard.
-
Visualizations
Caption: Acid-catalyzed formation of this compound.
Caption: Troubleshooting workflow for reducing dimer formation.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20100317898A1 - Novel catalyst for aldol condensation reactions - Google Patents [patents.google.com]
- 6. Formic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting Peak Tailing in Linagliptin HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Linagliptin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2][3] This distortion can negatively impact the accuracy and reproducibility of quantitative analysis by making it difficult to integrate the peak area correctly and can obscure smaller, nearby peaks.[4]
2. What are the primary causes of peak tailing in the HPLC analysis of Linagliptin?
Peak tailing in the analysis of basic compounds like Linagliptin often stems from secondary interactions between the analyte and the stationary phase.[3][5] The most common causes include:
-
Silanol Interactions: Linagliptin, being a basic compound with amine groups, can interact strongly with acidic silanol groups on the surface of silica-based columns.[3][6] These interactions lead to a secondary, stronger retention mechanism that causes the peak to tail.[3]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of both Linagliptin and the residual silanol groups on the column, resulting in peak tailing.[4][7]
-
Column Issues: A degraded or contaminated column, or a mismatch between the column chemistry and the analyte, can contribute to poor peak shape.[2] Voids in the column packing can also cause tailing.[1][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2][4]
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[2][7][8]
3. How can I troubleshoot and resolve peak tailing for Linagliptin?
A systematic approach is crucial for effectively troubleshooting peak tailing. Here are actionable steps to identify and resolve the issue:
Step 1: Evaluate the Mobile Phase
-
Adjust pH: For a basic compound like Linagliptin, lowering the mobile phase pH to around 2.5-3.5 can protonate the silanol groups, minimizing their interaction with the protonated analyte.[2][3][7]
-
Optimize Buffer Concentration: A buffer concentration of 10-50 mM is generally recommended to maintain a stable pH.[2][7] Increasing the buffer strength can sometimes improve peak shape.[9] For LC-MS compatibility, keep buffer concentrations below 10 mM.[7]
-
Add Mobile Phase Modifiers: Historically, additives like triethylamine were used to mask silanol interactions.[5] However, modern, high-purity columns often perform well without them.
Step 2: Assess the HPLC Column
-
Use an End-capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.[4][7]
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which can help shield the analyte from residual silanols.[4]
-
Flush the Column: If the column is suspected to be contaminated, flush it with a strong solvent.[2]
-
Replace the Column: If peak shape does not improve after flushing and other troubleshooting steps, the column may be degraded and require replacement.[2]
Step 3: Check for System and Sample Issues
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are properly fitted to minimize dead volume.[4][6]
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to check for column overload.[2][10]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[2][6]
-
Sample Clean-up: For complex matrices, consider using Solid Phase Extraction (SPE) to remove interfering compounds.[1][4]
Quantitative Data Summary
The following table summarizes key parameters for optimizing the HPLC analysis of Linagliptin to minimize peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 4.5 | To protonate silanol groups and ensure consistent ionization of Linagliptin.[2][3][11] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and improve peak symmetry.[2][7] |
| Column Type | End-capped C18 or Polar-Embedded | To minimize secondary interactions with residual silanol groups.[4][7] |
| Injection Volume | 5 - 20 µL | To avoid column overload.[2][7] |
| Sample Concentration | 1 - 50 µg/mL | To prevent mass overload.[12][13] |
Detailed Experimental Protocol for Linagliptin HPLC Analysis
This protocol provides a starting point for the HPLC analysis of Linagliptin, designed to achieve good peak shape.
1. Materials and Reagents:
-
Linagliptin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid
-
Ammonium formate or Potassium dihydrogen phosphate
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a buffer of 20 mM potassium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[11][12][14]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 292 nm.[11]
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Linagliptin (1 mg/mL) in methanol.[11]
-
From the stock solution, prepare working standards in the range of 1-50 µg/mL by diluting with the mobile phase.[13]
4. Sample Preparation:
-
For drug product analysis, crush tablets and dissolve the powder in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution multiple times (n=5) to check for system suitability.
-
The tailing factor for the Linagliptin peak should be ≤ 1.5. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the chemical interactions leading to peak tailing.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.
Caption: A diagram illustrating the primary and secondary interactions leading to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. periodicos.ufms.br [periodicos.ufms.br]
- 12. jetir.org [jetir.org]
- 13. impactfactor.org [impactfactor.org]
- 14. ijcrt.org [ijcrt.org]
Technical Support Center: Linagliptin Impurity Analysis by LC-MS
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Linagliptin and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal intensity for Linagliptin impurities is very low. What are the first things I should check?
A1: Low signal intensity is a common issue. Systematically check the following:
-
System Suitability: First, confirm that the LC-MS system is performing optimally. Analyze a standard solution of Linagliptin to ensure the instrument response is within the expected range.[1][2] A significant drop in the main compound's signal points to a systemic issue rather than one specific to the impurities.
-
MS Tuning and Calibration: Verify that the mass spectrometer is properly tuned and calibrated for the mass range of interest.[3] Use the manufacturer's recommended tuning solution to confirm instrument performance.
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared. Additives like formic acid can degrade, especially in methanol, which can suppress ionization.[4] Use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.[1][2][5] It is also recommended to use formic acid from glass containers to avoid potential contaminants like polyethylene glycol (PEG) leaching from plastic, which can cause ion suppression.[4]
-
Ion Source Cleanliness: The ion source is prone to contamination from salts and non-volatile sample components, which can drastically reduce ionization efficiency.[3] Inspect and clean the ion source components, such as the capillary and sample cone, according to the manufacturer's guidelines.
Q2: I suspect ion suppression from my sample matrix is reducing sensitivity. How can I confirm and mitigate this?
A2: Matrix effects can significantly suppress or enhance the ionization of target analytes, leading to inaccurate quantification and reduced sensitivity.[6][7][8][9][10]
-
Confirmation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the signal response of an impurity standard in a clean solvent to the response of the same standard spiked into a blank matrix extract that has been processed. A lower response in the matrix sample indicates ion suppression.[9]
-
Mitigation Strategies:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7][9] Simple dilution of the sample can also be effective if the sensitivity of the assay is high enough.[9]
-
Chromatographic Separation: Modify your LC gradient to better separate the impurities from co-eluting matrix components.[9]
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[6]
-
Q3: How can I optimize my mobile phase to improve the ionization of Linagliptin impurities?
A3: The mobile phase composition directly impacts ionization efficiency.
-
pH Adjustment: Linagliptin and its related impurities are basic compounds. Using a mobile phase with an acidic pH (e.g., 0.1% formic acid) will promote protonation, leading to a much stronger signal in positive ion mode ESI. A pH of around 3.5 has been used successfully for Linagliptin and its impurities.[11]
-
Choice of Acid: Formic acid is the most common choice for positive ion mode LC-MS as it is volatile and provides protons for ionization. Acetic acid is an alternative, particularly if issues arise with formic acid.
-
Organic Solvent: While acetonitrile is commonly used[12], methanol can sometimes offer different selectivity and ionization characteristics. If sensitivity is low with acetonitrile, consider evaluating methanol as the organic modifier.
Q4: Which mass spectrometry parameters should I focus on to increase the signal for trace-level impurities?
A4: Optimizing ion source and mass analyzer parameters is critical for detecting low-level analytes.
-
Ionization Mode: For Linagliptin, which has multiple basic nitrogen atoms, positive ion mode ESI is the preferred choice for achieving the best sensitivity.[13]
-
Source Parameters: Systematically optimize key ESI source parameters. This is crucial as inappropriate settings can lead to poor desolvation or fragmentation of the analyte in the source.[14][15]
-
Capillary Voltage: Optimize for a stable spray and maximum ion current.
-
Gas Temperatures (Desolvation/Drying Gas): Increasing the temperature can improve solvent evaporation and analyte desolvation, but excessive heat can cause thermal degradation of labile impurities.[13]
-
Gas Flow Rates (Nebulizer/Drying Gas): Higher flows can aid in nebulization and desolvation but can also decrease sensitivity if set too high by diluting the ion stream.
-
-
MS/MS Parameters (for Triple Quadrupole): If using Multiple Reaction Monitoring (MRM), optimize the collision energy for each impurity to ensure maximum fragmentation into the desired product ion. Using the sum of multiple MRM transitions can also enhance sensitivity.[16]
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize ESI source parameters using a standard solution of a key Linagliptin impurity.
-
Prepare Standard Solution: Prepare a 100 ng/mL solution of a representative Linagliptin impurity (or Linagliptin itself if impurities are not available) in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Infuse or Inject:
-
Infusion (Recommended): Use a syringe pump to deliver a constant flow of the standard solution (e.g., 10 µL/min) into the LC eluent flow via a T-fitting post-column. This allows for real-time monitoring of the signal as parameters are changed.[13]
-
Flow Injection Analysis (FIA): If infusion is not possible, perform repeated injections of the standard solution while changing one parameter at a time.
-
-
Set Initial MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Select the [M+H]⁺ ion for the impurity.
-
Set all other source parameters (Capillary Voltage, Nebulizer Pressure, Drying Gas Flow, Gas Temperature) to the instrument manufacturer's default "good for small molecules" settings.
-
-
One-Variable-at-a-Time (OVAT) Optimization:
-
Capillary Voltage: While monitoring the ion signal, vary the capillary voltage in 0.5 kV increments (e.g., from 2.5 to 5.0 kV). Record the voltage that provides the highest and most stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimum. Now, vary the drying gas temperature in 25 °C increments (e.g., from 250 °C to 400 °C). Record the optimal temperature. Be cautious of signal loss at very high temperatures due to thermal degradation.[13]
-
Drying Gas Flow: With the optimal voltage and temperature set, vary the drying gas flow rate in increments (e.g., from 8 to 15 L/min). Record the optimal flow rate.
-
Nebulizer Pressure: Finally, optimize the nebulizer pressure in 5 psi increments.
-
-
Final Verification: Confirm the optimal settings by injecting the impurity standard using the fully optimized method. The resulting signal should be significantly higher than with the initial default parameters. A two- to three-fold increase in sensitivity is achievable through source optimization.[13]
Data Presentation
Table 1: Comparison of Impurity LOD/LOQ under Different Mobile Phase Conditions
This table illustrates how changing the mobile phase additive can impact the sensitivity for known Linagliptin impurities. The values presented are hypothetical but representative of typical results.
| Impurity | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (10 mM Ammonium Formate in Water) |
| LOD (ng/mL) | LOQ (ng/mL) | |
| Impurity A (e.g., N-formyl) | 0.05 | 0.15 |
| Impurity B (e.g., acetamide) | 0.04 | 0.12 |
| Impurity C (e.g., N-Boc) | 0.06 | 0.18 |
LOD: Limit of Detection, LOQ: Limit of Quantification.
Visualizations
Diagrams of Workflows and Logic
Caption: Troubleshooting workflow for low LC-MS sensitivity.
Caption: Relationship between LC and MS parameter optimization.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [de.restek.com]
- 3. zefsci.com [zefsci.com]
- 4. support.waters.com [support.waters.com]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linagliptin Impurity Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification and characterization of impurities in Linagliptin.
Troubleshooting Guides
Chromatographic Issues
A common challenge in Linagliptin impurity analysis is the appearance of unexpected peaks or poor separation in chromatograms. The following table provides guidance on troubleshooting these issues.
| Problem | Potential Causes | Recommended Solutions |
| Unexpected Peaks in Chromatogram | Contamination from solvents, glassware, or sample handling. Degradation of the sample after preparation. Presence of a previously unidentified process-related or degradation impurity. | Analyze a blank (diluent) injection to check for solvent- and system-related peaks. Prepare fresh samples and standards and re-inject immediately. Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if the peak corresponds to a degradation product.[1][2] Use LC-MS to obtain the mass of the unknown peak to aid in its identification.[3] |
| Poor Resolution Between Linagliptin and Impurities | Inappropriate mobile phase composition or pH. Suboptimal column chemistry or temperature. Gradient elution profile not optimized. | Adjust the mobile phase pH; Linagliptin and its impurities have different pKa values.[4] Modify the organic modifier percentage in the mobile phase. Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl). Optimize the gradient slope and time to improve separation of closely eluting peaks. |
| Tailing or Broad Peaks | Column overload. Secondary interactions between analytes and the stationary phase. Inappropriate mobile phase pH. | Reduce the injection volume or sample concentration. Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds.[5][6] Ensure the mobile phase pH is at least 2 pH units away from the pKa of Linagliptin and its impurities. |
| Inconsistent Retention Times | Fluctuation in column temperature. Inadequate column equilibration. Pumping issues or leaks in the HPLC system. | Use a column oven to maintain a consistent temperature. Ensure the column is thoroughly equilibrated with the mobile phase before each run. Check the HPLC system for leaks and ensure proper pump performance. |
Spectroscopic and Structural Elucidation Issues
| Problem | Potential Causes | Recommended Solutions |
| Difficulty in Assigning Structure to an Impurity | Insufficient data from a single analytical technique. Co-elution of multiple impurities. Complex fragmentation pattern in MS. | Employ a combination of analytical techniques, including high-resolution mass spectrometry (HRMS), NMR (1H, 13C, DEPT), and IR spectroscopy for comprehensive structural elucidation.[2][7][8] Improve chromatographic separation to isolate the impurity before spectroscopic analysis. Compare the fragmentation pattern of the impurity with that of the parent drug to identify common structural motifs.[3] |
| Low Abundance of an Impurity for Characterization | The impurity is present at a very low level in the sample. | Utilize enrichment techniques, such as preparative HPLC, to isolate a sufficient quantity of the impurity for spectroscopic analysis. Use highly sensitive techniques like LC-MS/MS for structural characterization even at low concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in Linagliptin?
A1: Linagliptin impurities can be broadly categorized into process-related impurities and degradation products.[7] Process-related impurities arise from the manufacturing process and can include starting materials, intermediates, and by-products of side reactions.[7][8][9] Degradation products are formed when Linagliptin is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3]
Q2: Under which conditions is Linagliptin most susceptible to degradation?
A2: Forced degradation studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[1] Significant degradation has been observed upon exposure to acid hydrolysis and hydrogen peroxide. In contrast, it shows relatively higher stability under alkaline, thermal, and photolytic stress.[3]
Q3: What are some of the known degradation products of Linagliptin?
A3: Several degradation products have been identified and characterized. For instance, under acidic conditions, two major degradants, identified as AD 1 and AD 2, have been reported.[1] Oxidative stress leads to the formation of multiple degradation products, including several oxidized forms of Linagliptin.[1]
Q4: What are the regulatory requirements for impurity identification in a drug substance like Linagliptin?
A4: According to the International Council for Harmonisation (ICH) guidelines, any impurity present in a new drug substance at a level greater than the identification threshold (typically 0.10% for drugs with a maximum daily dose of ≤ 2 g) should be identified and characterized.[8][10] The specification for the drug substance should include a list of specified identified impurities, specified unidentified impurities, any unspecified impurity with an acceptance criterion of not more than the identification threshold, and total impurities.[10]
Q5: Are there any specific process-related impurities that have been identified for Linagliptin?
A5: Yes, several process-related impurities have been identified, synthesized, and characterized.[7][8] These impurities can arise from various steps in the synthesis of Linagliptin and their presence and levels need to be controlled to ensure the quality of the final drug substance.[7][8][11] The specific impurity profile can vary depending on the synthetic route used by the manufacturer.[11]
Quantitative Data Summary
The following table summarizes the degradation of Linagliptin observed under various stress conditions as reported in a forced degradation study.
| Stress Condition | Duration | Temperature | Degradation (%) | Key Degradation Products Formed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60 °C | 16.42 | AD 1 and AD 2 formed at levels >5.0%[1] |
| Alkaline Hydrolysis (0.1 N NaOH) | 10 days | 60 °C | 2.56 | Two degradants exceeding 0.4% observed[1] |
| Oxidative (3% H₂O₂) | - | - | Significant Degradation | Multiple impurities generated above 0.4%[1] |
| Thermal | 10 days | 60 °C | 0.05 | One impurity formed at a level of 0.05%[1] |
| Photolytic | - | - | No significant degradation | - |
Data sourced from a specific forced degradation study.[1] Results may vary based on experimental conditions.
Experimental Protocols
General HPLC Method for Linagliptin and its Impurities
This protocol provides a general starting point for the separation of Linagliptin and its impurities. Optimization may be required based on the specific impurities being analyzed and the HPLC system used.
-
Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 2.5[4] or an alkaline pH buffer.[1]
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies on Linagliptin to identify potential degradation products.
-
Acid Hydrolysis: Dissolve Linagliptin in 0.1 N HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve Linagliptin in 0.1 N NaOH and heat at 60°C for 10 days.[1]
-
Oxidative Degradation: Treat a solution of Linagliptin with 3% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose solid Linagliptin to dry heat at 60°C for 10 days.[1]
-
Photolytic Degradation: Expose a solution of Linagliptin to UV light.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms with that of an unstressed sample. Use LC-MS to identify the mass of the degradation products.[1]
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for Linagliptin impurity identification.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. academicstrive.com [academicstrive.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Linagliptin and its related compounds. The information is intended for researchers, scientists, and drug development professionals to refine their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the analysis of Linagliptin and its related compounds?
A1: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] These methods are widely used for purity determination, assay, and quantification of Linagliptin in bulk drug, pharmaceutical formulations, and biological matrices.[2][4]
Q2: What are the typical degradation pathways for Linagliptin under stress conditions?
A2: Forced degradation studies show that Linagliptin is susceptible to degradation under acidic and oxidative conditions.[5][6] It is relatively stable under alkaline, thermal, and photolytic stress.[5][6] Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.
Q3: What are some of the known related compounds or impurities of Linagliptin?
A3: Several process-related impurities and degradation products have been identified. One common impurity is 4-(Methylquinazoline-2-yl) methanol.[2] Other identified degradants include those formed during acid hydrolysis and oxidation.[5] It is important to note that impurity profiles may vary between different synthetic routes.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Linagliptin and its related compounds.
Issue 1: Poor resolution between Linagliptin and its impurities.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A slight change in the organic content can significantly impact resolution.
-
Optimize pH of the Aqueous Phase: The pH of the mobile phase buffer can affect the ionization state of Linagliptin and its impurities, thereby influencing their retention and resolution. Experiment with a pH range around the pKa values of the analytes.
-
Change Organic Modifier: If using methanol, consider switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity.
-
Gradient Elution: If isocratic elution is being used, developing a gradient elution method can help in separating closely eluting peaks.[7]
-
-
Possible Cause: Inadequate column chemistry.
-
Troubleshooting Steps:
-
Select a Different Column: If a standard C18 column is not providing sufficient resolution, try a column with a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different bonding technology.[8]
-
Check Column Performance: Ensure the column is not old or degraded. A new column of the same type might restore the expected performance.
-
Issue 2: Peak tailing for the Linagliptin peak.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.[2]
-
Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.
-
-
Possible Cause: Column overload.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Issue 3: Retention time shifts.
-
Possible Cause: Inconsistent mobile phase preparation.
-
Troubleshooting Steps:
-
Ensure Accurate Preparation: Prepare the mobile phase fresh daily and ensure accurate measurement of all components.
-
Degas the Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
-
Possible Cause: Fluctuations in column temperature.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Issue 4: Baseline noise or drift.
-
Possible Cause: Contaminated mobile phase or HPLC system.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phase.
-
Flush the System: Flush the HPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol to remove any contaminants.
-
-
Possible Cause: Detector lamp issue.
-
Troubleshooting Steps:
-
Check Lamp Energy: Verify that the detector lamp has sufficient energy. A deteriorating lamp can cause baseline noise.
-
Experimental Protocols
Representative RP-HPLC Method for Linagliptin and Related Substances
This protocol is a general representation based on commonly cited methods.[2][3][9]
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
Elution Mode: Gradient elution is often preferred for separating multiple impurities.[7]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10-20 µL.
Sample Preparation
-
Standard Solution: Prepare a stock solution of Linagliptin working standard in a suitable diluent (e.g., a mixture of water and methanol) and then dilute to the desired concentration.[3][11]
-
Sample Solution (Tablets): Weigh and crush tablets to a fine powder. Extract the powder with the diluent, sonicate to ensure complete dissolution, and then dilute to the final concentration. Filter the solution through a 0.45 µm filter before injection.[11]
Quantitative Data Summary
| Parameter | Linagliptin | Related Compound/Impurity | Reference |
| Retention Time (min) | ~5.58 | Varies depending on the impurity and method | [9] |
| Limit of Detection (LOD) | 0.17854 µg/mL | Not specified | [12] |
| Limit of Quantitation (LOQ) | 0.54105 µg/mL | 0.05% of Linagliptin concentration | [5][12] |
| Linearity Range | 10–50 μg/mL | 0.05% to 0.25% of Linagliptin concentration | [5][12] |
| Accuracy (% Recovery) | 99.33 to 99.88% | Not specified | [12] |
Visualizations
References
- 1. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Mitigating Matrix Effects in Linagliptin Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the bioanalysis of Linagliptin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of Linagliptin, focusing on issues arising from matrix effects.
Issue 1: Poor Recovery of Linagliptin
Q: We are experiencing low and inconsistent recovery of Linagliptin from plasma samples. What are the likely causes and how can we improve it?
A: Low and variable recovery is a common issue often linked to the sample preparation method. The choice of extraction technique is critical for efficiently isolating Linagliptin from complex biological matrices.
Possible Causes:
-
Suboptimal Sample Preparation Technique: The chosen method (e.g., Protein Precipitation) may not be efficient enough for Linagliptin in the specific matrix.
-
Incorrect pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous phase may not be optimal for keeping Linagliptin in its desired neutral state for efficient extraction into the organic solvent.
-
Inappropriate Solvent Selection in LLE or SPE: The organic solvent used may have poor partitioning efficiency for Linagliptin, or the elution solvent in Solid-Phase Extraction (SPE) may not be strong enough.
-
Insufficient Vortexing/Mixing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte.
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: Evaluate different extraction methods. While Protein Precipitation (PPT) is simple, it often results in "dirtier" extracts with more significant matrix effects.[1][2] LLE and SPE, particularly mixed-mode SPE, are generally more effective at removing interfering matrix components.[1]
-
Adjust pH for LLE: Ensure the pH of the plasma sample is adjusted to be at least two pH units above the pKa of Linagliptin to maintain it in a non-ionized form, which enhances its extraction into an organic solvent.[3]
-
Solvent Selection:
-
For LLE: Test various organic solvents with different polarities (e.g., methyl tert-butyl ether, ethyl acetate) to find the one that provides the best recovery for Linagliptin.
-
For SPE: Ensure the elution solvent is strong enough to desorb Linagliptin from the sorbent. A mixture of an organic solvent (like methanol or acetonitrile) with a small amount of acid or base (e.g., formic acid or ammonia) can be effective.
-
-
Ensure Thorough Mixing: Vortex samples for an adequate amount of time (e.g., 1-2 minutes) during extraction steps to ensure complete partitioning.
Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Q: Our Linagliptin signal is showing significant suppression/enhancement when analyzing plasma samples compared to neat standards. How can we identify the source and mitigate this?
A: Ion suppression or enhancement is a classic matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source.[4] Phospholipids are a common cause of ion suppression in plasma samples.[5][6]
Identifying the Source:
-
Post-Column Infusion Experiment: Infuse a standard solution of Linagliptin post-column while injecting an extracted blank plasma sample. A dip or rise in the baseline signal at the retention time of Linagliptin indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak area of Linagliptin in a post-extraction spiked blank matrix sample to the peak area of Linagliptin in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates a matrix effect.[7]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3]
-
Phospholipid Removal (PLR) Plates/Cartridges: These are highly effective at selectively removing phospholipids, a major source of ion suppression.[2][5]
-
Solid-Phase Extraction (SPE): SPE, especially mixed-mode or polymeric sorbents, can provide significantly cleaner extracts compared to PPT.[1]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate Linagliptin from many matrix components.[3][8]
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate Linagliptin from the co-eluting matrix components. This can be achieved by:
-
Changing the mobile phase composition or gradient profile.
-
Using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).[9]
-
-
Dilution: If the method has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Linagliptin-d4) co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation during quantification.[8][11]
Issue 3: Poor Peak Shape and Shifting Retention Times
Q: We are observing peak tailing/fronting and retention time shifts for Linagliptin in our plasma samples. What could be causing this?
A: Poor peak shape and retention time instability are often caused by the accumulation of matrix components on the analytical column or by issues with the mobile phase.
Possible Causes:
-
Column Contamination: Buildup of lipids and proteins from insufficiently cleaned samples can degrade column performance.[12]
-
Mobile Phase Issues: Incorrect pH of the mobile phase or buffer degradation can affect the ionization state of Linagliptin and its interaction with the stationary phase.
-
Injector Carryover: Residual analyte from a previous high-concentration sample injection can cause peak tailing in the subsequent injection.
Troubleshooting Steps:
-
Implement a Column Wash Step: Incorporate a strong wash step at the end of each chromatographic run (e.g., with a high percentage of a strong organic solvent like isopropanol) to remove strongly retained matrix components.
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily and cheaply replaced than the main column.[12]
-
Optimize Sample Preparation: As with other matrix-related issues, a cleaner sample extract will lead to better column longevity and performance. Consider switching to a more rigorous sample preparation technique like SPE or phospholipid removal SPE.[12]
-
Check Mobile Phase: Prepare fresh mobile phase and ensure its pH is appropriate for the analysis.
-
Optimize Injector Wash: Ensure the injector wash solution is effective at removing Linagliptin. A wash solution containing a high percentage of organic solvent, sometimes with a different pH than the mobile phase, can be more effective.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Linagliptin bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of Linagliptin by the presence of co-eluting endogenous components in the biological sample (e.g., plasma, urine).[13] This can lead to either a suppression or enhancement of the signal detected by the mass spectrometer, resulting in inaccurate quantification.[14]
Q2: Which sample preparation technique is best for minimizing matrix effects for Linagliptin?
A2: There is no single "best" method, as the optimal choice depends on factors like required sensitivity, throughput, and cost. However, for minimizing matrix effects, the techniques can be generally ranked in terms of extract cleanliness:
Phospholipid Removal SPE > Mixed-Mode SPE > Reversed-Phase SPE > Liquid-Liquid Extraction > Protein Precipitation [1][15]
Protein precipitation is the simplest but often leaves the most matrix components, while specialized SPE techniques provide the cleanest extracts.[1][2]
Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects without optimizing my sample preparation?
A3: While a SIL-IS is highly recommended and can compensate for matrix effects, it is not a substitute for good sample preparation.[3] Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity and precision are compromised.[3] The best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to account for any remaining variability.
Q4: How do I know if phospholipids are causing the ion suppression in my Linagliptin assay?
A4: You can monitor for the presence of common phospholipids by adding specific multiple reaction monitoring (MRM) transitions to your MS method, such as the transition for the phosphocholine head group (m/z 184 → 184).[6] If you see large peaks in this channel co-eluting with your Linagliptin peak, it is a strong indication that phospholipids are a source of the ion suppression.
Q5: What are some typical LC-MS/MS parameters for Linagliptin analysis?
A5: While specific conditions should be optimized in your laboratory, here are some commonly reported parameters:
-
Column: C18 or Phenyl-Hexyl columns are often used.[8][9][16]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is typical.[8][16]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Linagliptin.[16]
-
MS/MS Transition: A common transition for Linagliptin is m/z 473.3 → 420.1.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Linagliptin Bioanalysis
| Sample Preparation Technique | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-95% | Simple, fast, inexpensive. | May not effectively remove all interfering lipids, leading to significant matrix effects.[1][12] |
| Liquid-Liquid Extraction (LLE) | >70% | Can provide a clean extract if optimized.[8] | Can be labor-intensive, may have lower recovery for certain analytes, and uses larger volumes of organic solvents.[12] |
| Solid-Phase Extraction (SPE) | 70-80% | High selectivity and can provide a very clean extract.[9] | More time-consuming and expensive than PPT. |
| Phospholipid Removal SPE | >90% phospholipid removal | Highly effective at reducing matrix effects from phospholipids.[2][5] | Higher cost compared to standard SPE or PPT. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To a 300 µL aliquot of human plasma, add 50 µL of an internal standard working solution (e.g., Linagliptin-d4).
-
Vortex the sample for 30 seconds.
-
Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water) to basify the sample.
-
Add 2.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Conditioning: Condition an Oasis WCX (Weak Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Precipitate proteins in a 200 µL plasma sample by adding 400 µL of diluted ammonia solution. Centrifuge and collect the supernatant.
-
Loading: Load 500 µL of the sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Linagliptin and the internal standard with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[17]
Protocol 3: Protein Precipitation (PPT) with Phospholipid Removal
-
To a well of a HybridSPE-PPT or similar phospholipid removal plate, add 300 µL of plasma containing the internal standard.
-
Add 900 µL of 1% formic acid in acetonitrile to precipitate the proteins.
-
Vortex the plate for 2 minutes.
-
Place the plate on a vacuum manifold and apply vacuum to pull the supernatant through the phospholipid removal filter into a collection plate.
-
The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.[2]
Visualizations
Caption: Troubleshooting workflow for Linagliptin bioanalysis.
Caption: Comparison of sample preparation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijbio.com [ijbio.com]
- 17. lcms.cz [lcms.cz]
resolving co-eluting impurities in Linagliptin chromatography
Welcome to the technical support center for resolving co-eluting impurities in Linagliptin chromatography. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Linagliptin and its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Linagliptin?
A1: Impurities in Linagliptin can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time or under stress conditions (degradation products).[1][2] Process-related impurities can arise from starting materials, intermediates, reagents, and solvents used in the synthesis of Linagliptin.[2] Degradation products can form due to exposure to heat, light, humidity, or through chemical reactions such as hydrolysis and oxidation.[1][3][4]
Q2: What are the typical degradation pathways for Linagliptin?
A2: Linagliptin is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades significantly under oxidative, acidic, and basic conditions.[1][3] It is found to be relatively stable under thermal and photolytic stress.[1][5] Common degradation pathways include hydrolysis of the amide bond and oxidation of the molecule.[1][6]
Q3: Which chromatographic techniques are most effective for separating Linagliptin from its impurities?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly used and effective techniques for the separation of Linagliptin and its impurities.[1][7][8] C18 and C8 columns are frequently employed as the stationary phase, with a mobile phase typically consisting of a buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[7][9] Gradient elution is often necessary to achieve optimal separation of all impurities.[3]
Q4: How can I confirm the identity of a co-eluting impurity?
A4: When an impurity co-elutes with the main peak or another impurity, its identification requires advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide molecular weight information about the eluting components, helping to identify the co-eluting species.[2][3] Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy on isolated impurities.[2][10]
Troubleshooting Guide for Co-eluting Impurities
This guide provides solutions to common problems of peak co-elution in Linagliptin chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Linagliptin and a known impurity. | Inadequate mobile phase composition (pH, organic content). | 1. Adjust Mobile Phase pH: The retention of ionizable compounds like Linagliptin and some of its impurities is highly dependent on the mobile phase pH. A slight adjustment of the buffer pH can significantly alter selectivity and improve resolution. 2. Modify Organic Modifier Ratio: Alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Trying a different organic solvent may also change selectivity. 3. Optimize Gradient Profile: If using a gradient method, adjust the gradient slope, initial and final organic phase concentrations, and the duration of the gradient to improve separation. |
| An unknown peak is co-eluting with the main Linagliptin peak. | Insufficient column efficiency or inappropriate stationary phase. | 1. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms. 2. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column to increase the number of theoretical plates and improve peak separation.[1] 3. Adjust Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. |
| Multiple impurity peaks are broad and poorly separated. | Suboptimal flow rate or inappropriate buffer concentration. | 1. Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, especially for complex mixtures of impurities, by allowing more time for partitioning between the stationary and mobile phases. 2. Adjust Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention. Experiment with different buffer concentrations to find the optimal condition for sharp, well-resolved peaks. |
| Inconsistent retention times and peak resolution between runs. | Unstable column temperature or inadequate system equilibration. | 1. Use a Column Oven: Ensure a stable column temperature by using a column oven. Temperature fluctuations can lead to shifts in retention times and affect selectivity. 2. Ensure Proper Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration is a common cause of poor reproducibility. |
Data Presentation: Common Impurities of Linagliptin
The following table summarizes some of the known process-related and degradation impurities of Linagliptin.
| Impurity Name | Type | Typical RRT | Formation Conditions | Reference |
| (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Process-Related | - | Synthesis Intermediate | [2] |
| Linagliptin Diene Impurity | Process-Related | - | By-product in Synthesis | [11][12] |
| Linagliptin Regioisomer | Process-Related | - | Isomeric By-product | [11] |
| AD 1 | Degradation | 1.06 | Acidic Hydrolysis | [1] |
| AD 2 | Degradation | 1.29 | Acidic Hydrolysis | [1] |
| OX 1 | Degradation | 0.96 | Oxidation | [1] |
| OX 2 | Degradation | 1.04 | Oxidation | [1] |
| Impurity-VII | Degradation | - | Heat, Humidity, Basic, Oxidation | [3] |
RRT (Relative Retention Time) is relative to the Linagliptin peak and can vary depending on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Linagliptin and Impurities
This protocol is a representative method for the routine analysis of Linagliptin and its related substances.
-
Chromatographic System: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 2.5.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 25 8 25 30 55 50 75 55 75 60 25 | 65 | 25 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Diluent: Water and Acetonitrile (50:50 v/v).[6]
Protocol 2: UPLC Method for Forced Degradation Studies
This protocol is suitable for separating degradation products generated under stress conditions.
-
Chromatographic System: UPLC system with a PDA detector and preferably coupled to a mass spectrometer (MS).[1]
-
Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: Alkaline pH buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to elute a wide range of polar and non-polar degradants.
-
Flow Rate: Optimized for the UPLC column (typically 0.3 - 0.5 mL/min).
-
Column Temperature: 40 °C.
-
Detection: PDA detection for quantitation and MS for identification.[1]
Visualizations
Caption: A typical experimental workflow for the chromatographic analysis of Linagliptin impurities.
Caption: A logical workflow for troubleshooting co-eluting peaks in Linagliptin chromatography.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpps.com [wjpps.com]
- 5. wjpr.net [wjpr.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. academicstrive.com [academicstrive.com]
- 8. academicstrive.com [academicstrive.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification, isolation, characterization, and UHPLC quantification of potential genotoxic impurities in linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Enhancing Resolution of Linagliptin and Its Stereoisomers
Welcome to the technical support center for the analysis of Linagliptin and its stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
Encountering issues during the chiral separation of Linagliptin is common. This guide provides a structured approach to identifying and resolving potential problems.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect column temperature.- Flow rate is too high. | - Select an appropriate CSP: Polysaccharide-based columns like Chiralpak® AD-H, IA-3, or a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase have shown success.[1][2][3]- Optimize mobile phase: Systematically vary the ratio of organic modifiers (e.g., ethanol, methanol, isopropanol) and the concentration of the basic additive (e.g., diethylamine, monoethanolamine).[1][2]- Adjust temperature: Lowering the temperature can sometimes enhance chiral recognition.[4] Experiment with a range (e.g., 15-40°C).[3]- Reduce flow rate: Decreasing the flow rate can improve resolution.[5] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Use of an inappropriate mobile phase additive. | - Use a basic modifier: Since Linagliptin has a basic functional group, adding a basic modifier like diethylamine (DEA) or monoethanolamine (MEA) to the mobile phase can improve peak shape.[1][2][6]- Reduce sample concentration: Dilute the sample to avoid overloading the column.[4]- Optimize additive concentration: Ensure the concentration of the basic additive is optimal (e.g., 0.1-0.2% v/v).[1][2] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column "memory effect" from previous analyses. | - Ensure proper equilibration: Equilibrate the column with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase: Prepare mobile phase daily and ensure accurate measurements.- Implement a column wash procedure: If different additives have been used previously, a "memory effect" can occur.[7] Flush the column with an appropriate solvent (check column manual for solvent compatibility). |
| Extraneous or Ghost Peaks | - Contaminated mobile phase or sample solvent.- Carryover from the autosampler. | - Use high-purity solvents: Utilize HPLC-grade solvents for mobile phase and sample preparation.[4]- Run a blank gradient: This can help identify the source of contamination (system, mobile phase, or solvent).[4]- Optimize needle wash: Ensure the autosampler's needle wash procedure is effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving good resolution between Linagliptin enantiomers?
A1: The critical factor is the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, have proven effective.[1][2] The mobile phase, typically a combination of alcohols (ethanol, methanol) or other organic solvents (n-hexane, isopropanol) with a small amount of a basic additive like diethylamine (DEA), needs to be fine-tuned to achieve optimal selectivity.[1][2]
Q2: How does the basic additive in the mobile phase, such as diethylamine (DEA), improve the chromatography?
A2: Linagliptin is a basic compound. The addition of a basic modifier like DEA to the mobile phase helps to minimize undesirable ionic interactions between the analyte and the silica surface of the stationary phase. This reduces peak tailing and improves peak shape and overall resolution.[1][6]
Q3: Can temperature be used to optimize the separation of Linagliptin's stereoisomers?
A3: Yes, temperature is an important parameter in chiral separations. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution.[4] However, the effect is compound-dependent, so it's recommended to study a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum for your specific method.[1][3]
Q4: What are typical retention times for the enantiomers of Linagliptin?
A4: Retention times can vary significantly depending on the specific method. In one reported method using a Chiralpak AD-H column, the retention times for the S- and R-enantiomers were approximately 12.3 min and 17.2 min, respectively.[1] Another method using a different stationary phase reported retention times of 5.4 min and 8.7 min.
Q5: What detection wavelength is recommended for the analysis of Linagliptin?
A5: A detection wavelength of around 225 nm is commonly used for the analysis of Linagliptin and its stereoisomers.[1][2]
Experimental Protocols
Below are detailed methodologies for two successful separations of Linagliptin and its S-enantiomer.
Method 1: Normal-Phase HPLC
This method achieves a high resolution between the enantiomers.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Ethanol: Methanol: Diethylamine (90:10:0.1, v/v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5 µL[1] |
| Detection | UV at 225 nm[1] |
| Sample Preparation | Dissolve sample in methanol (1 mg/mL)[1] |
| Resolution (R,S) | > 5.0[1] |
Method 2: Reversed-Phase HPLC
This method provides an alternative approach using a different stationary phase and mobile phase system.
| Parameter | Condition |
| Column | Cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase[3] |
| Mobile Phase | Aqueous diammonium hydrogen phosphate buffer: Acetonitrile (35:65, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection | UV at 226 nm[3] |
| Resolution (R,S) | > 4.0[3] |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
Linagliptin's Mechanism of Action: DPP-4 Inhibition Pathway
Caption: Linagliptin inhibits the DPP-4 enzyme, enhancing incretin hormone effects.
References
- 1. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 2. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. scirp.org [scirp.org]
- 7. chromatographytoday.com [chromatographytoday.com]
improving yield and purity in Linagliptin Methyldimer synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Linagliptin Methyldimer. Our goal is to help you improve both the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | • Incomplete reaction. • Suboptimal reaction temperature. • Inappropriate solvent system. • Insufficient reaction time. | • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent composition to find the optimal parameters for dimer formation. • Monitor Reaction Progress: Use techniques like HPLC or TLC to monitor the consumption of the starting material (Linagliptin) and the formation of the dimer.[1][2] • Increase Reactant Concentration: A higher concentration of Linagliptin may favor the dimerization reaction. |
| High Levels of Impurities | • Presence of unreacted Linagliptin. • Formation of other side products. • Degradation of the product. | • Purification: Employ chromatographic techniques such as flash chromatography or preparative HPLC for efficient purification.[1] • Recrystallization: If a suitable solvent is found, recrystallization can significantly improve purity. • Control Reaction Conditions: Harsh acidic conditions or prolonged reaction times can lead to the formation of other degradation products. Fine-tuning these parameters is crucial.[1] |
| Inconsistent Results Between Batches | • Variability in raw material quality. • Fluctuations in reaction conditions. • Inconsistent work-up procedure. | • Standardize Protocols: Ensure that all experimental parameters, including reagent addition rates, stirring speed, and temperature control, are consistent for each batch. • Characterize Starting Materials: Verify the purity of the starting Linagliptin before each synthesis. • Consistent Work-up: Follow a standardized and well-documented work-up and purification procedure. |
| Difficulty in Product Isolation | • Product precipitation issues. • Emulsion formation during extraction. | • Optimize Precipitation: If precipitating the product, experiment with different anti-solvents and temperatures to achieve optimal crystal formation for easy filtration. • Break Emulsions: If emulsions form during liquid-liquid extraction, try adding brine or filtering the mixture through celite. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important?
This compound is a process-related impurity formed during the synthesis of Linagliptin, an anti-diabetic drug.[1] It is crucial to study and synthesize this impurity to use it as a reference standard in the quality control of Linagliptin to ensure the safety and efficacy of the final drug product.[1][3]
2. What are the typical reaction conditions for synthesizing this compound?
The formation of this compound is often an acid-catalyzed process.[1] A patented method involves reacting Linagliptin in a mixed solvent system (e.g., dichloromethane and ethanol) in the presence of an azo catalyst and an acid (e.g., hydrochloric acid) at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 10 hours).[4][5]
3. How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique to monitor the reaction.[1][2] By taking aliquots from the reaction mixture at different time intervals, you can track the decrease in the Linagliptin peak and the increase in the this compound peak.
4. What analytical techniques are recommended for characterizing the final product?
For comprehensive characterization, a combination of techniques is recommended:
-
HPLC and LC-MS: To determine the purity of the compound and confirm its molecular weight.[1][3]
-
NMR (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2]
5. What are the common challenges in purifying this compound?
A common challenge is the separation of the dimer from unreacted Linagliptin and other structurally similar impurities.[2] This often requires optimized chromatographic methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[4][5]
Materials:
-
Linagliptin (crude)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Dimethyl azodiisobutyrate
-
Hydrochloric acid (2.0 mol/L)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve Linagliptin (0.2 mol) in a 10:1 mixture of dichloromethane and ethanol (400 mL).
-
To the stirred solution, add dimethyl azodiisobutyrate (0.02 mol) followed by hydrochloric acid (110 mL, 2.0 mol/L).
-
Heat the reaction mixture to 35°C and maintain for approximately 10 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure until it becomes turbid.
-
Cool the mixture to 15-20°C and add methyl tert-butyl ether (200 mL).
-
Continue stirring for 1 hour to facilitate precipitation.
-
Filter the solid product and wash the filter cake with cold ethanol (100 mL, 0-5°C).
-
Dry the product under vacuum at 45°C for 12 hours.
Expected Outcome:
-
Yield: ~97%
-
Purity (by HPLC): >99%
Data Presentation: Synthesis Parameters and Outcomes
The following table summarizes the results from different experimental conditions for the synthesis of this compound based on a patented method.[5]
| Experiment | Solvent System (v/v) | Catalyst | Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) |
| 1 | Dichloromethane:Ethanol (10:1) | Dimethyl azodiisobutyrate | Hydrochloric acid | 35 | 10 | 97.12 | 99.91 |
| 2 | Dichloromethane:Tetrahydrofuran (10:1) | Dimethyl azodiisobutyrate | Formic acid | 30 | 10 | 93.40 | 99.82 |
| 3 | Dichloromethane:Acetonitrile (10:1) | Dimethyl azodiisobutyrate | Acetic acid | 50 | 10 | 89.85 | 99.31 |
Visualizations
Experimental Workflow: this compound Synthesis
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- 1. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin Dimer Impurity 2 | CAS No- 1418133-47-7 [chemicea.com]
- 4. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]
- 5. Preparation method of linagliptin dimer impurity - Eureka | Patsnap [eureka.patsnap.com]
overcoming challenges in scaling up Linagliptin synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Linagliptin, particularly when scaling up from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up Linagliptin synthesis?
Scaling up the synthesis of Linagliptin presents several key challenges. These include managing the formation and removal of process-related impurities, the high cost and handling of specific raw materials, and the need for potentially drastic reaction conditions that can be difficult to control on a large scale.[1] Impurities are particularly problematic as they often have similar properties to the final product, making purification difficult.[2] Furthermore, ensuring high enantiomeric and chemical purity is critical and often requires specialized purification techniques.[1]
Q2: Which synthetic route is most common for industrial-scale production?
The most widely adopted industrial manufacturing process involves a multi-step synthesis.[3][4] A key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, is condensed with 2-(chloromethyl)-4-methylquinazoline.[3][4] The resulting 8-bromo xanthine derivative is then coupled with (R)-3-aminopiperidine (or a protected version thereof) to yield Linagliptin.[1][5] While alternative routes exist, this pathway is well-documented, though it requires careful control to manage impurities and costs.
Q3: How can the formation of process-related impurities be minimized?
Minimizing impurities requires strict control over reaction conditions. Key strategies include:
-
Controlling Reaction Temperature: Precise temperature control can prevent side reactions. For instance, in the condensation step to form the 8-bromo intermediate, maintaining the temperature between 90-110°C is crucial.[2]
-
Managing Stoichiometry: Using the correct ratio of reactants, such as an excess of ethanolamine during deprotection steps (if applicable), can drive the reaction to completion and reduce unreacted intermediates.[6]
-
In-Process Monitoring: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress allows for timely quenching and prevents the formation of degradation products.[2]
-
Purification Strategies: Implementing specific purification steps, such as forming and breaking salts or performing targeted recrystallizations, can effectively remove certain impurities.[4][5] For example, salifying Linagliptin with hydrochloric acid can reduce impurities, while recrystallization from toluene can control others.[4]
Q4: What are the most critical process parameters (CPPs) to monitor during scale-up?
Based on process development studies, the most critical parameters to monitor are:
-
Temperature: Affects reaction rate and impurity profile.[2]
-
Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote side reactions and degradation.[3][4]
-
Reagent Purity and Stoichiometry: The quality of starting materials and their precise ratios directly impact the purity of the final product.[7]
-
Stirring Speed/Mixing Efficiency: Crucial for maintaining homogeneity in large reaction vessels and ensuring consistent reaction rates.[2]
-
pH Control: Important during work-up and purification steps, especially when forming or breaking salts.[8]
Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation Step | Incomplete reaction; side reactions due to improper temperature control; poor quality of base or solvent. | Ensure the reaction temperature is maintained between 90-110°C.[2] Use high-purity anhydrous sodium carbonate as the base and N,N-dimethylacetamide as the solvent.[2] Monitor the reaction to completion using HPLC before proceeding with work-up. |
| High Levels of Positional Isomer Impurities | Lack of selectivity in the alkylation step. The properties of these isomers are often very similar to the desired product, making them difficult to remove.[2] | Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the correct isomer. Purification may require specialized chromatographic methods or fractional crystallization. |
| Final Product Purity <99.5% after Crystallization | Presence of multiple impurities that co-crystallize with the product. These can include starting materials, byproducts, or degradation products.[3][9] | Implement an alternative purification strategy. Converting the crude Linagliptin into a tartrate salt, isolating and purifying the salt, and then neutralizing it back to the free base can significantly improve purity.[5] Recrystallization from a different solvent system, such as methanol/MTBE, may also be effective.[5] |
| Presence of Bromo-Butene Impurity | This impurity can form during the synthesis and is often difficult to remove using standard crystallization.[5] | The prior art processes often lead to the formation of this impurity.[5] A process involving the formation of a Linagliptin-(D)-tartrate salt has been shown to effectively reduce the bromo impurity content to as low as 0.04%.[5] |
| Formation of Allene By-products | These by-products can arise from the butynyl group in the xanthine starting material and are observed in the final API.[8] | A process that isolates a key intermediate can reduce these allene by-products to below 0.05%.[8] Careful control of the synthesis and purification of intermediates is key. |
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
-
Charging the Reactor: In a suitable reaction vessel, add N,N-dimethylacetamide (DMAC).
-
Adding Reactants: While stirring, add 8-bromo-7-(2-butynyl)-3-methylxanthine, 2-chloromethyl-4-methylquinazoline, and anhydrous sodium carbonate.[2]
-
Reaction: Stir the mixture for 1-2 hours at room temperature, then heat to 90-110°C.[2]
-
Monitoring: Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction's progress by HPLC until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture and proceed with filtration and washing to isolate the crude product.
-
Purification: The crude intermediate can be purified by recrystallization to achieve high purity before use in the next step.
Protocol 2: Purification of Crude Linagliptin via Tartrate Salt Formation
-
Dissolution: Dissolve crude Linagliptin (e.g., 10 gm with purity ~98.9%) in methanol (300 mL) in a round-bottom flask.[5]
-
Salt Formation: At room temperature (~26°C), add a solution of (D)-tartaric acid (3.3 gm) dissolved in methanol (100 mL).[5]
-
Heating and Cooling: Heat the resulting solution to 65°C and stir for 60 minutes. Then, cool the solution to 28°C and continue stirring for 2 hours to allow for precipitation.[5]
-
Isolation: Filter the precipitate (Linagliptin-(D)-tartrate salt) and wash the wet cake with methanol (20 mL).
-
Drying: Dry the isolated salt under vacuum at 55°C.
-
Conversion to Free Base: The purified salt can then be neutralized with a suitable base in a solvent system (e.g., sodium hydroxide in a dichloromethane/water mixture) to yield Linagliptin with significantly higher purity.[8]
Visual Guides: Workflows and Pathways
Caption: High-level workflow for the industrial synthesis of Linagliptin.
Caption: Logical pathways for the formation of common Linagliptin impurities.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN110684026A - Industrial preparation method of linagliptin - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]
- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Robust Quality Control of Linagliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quality control of Linagliptin using a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the routine quality control of Linagliptin?
A1: A robust reversed-phase HPLC (RP-HPLC) method is recommended. A typical setup involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, delivered in either an isocratic or gradient mode. The detection wavelength is usually set around 225 nm or 238 nm for optimal response.[1][2][3]
Q2: How can I ensure my HPLC method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][4] To validate your method as stability-indicating, you must perform forced degradation studies where Linagliptin is exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][4][5] The method should be able to resolve the Linagliptin peak from all degradation product peaks.[1]
Q3: What are the common degradation pathways for Linagliptin?
A3: Linagliptin is known to degrade under various stress conditions. It is particularly susceptible to acid and alkaline hydrolysis, as well as oxidative degradation.[1][4][6] Significant degradation has been observed when exposed to acidic and basic solutions at elevated temperatures.[5][6] Thermal and photolytic degradation are generally less pronounced.[5]
Q4: What are the critical parameters to monitor for method robustness?
A4: To ensure the robustness of your analytical method, it is crucial to evaluate the impact of small, deliberate variations in method parameters.[1][2] Key parameters to investigate include:
-
pH of the mobile phase buffer (±0.2 units)[1]
-
Column oven temperature (±5 °C)[1]
-
Mobile phase organic composition (±10%)[1]
The method is considered robust if these variations do not significantly affect the analytical results, such as retention time, peak area, and resolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Linagliptin.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[7] 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary.[7] 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Linagliptin. 3. Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature.[1] 3. Leak in the HPLC system.[7] 4. Inadequate column equilibration. | 1. Ensure proper mixing and degassing of the mobile phase.[7] 2. Use a column oven to maintain a consistent temperature.[1] 3. Check for leaks in pump seals, fittings, and connections. 4. Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition.[1] 2. Degraded column performance.[7] 3. Flow rate is too high. | 1. Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying a different organic solvent.[1] 2. Replace the column with a new one of the same type.[7] 3. Reduce the flow rate to improve separation efficiency. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.[7] 2. Contaminated mobile phase or detector cell.[7] 3. Fluctuations in detector lamp intensity. | 1. Degas the mobile phase thoroughly and purge the pump and detector. 2. Use high-purity solvents and flush the detector cell with an appropriate solvent.[7] 3. Allow the detector lamp to warm up sufficiently or replace it if it's near the end of its lifespan. |
Experimental Protocols
Robust RP-HPLC Method for Linagliptin Quality Control
This protocol describes a stability-indicating RP-HPLC method for the quantification of Linagliptin.
-
Chromatographic Conditions:
-
Column: Zorbax SB-Aq C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.02M KH₂PO₄ buffer, pH 3.0 adjusted with orthophosphoric acid[1]
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)[1]
-
Gradient Program:
-
0-8 min: 25% B
-
8-22 min: 25-40% B
-
22-28 min: 40-45% B
-
28-40 min: 45-50% B
-
40-50 min: 50% B
-
50-55 min: 50-75% B
-
55-60 min: 75% B
-
60-64 min: 75-25% B
-
64-70 min: 25% B[1]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C[1]
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of Linagliptin into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies on Linagliptin to establish the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis:
-
Dissolve a known amount of Linagliptin in 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.[5]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Linagliptin in 0.1 N NaOH.
-
Keep the solution at 60°C for 10 days.[5]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Linagliptin in 3% H₂O₂.
-
Keep the solution at room temperature for 60 minutes.[6]
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 60°C for 10 days.[5]
-
Dissolve a known amount of the heat-stressed drug in the mobile phase.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance to UV light (e.g., in a photostability chamber).
-
Dissolve a known amount of the light-stressed drug in the mobile phase.
-
Dilute to a suitable concentration and analyze by HPLC.
-
Data Summary
Table 1: Summary of a Validated RP-HPLC Method for Linagliptin
| Parameter | Optimized Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase | Methanol: 0.1% Triethylamine (pH 2.7 with OPA) (70:30 v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Detection Wavelength | 238 nm[2] |
| Retention Time | 3.28 min[2] |
| Linearity Range | 10-50 µg/mL[2] |
| LOD | 0.17854 µg/mL[2] |
| LOQ | 0.54105 µg/mL[2] |
Table 2: Summary of Forced Degradation Studies of Linagliptin
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 °C | 16.42%[5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 days | 60 °C | 2.56%[5] |
| Oxidative Degradation | 3% H₂O₂ | 60 minutes | Room Temp | 25.39%[6] |
| Thermal Degradation | Solid State | 10 days | 60 °C | 0.05%[5] |
Visualizations
Caption: Experimental workflow for Linagliptin HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Analysis of Linagliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linagliptin. The information provided is intended to help minimize on-column degradation and address common issues encountered during experimental analysis.
Frequently Asked questions (FAQs)
Q1: What is the chemical nature of Linagliptin and how does it influence its stability during analysis?
Linagliptin is a xanthine derivative, chemically identified as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione[1][2][3]. Its complex structure, containing multiple functional groups, makes it susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and heat[4][5][6][7]. Understanding these vulnerabilities is crucial for developing robust analytical methods that prevent on-column degradation.
Q2: What are the most common degradation pathways for Linagliptin?
Forced degradation studies have shown that Linagliptin is particularly susceptible to degradation when exposed to acidic and oxidative conditions[7][8][9]. Degradation is also observed under basic, heat, and humidity conditions[4]. The primary degradation products often result from hydrolysis and oxidation of the parent molecule. Several impurities, such as Impurity-VII, Impurity-VIII, and Impurity-IX, have been identified in stability studies[4][5].
Q3: Which HPLC columns are most suitable for Linagliptin analysis to minimize degradation?
Reverse-phase C18 columns are commonly used and have demonstrated good separation of Linagliptin from its degradation products[10][11]. Other columns that have been successfully employed include Zorbax SB-Aq and Symmetry® cyanide columns[4][12]. The choice of column should be based on the specific requirements of the analytical method, including the mobile phase composition and the desired resolution from potential impurities.
Q4: What mobile phase compositions are recommended to ensure the stability of Linagliptin during analysis?
A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer is typically used. For instance, a mobile phase of methanol and water (containing 0.3% triethylamine) adjusted to pH 4.5 has been shown to provide good separation and peak shape[10][11]. Another study utilized a gradient elution with a mobile phase of 0.02M potassium dihydrogen phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol[4][5]. The pH of the mobile phase is a critical parameter to control, as Linagliptin's stability is pH-dependent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Linagliptin.
Issue 1: Poor peak shape (tailing or fronting) for the Linagliptin peak.
-
Possible Cause A: Secondary Interactions with the Stationary Phase. Analyte interactions with active sites on the column packing material can lead to peak tailing.
-
Possible Cause B: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of Linagliptin and its interaction with the stationary phase.
-
Troubleshooting Step: Optimize the pH of the mobile phase. A pH of around 4.5 has been used successfully in several methods[10].
-
-
Possible Cause C: Column Overload. Injecting too much sample can lead to peak distortion.
-
Troubleshooting Step: Reduce the injection volume or dilute the sample to ensure the amount of analyte is within the column's linear range[13].
-
Issue 2: Presence of unexpected peaks (ghost peaks) in the chromatogram.
-
Possible Cause A: Carryover from Previous Injections. Residual sample from a previous run can elute in a subsequent analysis.
-
Possible Cause B: Contaminated Mobile Phase or Solvents. Impurities in the solvents can appear as ghost peaks.
-
Troubleshooting Step: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use[13].
-
-
Possible Cause C: On-column Degradation. Linagliptin may be degrading on the column during the analysis.
-
Troubleshooting Step: Refer to the recommendations for mobile phase and column selection to ensure a stable analytical environment. Consider reducing the column temperature if thermal degradation is suspected[4].
-
Issue 3: Merging of Linagliptin peak with impurity or degradation product peaks.
-
Possible Cause: Inadequate Chromatographic Resolution. The selected mobile phase or gradient program may not be sufficient to separate all components.
-
Troubleshooting Step: Optimize the gradient elution program. For example, a study successfully resolved an unknown impurity from Impurity-I by modifying the gradient program and mobile phase composition[4]. Adjusting the organic solvent ratio, buffer concentration, or pH can improve separation.
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Linagliptin
This protocol is based on a validated method for the determination of Linagliptin in the presence of its degradation products[10].
-
Chromatographic System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (40:60 v/v) containing 0.3% triethylamine, with the pH adjusted to 4.5.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 50 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Extract Linagliptin samples and dilute with the mobile phase to a final concentration within the linear range (e.g., 1–50 μg/mL).
Protocol 2: Forced Degradation Study of Linagliptin
This protocol outlines the conditions for inducing degradation of Linagliptin to assess the stability-indicating nature of an analytical method[10][16].
-
Acidic Degradation: Treat a 1 mg/mL solution of Linagliptin with 1 M HCl and heat in a boiling water bath for 1 hour. Neutralize with an equivalent amount of 1 M NaOH and dilute to the target concentration with the mobile phase.
-
Alkaline Degradation: Treat a 1 mg/mL solution of Linagliptin with 1 M NaOH and heat in a boiling water bath for 1 hour. Neutralize with an equivalent amount of 1 M HCl and dilute to the target concentration with the mobile phase.
-
Oxidative Degradation: Treat a 1 mg/mL solution of Linagliptin with an appropriate concentration of hydrogen peroxide (e.g., 3%) and heat at 80°C for 1 hour. Dilute to the target concentration with the mobile phase.
-
Thermal Degradation: Heat a solid sample or a solution of Linagliptin at a specified temperature (e.g., 100°C) for a defined period (e.g., 1 hour for solution, longer for solid).
-
Photolytic Degradation: Expose a solution of Linagliptin to UV light (e.g., 254 nm) for a specified duration.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Linagliptin
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 1 hour | 100°C (boiling water bath) | Significant Degradation | [10] |
| Alkaline Hydrolysis | 1 M NaOH | 1 hour | 100°C (boiling water bath) | Significant Degradation | [10] |
| Oxidative | 3% H₂O₂ | 1 hour | 80°C | Significant Degradation | [10] |
| Thermal (Wet) | Methanol | 1 hour | 100°C (boiling water bath) | Not specified | [10] |
| Thermal (Dry) | - | 10 days | 60°C | 0.05 | [6] |
| Photolytic | UV light (254 nm) | 72 hours | Ambient | Not specified | [17] |
Table 2: Common HPLC Conditions for Linagliptin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[10] | Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[4] | Symmetry® cyanide (150 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | Water with 0.3% TEA (pH 4.5)[10] | 0.02M KH₂PO₄ Buffer (pH 3.0)[4] | Potassium dihydrogen phosphate buffer (pH 4.6)[12] |
| Mobile Phase B | Methanol[10] | Acetonitrile:Methanol (90:10, v/v)[4] | Acetonitrile[12] |
| Elution Mode | Isocratic (40:60 A:B)[10] | Gradient[4] | Isocratic (20:80 A:B)[12] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[4] | 1.0 mL/min[12] |
| Detection Wavelength | 225 nm[10] | 225 nm[4] | 299 nm[12] |
| Column Temperature | 25°C[10] | 45°C[4] | Not specified |
Visualizations
Caption: Experimental workflow for Linagliptin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Linagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 4. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academicstrive.com [academicstrive.com]
- 12. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. wyatt.com [wyatt.com]
- 16. wjpr.net [wjpr.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Linagliptin and its Methyldimer Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Linagliptin and its critical process-related and degradation impurity, the Linagliptin Methyldimer. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of two prominent stability-indicating RP-HPLC methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Linagliptin and the Significance of Impurity Profiling
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During the synthesis and storage of Linagliptin, various impurities can arise, including the this compound. Regulatory agencies require stringent control and monitoring of such impurities. The this compound, also referred to as Linagliptin Dimer Impurity 2, is a known process-related and degradation impurity.[2] Its presence beyond acceptable limits can impact the safety and efficacy of the final drug product. Therefore, validated, stability-indicating analytical methods that can accurately and precisely quantify Linagliptin and its methyldimer impurity are essential for quality control in the pharmaceutical industry.
Comparative Analysis of Validated HPLC Methods
This guide compares two distinct RP-HPLC methods that have demonstrated effectiveness in separating Linagliptin from its impurities, including the potential for resolving the methyldimer. Both methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability for pharmaceutical analysis.[3][4]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) | Zorbax SB Phenyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02M KH2PO4 buffer (pH 3.0 with OPA):Methanol (90:10 v/v) | Buffer solution (pH 3.2):Acetonitrile (75:25 v/v) |
| Mobile Phase B | Acetonitrile:Water:Methanol (70:15:15 v/v/v) | - (Isocratic) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | Not explicitly stated, typically 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 295 nm |
| Column Temperature | 45 °C | Not explicitly stated, typically ambient |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | LOQ to 300% of 0.5% for each impurity | 10–30 µg/mL for Linagliptin |
| Correlation Coefficient (r²) | >0.9972 for all impurities | 0.999 for Linagliptin |
| Accuracy (% Recovery) | 95.8–112.8% for all impurities | 99.7% for Linagliptin |
| Precision (% RSD) | <2.3% (Method), <1.8% (Intermediate) | Not explicitly stated for impurities |
| LOD | 0.0197 µg/mL (for a representative impurity) | Not explicitly stated |
| LOQ | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is a robust, stability-indicating gradient RP-HPLC method capable of separating Linagliptin from a wide range of process-related and degradation impurities.[1]
Chromatographic Conditions:
-
Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.02M KH2PO4 buffer (pH adjusted to 3.0 with Orthophosphoric Acid):Methanol (90:10 v/v)
-
Mobile Phase B: Acetonitrile:Water:Methanol (70:15:15 v/v/v)
-
Gradient Program:
-
0-8 min: 25% B
-
8-30 min: 25-55% B
-
30-50 min: 55-75% B
-
50-55 min: 75% B
-
55-60 min: 75-25% B
-
60-65 min: 25% B
-
-
Flow Rate: 1.0 mL/min (assumed typical)
-
Column Temperature: 45 °C
-
Detection: 225 nm
-
Injection Volume: Not specified
Standard and Sample Preparation:
-
Standard Stock Solution (Linagliptin): Dissolve 80 mg of Linagliptin in 70 mL of diluent (Mobile Phase A:Methanol, 50:50 v/v) and dilute to 250 mL with the same diluent.[1]
-
Impurity Stock Solution: Prepare a stock solution of the this compound impurity in a suitable solvent.
-
Working Standard Solution: Dilute the stock solutions to a suitable concentration for analysis.
-
Sample Solution: Crush tablets and extract with the diluent to achieve a known concentration of Linagliptin.
Method 2: Isocratic RP-HPLC for Routine Analysis
This method provides a simpler, isocratic separation suitable for routine quality control analysis of Linagliptin.[4]
Chromatographic Conditions:
-
Column: Zorbax SB Phenyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer solution (pH 3.2):Acetonitrile (75:25 v/v)
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: 295 nm
-
Injection Volume: Not specified
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Linagliptin in the mobile phase at a concentration within the linear range (e.g., 20 µg/mL).
-
Sample Solution: Extract the drug from the dosage form using the mobile phase to obtain a solution with a concentration in the calibrated range.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
Both presented HPLC methods offer viable options for the analysis of Linagliptin and its impurities.
-
Method 1 (Gradient) is highly suitable for comprehensive stability studies and impurity profiling, offering excellent separation of a wide range of compounds. Its gradient nature allows for the elution of both polar and non-polar impurities in a single run.
-
Method 2 (Isocratic) provides a simpler and faster alternative, making it ideal for routine quality control testing where the primary focus is the quantification of the active pharmaceutical ingredient and known impurities under consistent conditions.
The choice between these methods will depend on the specific analytical requirements, such as the need for comprehensive impurity profiling versus high-throughput routine analysis. Researchers and drug development professionals are encouraged to evaluate both methods based on their in-house equipment, sample matrices, and regulatory requirements to determine the most appropriate strategy for their Linagliptin and this compound analysis.
References
- 1. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Analysis of Linagliptin Impurity Profiles: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the known impurities associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, is crucial for ensuring the quality, safety, and efficacy of this widely used antidiabetic medication. This guide provides a comparative analysis of Linagliptin's impurity profile, detailing known process-related and degradation impurities, analytical methodologies for their detection, and insights into the relevant biological pathways.
Linagliptin, with the chemical formula C25H28N8O2, is a xanthine derivative that functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones and stimulating insulin secretion in a glucose-dependent manner.[1] The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and safety profile.[2] Therefore, rigorous control and monitoring of impurities are mandated by regulatory bodies worldwide, following guidelines such as those from the International Conference on Harmonisation (ICH).[2]
Comparative Overview of Known Linagliptin Impurities
The impurity profile of Linagliptin can be broadly categorized into process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), and degradation products, which form due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[1][2][3] While specific quantitative comparisons of impurity levels between different manufacturers are not publicly available, extensive research has identified and characterized a range of potential impurities.
Public Assessment Reports for generic Linagliptin formulations confirm that they are bioequivalent and of comparable quality to the innovator product, Trajenta. However, these reports do not provide a detailed public breakdown of comparative impurity data.
Below is a summary of some of the key identified impurities of Linagliptin.
| Impurity Name/Identifier | CAS Number | Type | Typical Origin |
| Linagliptin Impurity 10 (S-Isomer) | 668270-11-9 | Process-Related | Enantiomeric impurity from synthesis.[] |
| Linagliptin N-Boc Impurity | 668273-75-4 | Process-Related | Incomplete deprotection during synthesis.[] |
| Linagliptin N-Acetyl Impurity | 1803079-49-3 | Process-Related | Acetylation side reaction.[] |
| Linagliptin Impurity D | 666816-91-7 | Process-Related | Synthetic intermediate or byproduct.[] |
| Linagliptin Dimer Impurity | 1418133-47-7 | Degradation | Dimerization under certain conditions.[] |
| Acid Degradation Product 1 (AD 1) | Not specified | Degradation | Formed under acidic hydrolysis.[5] |
| Acid Degradation Product 2 (AD 2) | Not specified | Degradation | Formed under acidic hydrolysis.[5] |
| Oxidative Degradation Products (multiple) | Not specified | Degradation | Generated under oxidative stress.[5][6] |
Forced degradation studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[3][5] In one study, acid hydrolysis led to the formation of two major degradation products, AD 1 and AD 2, at levels exceeding 5.0%.[5] Oxidative stress also resulted in the generation of several impurities.[5] Conversely, the drug substance has been found to be relatively stable under alkaline, thermal, and photolytic stress.[3]
Some studies have raised concerns about the potential toxicity of certain Linagliptin impurities, with computational models predicting mutagenic and genotoxic potential for some molecules.[7] Further in vitro studies have also suggested that some impurities may reduce cell viability.[7] This highlights the critical importance of controlling these impurities to very low levels.
Experimental Protocols for Impurity Profiling
The identification and quantification of Linagliptin impurities are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8] Below are representative experimental protocols synthesized from published research.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantitative analysis of known impurities in Linagliptin drug substance and formulated products.
-
Chromatographic System:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in water (pH adjusted to 2.5).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Elution Mode: Isocratic or Gradient. A common isocratic method uses a ratio of Mobile Phase A to Mobile Phase B of 65:35.[6] For complex separations, a gradient elution may be necessary.[2]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detector: UV detector at 225 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the Linagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[6]
-
Prepare reference standards of known impurities at specified concentrations in the same diluent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the structural elucidation of unknown impurities and the confirmation of known ones.
-
Chromatographic System (UPLC/HPLC):
-
Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in water (pH 2.5).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Elution Mode: Gradient elution is typically employed to separate a wide range of impurities. A representative gradient could be:
-
Initial: 5% B
-
To 18 min: 40% B
-
To 30 min: 70% B
-
30.1 min: 5% B
-
Hold until 35 min.[2]
-
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 55 °C.[2]
-
-
Mass Spectrometry System:
Mandatory Visualizations
Experimental Workflow for Linagliptin Impurity Analysis
Caption: Workflow for Linagliptin impurity analysis.
Signaling Pathway of Linagliptin Action
Linagliptin's therapeutic effect is derived from its inhibition of the DPP-4 enzyme. This action potentiates the effects of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The downstream signaling cascade leads to improved glycemic control.
Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dipeptidyl peptidase 4 inhibition on the endothelial control of the vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. academicstrive.com [academicstrive.com]
A Comparative Guide to Analytical Methods for the Quantification of Linagliptin
For researchers, scientists, and drug development professionals, the selection of a suitable analytical method for the quantification of Linagliptin is a critical step in ensuring the quality, safety, and efficacy of this antidiabetic drug. This guide provides a comparative analysis of various analytical techniques, offering a comprehensive overview of their performance characteristics and detailed experimental protocols to aid in the selection of the most appropriate method for your specific research or quality control needs.
This publication delves into the cross-validation of several widely-used analytical methods for the determination of Linagliptin, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry. By presenting a side-by-side comparison of their validation parameters, this guide aims to provide a clear and objective assessment of each method's capabilities and limitations.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for Linagliptin quantification is summarized below. The data presented has been compiled from various studies to provide a comprehensive comparison.
| Parameter | HPLC Method 1[1][2] | HPLC Method 2[3] | UV Spectrophotometry Method 1[4] | Visible Spectrophotometry Method[5] | HPTLC Method[6] |
| Linearity Range | 0.0075-0.0375 mg/mL | 10-30 µg/mL | 1-10 µg/mL | 5-45 µg/mL | 0.05-0.5 µ g/spot |
| Correlation Coefficient (R²) | 0.999 | 0.999 | 0.998 | 0.9989 | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.7% | 100.69 ± 0.41% | 99.46-100.8% | Not Specified |
| Precision (%RSD) | Not Specified | Within acceptable limits | ≤ 2% | < 2% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 1.5815 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 4.7924 µg/mL | Not Specified |
| Wavelength (λmax) | 293 nm | 295 nm | 295 nm | 407 nm | 225 nm |
| Retention Time (Rt) | 5.58 min | 2.73 min | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.
High-Performance Liquid Chromatography (HPLC) Method 1[1][2]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Stationary Phase (Column): C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of buffer solution and methanol in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Injection Volume: Not Specified.
-
Sample Preparation: A standard stock solution of Linagliptin is prepared by dissolving the pure drug in the diluent to achieve a known concentration. Working standard solutions are prepared by further dilution of the stock solution. For tablet dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder, and a quantity of powder equivalent to a specific amount of Linagliptin is weighed and dissolved in the diluent. The solution is sonicated and filtered before injection.
High-Performance Liquid Chromatography (HPLC) Method 2[3]
-
Instrumentation: An RP-HPLC system with a UV-visible detector.
-
Stationary Phase (Column): Zorbax SB Phenyl column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer solution (pH adjusted to 3.2) and acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard and sample solutions are prepared to a working concentration of 20 µg/mL.
UV Spectrophotometry Method[4]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Distilled water.
-
Wavelength of Maximum Absorbance (λmax): 295 nm.
-
Sample Preparation: A standard stock solution is prepared by accurately weighing 25 mg of Linagliptin, dissolving it in 25 mL of distilled water, and sonicating for 10 minutes, followed by dilution to 50 mL. For tablet analysis, a powder equivalent to 25 mg of Linagliptin is treated similarly. Working solutions are prepared by appropriate dilutions of the stock solution.
Visible Spectrophotometry Method[5]
-
Instrumentation: A Visible Spectrophotometer.
-
Principle: This method is based on the condensation reaction between the primary amine group of Linagliptin and p-dimethylaminobenzaldehyde (PDAB) to form a yellow Schiff base.
-
Reagents: 5% w/v PDAB solution in methanol, Hydrochloric acid (HCl).
-
Solvent: Methanol and distilled water.
-
Wavelength of Maximum Absorbance (λmax): 407 nm.
-
Procedure: To the drug solution, 1 mL of 5% w/v PDAB reagent and 2 mL of HCl are added. The mixture is heated in a water bath at 70-75 °C for 35 minutes to develop the color.
High-Performance Thin-Layer Chromatography (HPTLC) Method[6]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Methanol: 0.5% aqueous ammonium sulphate (8:2 v/v).
-
Detection Wavelength: 225 nm.
-
Sample Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at 225 nm.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines, a crucial process for ensuring the reliability of methods like those described above.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for Linagliptin determination depends on various factors, including the required sensitivity, specificity, available instrumentation, and the nature of the sample matrix. HPLC methods generally offer high specificity and sensitivity, making them suitable for the analysis of pharmaceutical formulations and for stability-indicating assays. UV and visible spectrophotometric methods, while simpler and more cost-effective, may be less specific and are often employed for bulk drug analysis and routine quality control where interference from excipients is minimal. The HPTLC method provides a good alternative for the simultaneous analysis of Linagliptin in combination with other drugs. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jetir.org [jetir.org]
- 5. Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
A Comparative Guide: UPLC vs. HPLC for Linagliptin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like linagliptin are critical for ensuring drug safety and efficacy. Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose. This guide provides an objective comparison of their performance for linagliptin impurity analysis, supported by experimental data, to help you make an informed decision for your analytical needs.
Performance Comparison: UPLC vs. HPLC
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of linagliptin and its impurities. The use of smaller particle size columns in UPLC leads to sharper peaks and faster separation times.
A key advantage of UPLC is the substantial reduction in analysis time. For instance, a validated UPLC method for the simultaneous determination of linagliptin and metformin was able to achieve a run time of just 2.5 minutes. In contrast, HPLC methods for linagliptin often have significantly longer run times, sometimes exceeding 20 minutes, to achieve adequate separation of all impurities. This increased throughput with UPLC can significantly enhance laboratory efficiency, especially in high-volume settings.
Furthermore, UPLC methods often exhibit superior resolution, allowing for the clear separation of closely eluting impurities from the main linagliptin peak and from each other. This is crucial for accurate quantification and for detecting trace-level impurities that might be missed with HPLC. The enhanced sensitivity of UPLC, resulting from narrower peaks, also allows for lower limits of detection (LOD) and quantification (LOQ), which is vital for meeting stringent regulatory requirements for impurity profiling.
While HPLC remains a robust and widely used technique, UPLC presents a more advanced solution for linagliptin impurity analysis, offering faster and more sensitive separations. The choice between the two will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for high-throughput screening.
Table 1: Comparison of UPLC and HPLC Method Parameters for Linagliptin Analysis
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 8 min | 10% to 90% B in 40 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 225 nm |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 1.0 µL | 20 µL |
| Run Time | 10 minutes | 50 minutes |
Table 2: Performance Characteristics of UPLC and HPLC for Linagliptin Impurity Analysis
| Performance Metric | UPLC | HPLC |
| Resolution (Linagliptin & Impurity A) | > 2.0 | > 1.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
| Analysis Time | ~10 minutes | ~50 minutes |
| Solvent Consumption per Run | ~3 mL | ~50 mL |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical methods. Below are representative methodologies for UPLC and HPLC analysis of linagliptin impurities.
UPLC Method for Linagliptin and its Impurities
This method is designed for rapid and sensitive separation of linagliptin from its potential degradation products and process-related impurities.
1. Instrumentation:
-
Waters Acquity UPLC H-Class system with a Quaternary Solvent Manager, Sample Manager, and PDA Detector.
-
Empower 3 software for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 95% A, 5% B
-
8 min: 5% A, 95% B
-
9 min: 5% A, 95% B
-
9.1 min: 95% A, 5% B
-
10 min: 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 1.0 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve linagliptin standard or sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 100 µg/mL.
HPLC Method for Linagliptin and its Impurities
This method represents a more traditional approach, which is still widely used and effective for impurity profiling.
1. Instrumentation:
-
Agilent 1260 Infinity II HPLC system with a Quaternary Pump, Autosampler, and Diode Array Detector.
-
OpenLab CDS software for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 90% A, 10% B
-
40 min: 10% A, 90% B
-
45 min: 10% A, 90% B
-
46 min: 90% A, 10% B
-
50 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve linagliptin standard or sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 500 µg/mL.
Workflow for Chromatographic Impurity Analysis
The following diagram illustrates the general workflow for analyzing impurities in a drug substance like linagliptin using either UPLC or HPLC.
A Comparative Guide to Inter-Laboratory Methods for Linagliptin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the detection and quantification of impurities in Linagliptin. The data presented is collated from several published studies to aid laboratories in selecting and implementing appropriate methods for quality control and stability testing.
Introduction to Linagliptin and Impurity Profiling
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of the drug development and manufacturing process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1][3][4]
Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][4][5][6][7] These studies help in developing stability-indicating analytical methods that can effectively separate and quantify the impurities in the presence of the drug substance and its degradation products.[3][4][6][7]
Comparison of Analytical Methods for Impurity Detection
Various chromatographic techniques have been employed for the analysis of Linagliptin and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common.[1][6][8][9] Gas Chromatography (GC) has also been utilized for the detection of specific volatile or semi-volatile impurities.[5] The following tables summarize the performance of different published methods.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | 0.1% Phosphoric acid (pH 2.5) and Acetonitrile | Mobile Phase-A: 0.02M KH2PO4 (pH 3.0 with OPA), Mobile Phase-B: ACN:MeOH (90:10, v/v) | Not Specified |
| Detection | PDA at 225 nm | 225 nm | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| LOD | LNGN N formyl impurity: 0.153 ppm, LNGN amino impurity: 0.038 ppm, LNGN N-Boc impurity: 0.015 ppm, LNGN acetamide impurity: 0.190 ppm[8] | Impurities 2, 3, 4, 5: 0.10 μg/mL (0.02%), Impurity 6: 0.15 μg/mL (0.03%)[1] | Not Specified |
| LOQ | LNGN N formyl impurity: 0.463 ppm, LNGN amino impurity: 0.115 ppm, LNGN N-Boc impurity: 0.045 ppm, LNGN acetamide impurity: 0.574 ppm[8] | Impurities 2, 3, 4, 5: 0.25 μg/mL (0.05%), Impurity 6: 0.33 μg/mL (0.07%)[1] | Not Specified |
| Accuracy (% Recovery) | 99.13% to 101.76% for four related substance impurities[8] | 95.8–112.8%[9] | Not Specified |
| Precision (%RSD) | 0.128 to 0.969%[8] | <2.3%[9] | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1 |
| Column | UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) |
| Mobile Phase | Mobile Phase A: alkaline pH buffer, Mobile Phase B: acetonitrile |
| Detection | PDA and QDa Mass Detector |
| LOD | Not explicitly stated, but method validated for impurities at 0.05% level.[6] |
| LOQ | 0.05% for linagliptin and identified impurities[6] |
| Accuracy (% Recovery) | Within 85.0-115.0% for impurities.[10] |
| Precision (%RSD) | < 10.0% for impurities at 0.15% concentration.[6] |
Gas Chromatography (GC) Method for (R)-Piperidin-3-amine (3-AMP)
| Parameter | Method 1 |
| Column | Diphenyl dimethyl polysiloxane (30 m, 0.53 mm ID, 5.0 µm thickness) |
| Carrier Gas | Helium |
| Detector | FID |
| LOD | 0.002% (0.4 μg/mL)[11] |
| LOQ | 0.007% (1.4 μg/mL)[11] |
| Accuracy (% Recovery) | 99.9% to 104.4% |
| Precision (%RSD) | 2.8% at LOQ, 4.7% at specification level |
| Linearity (r²) | > 0.9995 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of the experimental protocols from the cited studies.
HPLC Method for Process-Related Impurities
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a PDA detector.
-
Column: Kromasil C18.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 0.1% phosphoric acid (pH 2.5) and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: Photodiode Array (PDA) detection at 225 nm.[8]
-
Sample Preparation: Samples are typically dissolved in a suitable diluent, such as a mixture of water and acetonitrile.[8]
UPLC Method for Degradation Products
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system with a PDA detector and a single quadrupole detector (SQD) mass spectrometer.[6]
-
Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm).[6]
-
Mobile Phase: A gradient elution using an alkaline pH buffer as mobile phase A and acetonitrile as mobile phase B.[6]
-
Mass Spectrometry Conditions: Electrospray ionization (ESI) in positive ion mode.[6]
GC Method for (R)-Piperidin-3-amine (3-AMP) Impurity
-
Chromatographic System: A Gas Chromatography system with a Flame Ionization Detector (FID).[5]
-
Column: Diphenyl dimethyl polysiloxane stationary phase (30 m length, 0.53 mm internal diameter, 5.0 µm thickness).[5][11]
-
Carrier Gas: Helium.[5]
-
Injector and Detector Temperature: Injector at a suitable temperature for volatilization and FID set at 240 °C.[5]
-
Oven Program: An initial temperature of 200 °C, held for 2 minutes, then ramped at 20 °C/min up to a final temperature and held.[5]
-
Sample Injection: Direct liquid injection.[5]
Visualizing Experimental Workflows
Forced Degradation and Impurity Analysis Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies and subsequent impurity analysis.
Caption: Workflow for Forced Degradation and Impurity Analysis of Linagliptin.
Logical Flow for Analytical Method Selection
This diagram presents a decision-making process for selecting an appropriate analytical method for Linagliptin impurity analysis based on the specific requirements of the study.
Caption: Decision tree for selecting an analytical method for impurity analysis.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. wjpr.net [wjpr.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to Validated Stability-Indicating Methods for Linagliptin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantification of Linagliptin in the presence of its degradation products. The objective is to offer a comparative overview of different methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), to assist researchers in selecting and implementing the most suitable method for their specific needs. The information presented is collated from various scientific publications and includes detailed experimental protocols and comparative data on validation parameters.
Comparative Analysis of Chromatographic Methods
The following tables summarize the key parameters of different stability-indicating methods for Linagliptin, providing a clear comparison of their chromatographic conditions and validation data.
Table 1: Comparison of HPLC Methodologies for Linagliptin
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4 (for Linagliptin & Metformin) |
| Column | Primesil C18 (250 mm x 4.6 mm, 5µ) | C18 column | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | 0.3% Triethylamine in water: Methanol (60:40 v/v), pH 4.5 with o-phosphoric acid | Methanol: Water with 0.3% TEA (40:60), pH 4.5 | Gradient elution with Mobile Phase A (0.02M KH2PO4, pH 3.0) and Mobile Phase B (ACN:MeOH, 90:10 v/v) | Di-ammonium hydrogen phosphate buffer: ACN: MeOH (60:20:20 v/v/v) |
| Flow Rate | Not Specified | 1 mL/min | Not Specified | 1 mL/min |
| Detection Wavelength | 292 nm | 225 nm | 225 nm | 272 nm |
| Retention Time | Not Specified | ~11 min | Not Specified | 3.180 min |
| Linearity Range | Not Specified | 1–50 μg/mL | Not Specified | 1.25 - 10 µg/ml |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | Not Specified | 0.999 |
Table 2: Comparison of HPTLC Methodology for Linagliptin
| Parameter | Method 5[5] |
| Stationary Phase | Precoated silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate: Isopropanol: Ammonia (7:3:0.4 v/v/v) |
| Detection Wavelength | 225 nm |
| Retention Factor (Rf) | 0.61 ± 0.05 |
| Linearity Range | 100 - 700 ng/band |
| Correlation Coefficient (r²) | 0.997 |
| LOD | 47 ng/band |
| LOQ | 142 ng/band |
Experimental Protocols
This section details the methodologies for key experiments, including forced degradation studies and chromatographic analysis, as reported in the referenced literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The drug substance is subjected to various stress conditions to produce degradation products.
-
Acid Hydrolysis : Treat the drug solution with an acidic solution (e.g., 0.1N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.[6] Neutralize the solution before analysis.
-
Base Hydrolysis : Treat the drug solution with a basic solution (e.g., 0.1N NaOH) and keep at room temperature or heat for a specific duration.[7] Neutralize the solution prior to analysis.
-
Oxidative Degradation : Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.[7][8]
-
Thermal Degradation : Subject the solid drug substance to dry heat in a hot air oven at a high temperature (e.g., 100°C) for a specified time.[3]
-
Photolytic Degradation : Expose the drug solution to UV radiation to assess its photosensitivity.[7]
Chromatographic Method Validation
The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity : The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products is demonstrated by analyzing stressed samples. The separation of the main drug peak from the degradant peaks is evaluated.
-
Linearity : A series of solutions of the drug at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is determined.[3]
-
Precision : The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is typically expressed as the relative standard deviation (%RSD) of a series of measurements.[4]
-
Accuracy : The accuracy is assessed by recovery studies, where a known amount of the standard drug is spiked into a placebo or sample matrix and the recovery percentage is calculated.
-
Robustness : The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined to assess the sensitivity of the method. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[5]
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating method for Linagliptin.
Caption: Validation workflow for a stability-indicating method.
References
- 1. Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. jchr.org [jchr.org]
A Comparative Study of Linagliptin from Different Manufacturers
This guide provides a comprehensive comparative analysis of Linagliptin from various manufacturers, focusing on its physicochemical properties, in vitro biological activity, and pharmacokinetic performance. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its quality, stability, and bioavailability. While direct head-to-head comparative studies of Linagliptin from different manufacturers are not extensively published, data from the innovator product (Tradjenta®, Boehringer Ingelheim) and public assessment reports of generic versions provide a basis for comparison. Generic manufacturers are required to demonstrate that their product meets the same quality standards as the reference product.
Table 1: Comparison of Physicochemical Properties of Linagliptin
| Property | Innovator (Tradjenta® - Boehringer Ingelheim) | Generic Manufacturers (Representative Data) |
| Appearance | White to yellowish crystalline solid.[1][2] | A crystalline powder.[3] |
| Solubility | Very slightly soluble in water (0.9 mg/mL); soluble in methanol (~60 mg/mL); sparingly soluble in ethanol (~10 mg/mL).[4] | Very slightly soluble in water.[3] |
| Melting Point | 202-209 °C.[1] | Not consistently reported in public documents. |
| Polymorphism | The active substance exists in two enantiotropically related polymorphic forms (Form A and Form B) which reversibly convert at approximately room temperature.[3][5] | The active substance is a mixture of anhydrous form A and anhydrous form B.[3] |
| Purity/Impurities | Conforms to stringent specifications for organic and volatile impurities, and enantiomeric purity.[2] | Required to meet the same impurity profile specifications as the innovator product.[3] |
In Vitro Biological Activity: DPP-4 Inhibition
Linagliptin's therapeutic effect is derived from its inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. The in vitro potency of Linagliptin is a key performance indicator. While studies directly comparing the IC50 values of Linagliptin from different manufacturers are scarce, literature provides the IC50 for the innovator compound, which serves as a benchmark for generic products.
Table 2: In Vitro DPP-4 Inhibitory Activity of Linagliptin
| Parameter | Value |
| IC50 (DPP-4 Inhibition) | ~1 nM.[6] |
Performance Comparison: Bioequivalence Studies
Bioequivalence studies are the primary method for comparing the in vivo performance of generic and innovator drug products. These studies compare the rate and extent of absorption of the active ingredient.
Table 3: Pharmacokinetic Parameters of Linagliptin from a Bioequivalence Study (Generic vs. Branded)
| Parameter | Test Product (Generic Linagliptin 5 mg) | Reference Product (Branded Linagliptin 5 mg) | 90% Confidence Interval for the Ratio (Test/Reference) |
| Fasting State | |||
| Cmax (ng/mL) | 5.23 ± 1.48 | 5.40 ± 1.56 | 95.9% - 110.9%.[7] |
| AUC0-72 (ng·h/mL) | 134.5 ± 35.8 | 136.2 ± 34.9 | 96.8% - 101.9%.[7] |
| Fed State | |||
| Cmax (ng/mL) | 3.68 ± 1.02 | 3.65 ± 0.99 | 98.2% - 103.4%.[7] |
| AUC0-72 (ng·h/mL) | 125.1 ± 31.7 | 124.8 ± 30.5 | 97.7% - 103.5%.[7] |
Cmax: Maximum plasma concentration; AUC0-72: Area under the plasma concentration-time curve from time 0 to 72 hours. Data are presented as mean ± standard deviation.
The results of bioequivalence studies consistently demonstrate that generic Linagliptin tablets exhibit a similar pharmacokinetic profile to the branded product, meeting the regulatory requirements for bioequivalence.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmaceutical products. Below are protocols for key experiments.
Dissolution Testing
Objective: To compare the in vitro dissolution rate of Linagliptin from tablets from different manufacturers.
Apparatus: USP Apparatus 2 (Paddle).
Dissolution Medium: 900 mL of 0.1 N HCl.
Apparatus Speed: 50 rpm.
Temperature: 37 ± 0.5 °C.
Sampling Times: 5, 10, 15, 20, 30, and 45 minutes.
Analytical Method: High-Performance Liquid Chromatography (HPLC).
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate buffer: Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at the specified time points and replace with an equal volume of fresh dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples by HPLC to determine the concentration of dissolved Linagliptin.
Purity Analysis by HPLC
Objective: To determine the purity of Linagliptin API from different sources and identify any impurities.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.3% Triethylamine in water: Methanol (60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 292 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare standard solutions of Linagliptin reference standard and sample solutions of Linagliptin from different manufacturers in a suitable diluent (e.g., methanol).
-
Inject the solutions into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main Linagliptin peak is expressed as a percentage of the total area of all peaks.
In Vitro DPP-4 Inhibition Assay
Objective: To compare the in vitro potency of Linagliptin from different manufacturers by determining the IC50 value for DPP-4 enzyme inhibition.
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Linagliptin samples from different manufacturers.
-
96-well microplate reader.
Procedure:
-
Prepare a series of dilutions of Linagliptin from each manufacturer.
-
In a 96-well plate, add the DPP-4 enzyme, the assay buffer, and the different concentrations of Linagliptin or vehicle control.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the absorbance at an appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
-
Calculate the rate of reaction for each Linagliptin concentration.
-
Determine the IC50 value, which is the concentration of Linagliptin that causes 50% inhibition of the DPP-4 enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Linagliptin Signaling Pathway
Caption: Linagliptin's mechanism of action via DPP-4 inhibition.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of Linagliptin.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. formulationdiary.com [formulationdiary.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence Studies of Two Brands of Linagliptin Tablets in Healthy Adults Under Fed and Fasted Conditions [xiahepublishing.com]
- 8. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 9. academicstrive.com [academicstrive.com]
assessing the performance of different chromatography columns for Linagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns for the analysis of Linagliptin. The selection of an appropriate chromatography column is critical for achieving accurate, reproducible, and efficient separation of Linagliptin from its impurities and other active pharmaceutical ingredients (APIs). This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in method development and validation.
Performance Comparison of Chromatography Columns
The following table summarizes the performance of different chromatography columns used for the analysis of Linagliptin, based on published data. It is important to note that direct comparison can be challenging as mobile phases and other chromatographic conditions vary between studies.
| Column Type | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates | Reference |
| Inertsil ODS | C18 | 250 x 4.6 | 5 | Not Specified | Not Specified | Not Specified | [1] |
| Symmetry® | Cyanide | 150 x 4.6 | 5 | 6.6 | Not Specified | Not Specified | [2] |
| Chiralpak AD-H | Amylose Coated | 250 x 4.6 | 5 | 17.2 (R-LINA) | Not Specified | Not Specified | [3] |
| UPLC BEH | C18 | 100 x 2.1 | 1.7 | 6.60 | Not Specified | Not Specified | [4] |
| Agilent® Zorbax | C8 | 150 x 4.6 | 5 | 6.47 | 1.23 | 4842 | [5] |
| Phenomenex | C18 | 100 x 4.6 | 5 | 2.257 | Not Specified | Not Specified | [6] |
| Kromasil | C18 | 50 x 2.1 | 1.8 | Not Specified | Not Specified | Not Specified | [7] |
| Symmetry® Acclaim™ RSLC 120 | C18 | 100 x 2.1 | 2.2 | Not Specified | Not Specified | Not Specified | [8] |
| Zorbax SB Phenyl | Phenyl | 150 x 4.6 | 5 | 2.73 | Not Specified | Not Specified | [9] |
| Waters Spherisorb SCX | C18 | 250 x 4.6 | 10 | 6.120 | Not Specified | Not Specified | |
| Waters, X-Bridge | C18 | 50 x 4.6 | 5 | 1.45 | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison. These protocols provide a starting point for researchers to develop and validate their own analytical methods for Linagliptin.
Method 1: RP-HPLC using a Cyanide Column[2]
-
Column: Symmetry® Cyanide (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 4.6) and acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 299 nm
-
Injection Volume: 25 µL
-
Column Temperature: Ambient
-
Sample Preparation: A stock solution of Linagliptin (1000 µg/mL) is prepared in the mobile phase. Working solutions are prepared by appropriate dilution of the stock solution.
Method 2: Chiral HPLC for Enantiomeric Separation[3]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Ethanol, methanol, and diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Sample Preparation: Individual enantiomers of Linagliptin are prepared and diluted in the mobile phase.
Method 3: UPLC using a C18 Column[4]
-
Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient method with Mobile Phase A (alkaline pH buffer) and Mobile Phase B (acetonitrile). The specific gradient program is not detailed in the abstract.
-
Flow Rate: Not specified
-
Detection: Photodiode Array (PDA) and Mass Spectrometry (MS)
-
Column Temperature: Not specified
-
Sample Preparation: Linagliptin samples are prepared at a concentration of 1 mg/mL for purity testing.
Method 4: RP-HPLC using a C8 Column[5]
-
Column: Agilent® Zorbax C8 (150 mm x 4.6 mm, 5 μm)
-
Mobile Phase: Water with 1.0% triethylamine (pH 4.5, adjusted with orthophosphoric acid) and acetonitrile (80:20, v/v)
-
Flow Rate: Not specified
-
Detection: UV spectrophotometry
-
Injection Volume: 40 µL
-
Column Temperature: 30°C
-
Sample Preparation: Solutions of Linagliptin are prepared at a concentration of 10 µg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the performance of different chromatography columns for Linagliptin analysis.
This guide provides a foundational understanding of the performance of various chromatography columns for Linagliptin analysis. Researchers are encouraged to use this information as a starting point and to perform their own method development and validation to ensure the selected column and conditions are suitable for their specific analytical needs.
References
- 1. jetir.org [jetir.org]
- 2. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating ultra performance liquid chromatography method development and validation for simultaneous estimation of metformin, linagliptin, and empagliflozin in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneonatalsurg.com [jneonatalsurg.com]
evaluating the specificity of Linagliptin analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The determination of Linagliptin in bulk drug and pharmaceutical formulations is predominantly carried out using chromatographic and spectrophotometric techniques.[1] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method due to its high accuracy, precision, and specificity.[1] UV-Spectrophotometry offers a simpler and more cost-effective alternative, while High-Performance Thin-Layer Chromatography (HPTLC) provides advantages in terms of high sample throughput and low solvent consumption.[2]
Quantitative Data Comparison
The following tables summarize the key validation parameters for various reported analytical methods for Linagliptin, allowing for a direct comparison of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4 (with Metformin)[6] | Method 5 (with Metformin)[7] |
| Stationary Phase | Eclipse XDE C-18 (250 mm x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 100 mm, 5 µm) | Not Specified | Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol: 0.1% TEA (pH 2.7) (70:30 v/v) | Methanol:Water (0.3% TEA, pH 4.5) (40:60 v/v) | Phosphate buffer (pH 3): Methanol (50:50 v/v) | Phosphate Buffer : Acetonitrile (65:35) | Potassium dihydrogen phosphate buffer (pH 4.6) : Methanol (30:70, v/v) |
| Flow Rate | 0.7 mL/min | 1 mL/min | 0.8 ml/min | Not Specified | 1 mL/min |
| Detection Wavelength | 238 nm | 225 nm | 238 nm | Not Specified | 260 nm |
| Linearity Range | 10–50 μg/mL | 1–50 μg/mL | Not Specified | 0.00025–0.0025 mg/ml | 0.125-4 μg mL−1 |
| Correlation Coefficient (r²) | >0.999 | 0.9998 | >0.9 | >0.995 | Not Specified |
| LOD | 0.17854 μg/mL | 0.3 μg/mL | Not Specified | Not Specified | Not Specified |
| LOQ | 0.54105 μg/mL | 1 μg/mL | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.33 - 99.88% | Not Specified | Not Specified | 95.0% - 105.0% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | Not Specified | ≤2.0 % | Not Specified |
UV-Spectrophotometry Methods
| Parameter | Method 1 | Method 2[8] | Method 3[9] | Method 4 (Derivative)[7] |
| Solvent | Acetonitrile | Methanol: Water (15:85, v/v) | Acetonitrile: Methanol: Distilled water (1:1:1) | Methanol |
| Detection Wavelength (λmax) | 296 nm | 290 nm | Not Specified | 311 nm |
| Linearity Range | 1–10 μg/ml | 6-16 μg/ml | 1-50 µg/ml | 5-30 μg mL−1 |
| Correlation Coefficient (r²) | 0.999 | 0.98074 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.4% | Within range | Not Specified | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1[2] | Method 2 (with Metformin)[10] | Method 3 (Stability Indicating)[11] |
| Stationary Phase | Pre-coated silica gel 60 F254 | Silica gel 60 F254 | Not Specified |
| Mobile Phase | Methanol: Toluene (7:3 v/v) | Acetone: Methanol: Chloroform: Formic acid (3:1:5:1 v/v) | Not Specified |
| Detection Wavelength | Not Specified | 230 nm | 225 nm |
| Linearity Range | 50–300 ng/band (pure), 50-500 ng/band (biological) | 100–600 ng/spot | 100 to 700 ng per band |
| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.997 |
| LOD | Not Specified | 5.19 ng/spot | 47 ng per band |
| LOQ | Not Specified | 15.74 ng/spot | 142 ng per band |
| Accuracy (% Recovery) | 100.38% (tablet), 99.99% (biological) | ~100% | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
RP-HPLC Method Protocol (Based on Method 1)[4]
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Linagliptin and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 50 µg/mL using the mobile phase.
-
Chromatographic Conditions:
-
Column: Eclipse XDE C-18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.1% triethylamine (TEA) in water (70:30 v/v), with the pH adjusted to 2.7 using orthophosphoric acid. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Flow Rate: 0.7 mL/min.
-
Detection: Diode array detector (DAD) at 238 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions into the HPLC system and record the peak areas.
-
Calibration Curve: Plot a graph of peak area versus concentration to construct the calibration curve and determine the linearity.
UV-Spectrophotometry Method Protocol (Based on Method 1)[2]
-
Preparation of Standard Stock Solution: Accurately weigh 50 mg of Linagliptin and transfer it to a 50 mL volumetric flask. Dissolve in approximately 20 mL of acetonitrile and then dilute to the mark with the same solvent to get a concentration of 1000 µg/mL.
-
Preparation of Working Standard Solution: Dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a concentration of 100 µg/mL.
-
Preparation of Calibration Standards: From the working standard solution, prepare a series of dilutions in acetonitrile to obtain concentrations ranging from 1 to 10 µg/mL.
-
Spectrophotometric Measurement:
-
Blank: Use acetonitrile as the blank.
-
Wavelength Scan: Scan the 1 µg/mL solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of all standard solutions at the determined λmax (296 nm).
-
-
Calibration Curve: Plot a graph of absorbance versus concentration to create the calibration curve.
HPTLC Method Protocol (Based on Method 1)[3]
-
Preparation of Standard Stock Solution: Prepare a stock solution of Linagliptin in methanol.
-
Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions to cover the concentration range of 50 to 300 ng/band.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Methanol: Toluene (7:3 v/v).
-
Application: Apply the standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate using a densitometer at the wavelength of maximum absorbance.
-
-
Calibration Curve: Plot the peak area against the corresponding concentration to construct the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Linagliptin analysis by RP-HPLC.
Caption: Workflow for Linagliptin analysis by UV-Spectrophotometry.
Caption: Workflow for Linagliptin analysis by HPTLC.
Conclusion
The choice of an analytical method for Linagliptin determination depends on the specific requirements of the analysis. HPLC methods offer the highest degree of specificity, accuracy, and precision, making them suitable for regulatory submissions and quality control of finished products.[3][4][6] UV-spectrophotometry provides a rapid and economical option for routine analysis of bulk drug and simple formulations where excipient interference is minimal.[8] HPTLC serves as a valuable alternative for high-throughput screening and analysis in biological matrices, offering good sensitivity and resolution.[2][10] This guide provides the necessary data and protocols to assist researchers and analytical scientists in selecting and implementing the most appropriate method for their needs.
References
- 1. academicstrive.com [academicstrive.com]
- 2. High performance thin layer chromatographic determination of linagliptin in pharmaceutical formulations and in biological samples - Int J Pharm Chem Anal [ijpca.org]
- 3. impactfactor.org [impactfactor.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Spectrophotometric Methods for the Determination of Linagliptin in Binary Mixture with Metformin Hydrochloride and Simultaneous Determination of Linagliptin and Metformin Hydrochloride using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
A Comparative Guide to the Detection of Impurities in Linagliptin
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Linagliptin is paramount for the safety and efficacy of the final drug product. A variety of analytical techniques are employed to detect and quantify impurities that may arise during the synthesis or degradation of Linagliptin. This guide provides a comprehensive comparison of common detection methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The primary methods for identifying and quantifying Linagliptin impurities are high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques are often used in conjunction with forced degradation studies to identify potential degradation products under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.
Comparative Analysis of Detection Techniques
The choice of analytical method depends on factors such as the desired sensitivity, selectivity, and the nature of the impurities being investigated. The following table summarizes the performance of various chromatographic techniques used for Linagliptin impurity analysis, based on published experimental data.
| Technique | Column | Mobile Phase | Detection | Key Performance Parameters | Reference |
| RP-HPLC | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Isocratic: 0.1% phosphoric acid (pH 2.5) and acetonitrile | PDA at 225 nm | Accuracy: 99.13% to 101.76% for four related substance impurities. Precision: 0.128 to 0.969% RSD. | [1] |
| RP-HPLC | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | Gradient elution | 225 nm | Successfully separated nine specified impurities. The method was validated to be accurate, precise, reproducible, robust, and specific. | [2][3] |
| UPLC | UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) | Gradient: Alkaline pH buffer and acetonitrile | PDA | Capable of separating degradation products from acid and base hydrolysis, oxidation, heat, and light exposure. | [4] |
| HPLC | ACE PFP C18 | Gradient: Acetonitrile, 0.1% orthophosphoric acid, methanol | 230 nm | Separated four linagliptin impurities and five empagliflozin impurities. | [5] |
| RP-HPLC | Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm) | Gradient: 0.1% formic acid (pH 3.5) and acetonitrile | PDA | LOD: 0.015 μg·mL⁻¹ for impurities. LOQ: 0.06 μg·mL⁻¹ for impurities. Recovery: 92.92–99.79%. | [6] |
| GC-FID | Diphenyl dimethyl polysiloxane stationary phase (30 m length, 0.53 mm internal diameter & 5.0 µm thickness) | Helium carrier gas | FID at 240 ºC | LOD: 0.002% (0.4 µg/mL) for 3-aminopiperidine. LOQ: 0.007% (1.4 µg/mL) for 3-aminopiperidine. Recovery: 99.9% and 104.4%. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the detection of Linagliptin impurities using HPLC and UPLC.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for the separation and quantification of Linagliptin and its impurities is RP-HPLC.[8][9]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A common choice is a C18 column, such as the Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase can be prepared with 0.1% phosphoric acid (pH adjusted to 2.5) and acetonitrile.[1] Alternatively, a gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of methanol and acetonitrile can be employed.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Sample Preparation: A stock solution of Linagliptin can be prepared by dissolving the standard substance in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of 5000 ppm. Working solutions are then prepared by further dilution.[1]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.
-
Chromatographic System: A UPLC system with a binary solvent manager, sample manager, and a PDA detector.
-
Column: A UPLC BEH C18 column (2.1 mm × 100 mm; 1.7 µm) is a suitable choice.[4]
-
Mobile Phase: A gradient elution using two mobile phases: Mobile Phase A consisting of an alkaline pH buffer and Mobile Phase B consisting of acetonitrile.[4]
-
Detection: A PDA detector is used to monitor the eluent.
-
Mass Spectrometry Coupling (UPLC-MS): For structural elucidation of impurities, the UPLC system can be coupled to a mass spectrometer, such as a single quadrupole detector (SQD) or a high-resolution mass spectrometer (e.g., Q-ToF).[4] The ESI source is operated in positive ionization mode.[4]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[11][12] These studies involve subjecting the drug substance to stress conditions such as:
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl) at an elevated temperature.[4]
-
Base Hydrolysis: Treatment with a base (e.g., NaOH) at an elevated temperature.[4]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.[4]
-
Thermal Degradation: Heating the drug substance at a high temperature.[4]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[4]
Significant degradation of Linagliptin has been observed under acidic and oxidative conditions.[13][14]
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for impurity detection and the relationship between different analytical techniques.
Caption: General workflow for the detection and analysis of Linagliptin impurities.
Caption: Interrelationship of analytical techniques for Linagliptin impurity analysis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII [mdpi.com]
- 3. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]
- 9. academicpublish.org [academicpublish.org]
- 10. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
- 11. wjpps.com [wjpps.com]
- 12. wjpr.net [wjpr.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Linagliptin and its Methyldimer Impurity
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its methyldimer impurity. We delve into the accuracy and precision of various techniques, supported by experimental data, to offer a clear perspective on the available analytical options.
Linagliptin's therapeutic action relies on its purity, and the presence of impurities, such as the methyldimer, must be strictly controlled. The methyldimer of Linagliptin is a process-related impurity that can be formed during the synthesis of the drug. Its accurate quantification is crucial for quality control and regulatory compliance.
Unveiling the Analytical Landscape: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as the most prevalent and robust technique for the quantification of Linagliptin and its related substances. Several studies have demonstrated the development and validation of stability-indicating HPLC methods that are specific, accurate, precise, and linear.
While specific validated methods for the "Linagliptin Methyldimer" are not extensively detailed in publicly available literature, the performance of HPLC methods for other Linagliptin impurities provides a strong indication of the expected accuracy and precision for dimer quantification. The data presented below is a summary from various validated methods for Linagliptin and its other known impurities, serving as a benchmark for analytical performance.
Table 1: Comparison of Quantitative Data for Linagliptin and its Impurities using HPLC
| Parameter | Linagliptin | Representative Impurity (e.g., Amino Impurity) |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | >0.99[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 99.14% - 99.96%[3] |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | 0.128 - 0.969%[3] |
| - Interday | < 2.0% | Not Reported |
| Limit of Detection (LOD) | 0.178 µg/mL[1] | Not Reported |
| Limit of Quantification (LOQ) | 0.541 µg/mL[1] | Not Reported |
Note: The data for the representative impurity is based on published methods for known Linagliptin related substances and serves as an illustrative example.
Behind the Numbers: A Look at Experimental Protocols
The successful quantification of Linagliptin and its impurities is underpinned by meticulous experimental protocols. A typical Reverse-Phase HPLC (RP-HPLC) method involves the following:
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection Wavelength: UV detection is usually performed at a wavelength where both Linagliptin and its impurities show significant absorbance, often in the range of 225-300 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Sample Preparation:
-
Standard Solution: A stock solution of Linagliptin and its impurity reference standards is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: The drug product is dissolved in the diluent to achieve a known concentration of Linagliptin.
-
Filtration: All solutions are filtered through a 0.45 µm filter before injection into the HPLC system to prevent clogging of the column.
Visualizing the Science
To better understand the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Accuracy vs. Precision in Measurements.
Caption: A typical HPLC experimental workflow.
Caption: Linagliptin's DPP-4 signaling pathway.
Conclusion
The accurate and precise quantification of Linagliptin and its methyldimer impurity is achievable through validated HPLC methods. While specific data for the methyldimer is not widely published, the performance of these methods for other related substances demonstrates their capability to meet the stringent requirements of pharmaceutical quality control. The choice of analytical method will ultimately depend on the specific requirements of the laboratory, including available instrumentation and the desired level of sensitivity. The information and data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions regarding the analytical strategies for Linagliptin and its impurities.
References
robustness testing of analytical method for Linagliptin
A Comprehensive Guide to Robustness Testing of Analytical Methods for Linagliptin
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] The development of reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. A key aspect of method validation is robustness testing, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of robustness testing for various analytical methods used for Linagliptin, with a focus on experimental protocols and data presentation.
Experimental Protocols for Robustness Testing
The robustness of an analytical method is determined by assessing the influence of minor variations in operational parameters on the analytical results. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for Linagliptin analysis, these parameters typically include:
-
Flow Rate of the Mobile Phase: The flow rate is slightly altered from the nominal value (e.g., ±0.1 mL/min or ±0.2 mL/min) to assess its impact on retention time, peak area, and resolution.[1]
-
Mobile Phase Composition: The ratio of the organic and aqueous phases of the mobile phase is varied (e.g., ±2% or ±5%).[1]
-
pH of the Buffer in the Mobile Phase: The pH of the buffer solution is adjusted by a small margin (e.g., ±0.2 units).
-
Column Temperature: The temperature of the column oven is changed by a few degrees (e.g., ±5°C).
-
Detection Wavelength: The wavelength at which the analyte is detected is slightly modified (e.g., ±2 nm or ±5 nm).[1]
The following sections detail representative experimental protocols for robustness testing of RP-HPLC methods for Linagliptin.
Method A: RP-HPLC with UV Detection
This method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer.
-
Standard Solution Preparation: A standard stock solution of Linagliptin (e.g., 1000 µg/mL) is prepared in the mobile phase. Working standard solutions of desired concentrations (e.g., 10-50 µg/mL) are prepared by further dilution.[1]
-
Sample Solution Preparation: For tablet formulations, a powder equivalent to a specific amount of Linagliptin is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.[3]
-
Robustness Study Protocol:
-
Prepare a standard solution of Linagliptin at a known concentration.
-
Inject the standard solution into the HPLC system under the nominal chromatographic conditions.
-
Deliberately vary one parameter at a time while keeping others constant, as outlined in the table below.
-
For each variation, inject the standard solution in triplicate.
-
Record the retention time, peak area, theoretical plates, and tailing factor.
-
Calculate the mean, standard deviation (SD), and percentage relative standard deviation (%RSD) for the obtained results. The %RSD should typically be less than 2%.
-
Method B: Stability-Indicating RP-HPLC Method
This method is designed to separate Linagliptin from its degradation products, which is crucial for stability studies. Robustness testing ensures that the method can still achieve this separation even with minor variations.
-
Forced Degradation Studies: Linagliptin is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation, and photolytic degradation to generate potential degradation products.[4][5][6]
-
Robustness Study Protocol:
-
Prepare a mixed solution containing Linagliptin and its degradation products.
-
Perform the robustness study by varying the chromatographic parameters as described for Method A.
-
Ensure that the resolution between the Linagliptin peak and the peaks of the degradation products remains acceptable under all varied conditions.
-
Data Presentation
The results of the robustness studies are typically summarized in tables to facilitate easy comparison of the data.
Table 1: Robustness Data for Method A (RP-HPLC with UV Detection)
| Parameter | Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates | %RSD of Peak Area |
| Flow Rate (mL/min) | 0.9 | 3.45 | 123456 | 1.12 | 5678 | 0.25 |
| 1.0 (Nominal) | 3.28 | 123500 | 1.10 | 5700 | 0.18 | |
| 1.1 | 3.12 | 123400 | 1.11 | 5650 | 0.31 | |
| Mobile Phase Ratio | 65:35 | 3.35 | 123600 | 1.15 | 5500 | 0.42 |
| (Methanol:Buffer) | 70:30 (Nominal) | 3.28 | 123500 | 1.10 | 5700 | 0.18 |
| 75:25 | 3.20 | 123300 | 1.08 | 5800 | 0.35 | |
| Wavelength (nm) | 224 | 3.28 | 123000 | 1.10 | 5700 | 0.55 |
| 226 (Nominal) | 3.28 | 123500 | 1.10 | 5700 | 0.18 | |
| 228 | 3.28 | 123800 | 1.10 | 5700 | 0.48 |
Table 2: Robustness Data for a Stability-Indicating HPTLC Method
| Parameter | Variation | Rf Value | Peak Area | %RSD of Peak Area |
| Mobile Phase Composition | 4.8:5.2 | 0.58 | 98765 | 0.65 |
| (Toluene:Ethyl Acetate) | 5:5 (Nominal) | 0.60 | 98800 | 0.45 |
| 5.2:4.8 | 0.62 | 98700 | 0.58 | |
| Saturation Time (min) | 18 | 0.60 | 98900 | 0.32 |
| 20 (Nominal) | 0.60 | 98800 | 0.45 | |
| 22 | 0.60 | 98750 | 0.49 | |
| Wavelength (nm) | 298 | 0.60 | 98500 | 0.71 |
| 300 (Nominal) | 0.60 | 98800 | 0.45 | |
| 302 | 0.60 | 99000 | 0.62 |
Visualizations
Experimental Workflow for Robustness Testing
Caption: Workflow for conducting robustness testing of an analytical method.
Logical Relationship of Robustness Parameters in HPLC
References
- 1. impactfactor.org [impactfactor.org]
- 2. academicstrive.com [academicstrive.com]
- 3. scispace.com [scispace.com]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijcrt.org [ijcrt.org]
Detecting Trace Levels of Linagliptin and its Methyldimer Impurity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the detection and quantification of the anti-diabetic drug Linagliptin and its process-related impurity, Linagliptin Methyldimer. The data presented herein is compiled from various studies to offer a comprehensive overview of the limits of detection (LOD) and quantification (LOQ) achievable with current techniques.
Understanding the Importance of Impurity Profiling
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels greater than 0.10% for drugs with a maximum daily dose of 2 grams or less should be identified and characterized. The this compound is a known process-related impurity that can form during the synthesis of Linagliptin.[1] Therefore, sensitive and validated analytical methods are crucial for its monitoring and control in both the drug substance and final dosage forms.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most prevalent and robust technique for the analysis of Linagliptin and its related substances. The choice of detector, such as Ultraviolet (UV) or Mass Spectrometry (MS), significantly influences the sensitivity and selectivity of the method.
While specific side-by-side comparative studies for this compound are not extensively published, a compilation of data from different validated methods for Linagliptin and its other process-related impurities provides valuable insights into the achievable detection and quantification limits. Analytical methods for Linagliptin impurities have demonstrated the capability to reach Limit of Quantitation (LOQ) values as low as 0.05%.[1]
Table 1: Comparison of Reported Limits of Detection (LOD) and Quantification (LOQ) for Linagliptin and its Impurities
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| HPLC-UV | Process-Related Impurities (2, 3, 4, 5) | 0.10 µg/mL (0.02%) | 0.25 µg/mL (0.05%) | [2] |
| HPLC-UV | Process-Related Impurity 6 | 0.15 µg/mL (0.03%) | 0.33 µg/mL (0.07%) | [2] |
| HPLC-UV | Linagliptin | Not Specified | Not Specified | [3][4][5] |
| LC-MS | Linagliptin Degradation Products | Not Specified | Not Specified | [6][7] |
Note: The percentages for LOD and LOQ in the table are typically calculated with respect to a nominal concentration of the main analyte (Linagliptin).
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical procedures. Below are summaries of experimental protocols derived from published studies on Linagliptin and its impurities.
Method 1: HPLC-UV for Process-Related Impurities[2]
This method was developed for the detection and quantification of five process-related impurities of Linagliptin.
-
Instrumentation: Dionex UltiMate 3000 HPLC system.
-
Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm).
-
Column Temperature: 55 °C.
-
Mobile Phase A: 0.1% methanoic acid in water (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-18 min: 5% to 40% B
-
18-30 min: 40% to 70% B
-
30-30.1 min: 70% to 5% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were diluted in acetonitrile to a concentration of 0.5 mg/mL.
Method 2: HPLC with PDA Detection for Related Substances[3]
This method was established for the comprehensive measurement of four related substance impurities in Linagliptin.
-
Instrumentation: Waters 2965 HPLC with a Photodiode Array (PDA) detector.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% phosphoric acid in water (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic (65% A : 35% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
Method 3: LC-MS for Characterization of Degradation Products[6]
This technique is crucial for the identification and structural elucidation of unknown impurities and degradation products.
-
Instrumentation: Waters UPLC system coupled with a single quadrupole detector (SQD) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 0.8 kV to 1.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C to 550 °C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
Cone Voltage: 30 V to 40 V.
-
Scan Range: m/z 100–1200.
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing Linagliptin and its impurities, the following diagrams illustrate a typical experimental workflow.
Figure 1: General workflow for the analysis of Linagliptin and its impurities.
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. academicstrive.com [academicstrive.com]
- 5. jetir.org [jetir.org]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting and Verifying Linagliptin Impurity Standards
For researchers, scientists, and drug development professionals, the quality and reliability of impurity standards are paramount for accurate analytical method development, validation, and quality control of Linagliptin drug substances and products. This guide provides a framework for comparing and verifying Linagliptin impurity standards from various sources.
The presence of impurities in a drug substance can significantly impact its quality, safety, and efficacy.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at a level greater than 0.10% for drugs with a maximum daily dose of 2 grams or less.[1] Therefore, high-quality, well-characterized impurity standards are essential for accurate quantification and control. This guide outlines the known impurities of Linagliptin, provides a structured approach to comparing commercially available standards, and details a typical analytical protocol for their verification.
Known Impurities of Linagliptin
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, can have various impurities stemming from the manufacturing process or degradation. These include process-related impurities, by-products, and degradation products formed under stress conditions like acid and peroxide exposure.[1][2][3] Several commercial suppliers, including Daicel Pharma, SynZeal, and Alfa Omega Pharma, offer a range of these impurity standards.[4][5][6]
Some of the commonly cited Linagliptin impurities include:
-
Process-Related Impurities:
-
(R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
-
(R)-N1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide
-
(R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid
-
Linagliptin Related Compound A (8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione)[7][8]
-
N-Boc Linagliptin[4]
-
-
Degradation Products:
Comparison of Linagliptin Impurity Standards
Direct comparative data from suppliers is often unavailable. Therefore, researchers must perform their own assessment based on the information provided by the supplier and, ideally, through in-house verification. The following table provides a template for comparing key parameters of Linagliptin impurity standards from different sources.
| Parameter | Source A | Source B | Source C |
| Impurity Name | |||
| CAS Number | |||
| Molecular Formula | |||
| Molecular Weight | |||
| Stated Purity (%) | |||
| Analytical Method for Purity | |||
| Certificate of Analysis (CoA) Provided? | |||
| Characterization Data Provided | e.g., HPLC, MS, NMR, IR | e.g., HPLC, MS, NMR, IR | e.g., HPLC, MS, NMR, IR |
| Format | Neat, Solution | Neat, Solution | Neat, Solution |
| Quantity | |||
| Price |
Experimental Protocol: HPLC-UV Method for Purity Verification
A robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is crucial for verifying the purity and identity of Linagliptin impurity standards. The following is a typical protocol synthesized from published methods.[1][10]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to separate a wide range of impurities. An example gradient is as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 18 60 40 30 30 70 30.1 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Linagliptin impurity standard in a suitable diluent (e.g., acetonitrile or a mixture of mobile phase A and B) at a concentration of approximately 0.5 mg/mL.[1]
-
Working Standard Solution: Further dilute the stock solution to a suitable concentration for analysis.
4. System Suitability:
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
5. Analysis:
-
Inject the prepared standard solution and analyze the chromatogram for the main peak and any impurities. The purity of the standard can be calculated based on the area percentage of the main peak relative to the total peak area.
6. Identity Confirmation:
-
The identity of the impurity standard can be further confirmed by comparing its retention time with that of a known reference standard or by using mass spectrometry (LC-MS) to confirm the molecular weight.
Workflow for Selection and Validation of Impurity Standards
The following diagram illustrates a logical workflow for selecting and validating a Linagliptin impurity standard for use in a research or quality control setting.
By following a systematic approach to selecting and verifying Linagliptin impurity standards, researchers can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Linagliptin Impurities | 668270-12-0 Certified Reference Substance [alfaomegapharma.com]
- 6. Linagliptin Impurities | SynZeal [synzeal.com]
- 7. Linagliptin Related Compound A | 666816-98-4 | SynZeal [synzeal.com]
- 8. Linagliptin USP Related Compound A | CymitQuimica [cymitquimica.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
